molecular formula C28H28F3N5O B11204757 RUVBL1/2 ATPase-IN-1

RUVBL1/2 ATPase-IN-1

Cat. No.: B11204757
M. Wt: 507.5 g/mol
InChI Key: DWMRUZCWNNNCJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RUVBL1/2 ATPase-IN-1 is a useful research compound. Its molecular formula is C28H28F3N5O and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28F3N5O

Molecular Weight

507.5 g/mol

IUPAC Name

[5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H28F3N5O/c1-18-7-9-21(10-8-18)15-24-19(2)33-26-25(17-32-36(26)20(24)3)27(37)35-13-11-34(12-14-35)23-6-4-5-22(16-23)28(29,30)31/h4-10,16-17H,11-15H2,1-3H3

InChI Key

DWMRUZCWNNNCJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)N=C2C)C

Origin of Product

United States

Foundational & Exploratory

Biological Function and Therapeutic Targeting of RUVBL1/2 AAA+ ATPases

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases. It is designed for researchers investigating macromolecular assembly, chromatin remodeling, and therapeutic targeting in oncology.

Executive Summary: The Cellular Assembly Hub

RUVBL1 and RUVBL2 are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that function not as independent enzymes, but as obligate hetero-oligomers. They form the structural and mechanical core of massive protein machineries, including the R2TP co-chaperone complex , INO80/SWR1 chromatin remodelers , and the TIP60/NuA4 acetyltransferase complex .

Their primary biological function is chaperoning macromolecular assembly . Unlike typical helicases that unwind DNA, the RUVBL1/2 heterohexamer acts as a scaffold and "molecular motor" that drives the maturation of PIKKs (e.g., mTOR, ATM, ATR) and the assembly of snoRNPs. In chromatin remodeling, they serve as a structural linchpin, anchoring the catalytic motors (e.g., Ino80) to nucleosomes.[1][2]

Structural Architecture & Mechanistic Action
2.1 The Heterohexameric Ring

The functional unit of RUVBL1/2 is a heterohexameric ring composed of alternating RUVBL1 and RUVBL2 subunits.[3][4][5] While early crystal structures showed dodecamers (double rings), cryo-EM studies of functional complexes (R2TP, INO80) predominantly reveal a single hexameric ring.

  • AAA+ Core: Contains the Walker A (ATP binding) and Walker B (hydrolysis) motifs. The arginine finger required for ATP hydrolysis is provided by the adjacent subunit, enforcing the obligate hetero-oligomeric nature.

  • Domain II (DII): A unique insertion domain containing an OB (Oligonucleotide/Oligosaccharide-Binding) fold.[5][6] This domain protrudes from the ATPase ring and acts as the primary docking site for cofactors (e.g., PIH1D1, RPAP3) and client proteins.

  • The "Gatekeeper" Mechanism: The ATPase activity is low in isolation. Access to the nucleotide-binding pocket is gated by the DII domains.[3] Binding of cofactors to DII induces conformational changes that unlock ATPase activity, coupling ATP hydrolysis to client remodeling.

The R2TP Complex: Chaperoning the PIKK Family

The R2TP complex (RUVBL1-RUVBL2-RPAP3-PIH1D1) is the specific adaptor that links the HSP90 chaperone machinery to specific clients, most notably the Phosphatidylinositol 3-Kinase-related Kinases (PIKKs).

3.1 Mechanism of Assembly
  • Client Recruitment: PIH1D1 recognizes specific phosphopeptide motifs (DpSDD/E) on client adaptors (e.g., TEL2 for PIKKs).

  • HSP90 Recruitment: RPAP3 (containing TPR domains) binds HSP90, bringing the chaperone machinery in proximity to the client.[3][7]

  • ATP-Driven Remodeling: The RUVBL1/2 ring provides the mechanical force (via ATP hydrolysis) required to stabilize or fold the massive PIKK complexes (mTOR, DNA-PKcs, ATM).

Diagram 1: R2TP-Mediated PIKK Assembly Pathway

R2TP_Assembly cluster_R2TP R2TP Complex HSP90 HSP90 Chaperone RPAP3 RPAP3 (TPR Domains) HSP90->RPAP3 Binds TPR Client_Post Active PIKK Complex HSP90->Client_Post Folding Assistance RUVBL RUVBL1/2 Heterohexamer (AAA+ Motor) RPAP3->RUVBL Scaffolds PIH1D1 PIH1D1 (Adaptor) PIH1D1->RUVBL Binds DII Domain RUVBL->Client_Post ATP Hydrolysis & Conformational Work Client_Pre Immature PIKK (e.g., mTOR/TEL2) Client_Pre->PIH1D1 Phospho-motif Recognition

Caption: The R2TP complex recruits HSP90 via RPAP3 and clients via PIH1D1. RUVBL1/2 utilizes ATP hydrolysis to drive the maturation of the client complex.

Chromatin Remodeling: INO80 and SWR1

In chromatin remodeling complexes, RUVBL1/2 play a structural rather than a catalytic DNA-translocating role.

  • Structural Linchpin: In the INO80 complex, the Ino80 ATPase subunit contains a large insertion domain that threads through the center of the RUVBL1/2 ring. This unique architecture suggests RUVBL1/2 acts as a stator or clamp, stabilizing the Ino80 motor as it slides nucleosomes.

  • Nucleosome Sliding: While RUVBL1/2 ATPase activity is not strictly required for the sliding activity of INO80 in vitro, it is essential for the assembly and stability of the complex in vivo.

Table 1: RUVBL1/2 Complexes and Functions

ComplexCore ComponentsPrimary FunctionRUVBL1/2 Role
R2TP RUVBL1/2, RPAP3, PIH1D1Assembly of PIKKs & snoRNPsChaperone motor; drives client maturation.[3]
INO80 Ino80, RUVBL1/2, ARP5, IES2Nucleosome sliding, DNA repairStructural scaffold; anchors Ino80 subunit.[4]
SWR1 Swr1, RUVBL1/2, Swc2Histone H2A.Z exchangeStructural core; stabilizes the complex.
TIP60 (NuA4) Tip60, RUVBL1/2, TRRAPHistone Acetylation, DNA RepairScaffolding for HAT activity and ATM signaling.
Oncology & Drug Discovery

RUVBL1/2 are overexpressed in hepatocellular carcinoma, breast cancer, and NSCLC. They are critical for the transcriptional activity of c-Myc (an oncogenic transcription factor) and


-catenin  (Wnt signaling).
5.1 Therapeutic Targeting

Recent efforts have identified allosteric inhibitors that lock the RUVBL1/2 complex in a rigid, ATP-bound state, preventing the conformational changes necessary for chaperone function.

  • CB-6644: A selective, orally bioavailable inhibitor. It binds to an allosteric pocket at the interface of RUVBL1 and RUVBL2.

    • Mechanism:[3][5][6][7] Induces a "frozen" conformation.

    • Effect: Induces DNA damage (accumulation of

      
      H2AX) and apoptosis in cancer cells by preventing the assembly of PIKKs (ATM/ATR/DNA-PKcs).
      
Experimental Protocols
Protocol A: Purification of Recombinant RUVBL1/2 Heterohexamer

Rationale: Individual subunits are unstable or aggregate. Co-expression is required for functional hexamer formation.

  • Cloning: Clone human RUVBL1 (His-tagged) and RUVBL2 (Strep-tagged or untagged) into a dual-expression vector (e.g., pETDuet-1) or co-transform compatible plasmids in E. coli BL21(DE3).

  • Expression: Grow to OD600 = 0.6, induce with 0.5 mM IPTG at 18°C overnight .

    • Note: Low temperature is critical for proper folding and ring assembly.

  • Lysis: Resuspend in Lysis Buffer (50 mM Tris pH 7.5, 300 mM NaCl, 10% Glycerol, 5 mM

    
    -ME, 10 mM Imidazole, Protease Inhibitors). Sonicate.
    
  • Affinity Step 1 (Ni-NTA): Load lysate. Wash with Lysis Buffer + 40 mM Imidazole. Elute with 300 mM Imidazole.

  • Affinity Step 2 (Strep-Tactin - Optional): If RUVBL2 is Strep-tagged, perform serial affinity to ensure only heteromers are isolated.

  • Size Exclusion Chromatography (SEC): Load onto a Superose 6 Increase 10/300 GL column equilibrated in Storage Buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2, 1 mM DTT).

    • QC: The hexamer should elute at ~300 kDa. Collect peak fractions. Flash freeze.

Protocol B: NADH-Coupled ATPase Assay

Rationale: This continuous assay measures ADP production by coupling it to the oxidation of NADH (absorbance drop at 340 nm). It is self-validating as it monitors rate linearity.

Reagents:

  • Assay Buffer: 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl2.

  • Enzyme Mix: 2 mM PEP (Phosphoenolpyruvate), 0.3 mM NADH, 20 U/mL Pyruvate Kinase (PK), 20 U/mL Lactate Dehydrogenase (LDH).

  • Substrate: ATP (start with 2 mM).

Workflow:

  • Baseline: Mix 100 nM purified RUVBL1/2 complex with Assay Buffer and Enzyme Mix in a quartz cuvette or UV-transparent plate. Incubate 5 min at 37°C.

  • Initiation: Add ATP to start the reaction.

  • Measurement: Monitor A340 every 30 seconds for 30 minutes.

  • Calculation:

    
    
    
  • Validation Controls:

    • Negative Control: No protein (measures spontaneous ATP hydrolysis).

    • Dead Mutant: RUVBL1(E303Q)/RUVBL2(E300Q) (Walker B mutants) should show <5% activity.

Protocol C: Co-Immunoprecipitation for R2TP Assembly

Rationale: To verify the functional interaction between RUVBL1/2 and the R2TP cofactors in a cellular context.

  • Transfection: Transfect HEK293T cells with Flag-RUVBL1 and HA-PIH1D1.

  • Treatment: Treat cells with inhibitor (e.g., CB-6644 1

    
    M) or vehicle for 6 hours.
    
  • Lysis: Lyse in mild buffer (0.5% NP-40, 50 mM Tris pH 7.5, 150 mM NaCl, MgCl2, Phosphatase Inhibitors).

    • Critical: Include MgCl2/ATP in lysis buffer to stabilize the complex if studying ATP-dependent interactions.

  • Capture: Incubate with Anti-Flag M2 magnetic beads for 2 hours at 4°C.

  • Wash: 3x with Lysis Buffer (rapid washes to preserve transient interactions).

  • Elution & Western: Elute with 3xFlag peptide. Blot for HA (PIH1D1) and endogenous RPAP3/HSP90.

    • Result Interpretation: Inhibitors often stabilize the complex (trap it), leading to increased co-IP signal compared to transient turnover in WT.

Diagram 2: Experimental Workflow for Inhibitor Screening

Inhibitor_Screen Purify Purify RUVBL1/2 Heterohexamer Assay NADH-Coupled ATPase Assay Purify->Assay Screen High-Throughput Screen (+ Small Molecules) Assay->Screen Hit_Val Hit Validation (IC50 Determination) Screen->Hit_Val >50% Inhibition Cell_Assay Cellular Mechanistic Assay (WB: gamma-H2AX, p-ATM) Hit_Val->Cell_Assay Select Potent Hits Cell_Assay->Hit_Val SAR Optimization

Caption: Workflow for identifying RUVBL1/2 inhibitors, moving from in vitro ATPase kinetics to cellular DNA damage response markers.

References
  • Matias, P. M., et al. (2006). "Crystal structure of the human AAA+ protein RuvBL1." Journal of Biological Chemistry. Link

  • Gorynia, S., et al. (2011). "Structural and functional insights into the RuvBL1/RuvBL2 complex." Nature Communications.[5] Link

  • Munoz-Hernandez, H., et al. (2019).[5] "Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone revealed by cryo-EM." Science Advances. Link[5]

  • Aramayo, R., et al. (2018).[5] "CryoEM structures of the human INO80 chromatin remodelling complex." Nature. Link

  • Assimon, V. A., et al. (2019).[8] "Specific inhibition of the pluripotency regulator RUVBL1/2 complex to target cancer." Nature Chemical Biology. Link

  • Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various complexes." Philosophical Transactions of the Royal Society B. Link

Sources

Technical Guide: Comparative Profiling of RUVBL1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of RUVBL1/2 ATPase-IN-1 and CB-6644 , designed for researchers investigating chromatin remodeling, transcriptional regulation, and cancer therapeutics.

This compound vs. CB-6644

Executive Summary

The RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases are critical scaffolds for chromatin remodeling complexes (INO80, SWR1, TIP60) and the R2TP co-chaperone machinery.[1] Their inhibition has emerged as a high-value therapeutic strategy in oncology, particularly for MYC-driven cancers.

This guide compares two distinct chemical probes available to researchers:

  • This compound (Compound 18): A first-generation, micromolar-range inhibitor primarily suitable for biochemical screening.

  • CB-6644: A second-generation, nanomolar-range allosteric inhibitor with validated cellular potency and in vivo efficacy.

Key Takeaway: While ATPase-IN-1 serves as a basic biochemical tool, CB-6644 represents the current "gold standard" for functional biological interrogation due to its superior potency (~400-fold higher), selectivity, and ability to engage the target in complex cellular environments.

Target Architecture: The RUVBL1/2 Heterohexamer

To understand the inhibition mechanisms, one must first visualize the target. RUVBL1 and RUVBL2 form a single hetero-hexameric ring (or a dodecameric double-ring) with a central channel.

  • ATPase Domain: Contains the Walker A and B motifs responsible for ATP hydrolysis.

  • Domain II (DII): A unique external domain that acts as a "handle" for protein-protein interactions (e.g., binding to INO80 or PIH1D1).

  • Mechanism: ATP hydrolysis drives conformational changes in the hexamer, allowing it to act as a molecular motor or chaperone.

Pathway Visualization

The following diagram illustrates the central role of RUVBL1/2 assembly in downstream signaling and the specific intervention point of CB-6644.

RUVBL_Pathway cluster_complex RUVBL1/2 Assembly cluster_function cluster_outcome RUVBL1 RUVBL1 (Pontin) Hexamer Heterohexameric Ring Complex RUVBL1->Hexamer RUVBL2 RUVBL2 (Reptin) RUVBL2->Hexamer INO80 INO80/SWR1 Complex Hexamer->INO80 Scaffold R2TP R2TP Co-Chaperone Hexamer->R2TP Assembly TIP60 TIP60 Complex Hexamer->TIP60 Recruitment Chromatin Chromatin Remodeling INO80->Chromatin Telomerase Telomerase Assembly R2TP->Telomerase Repair DNA Repair (HR/NHEJ) TIP60->Repair Inhibitor CB-6644 (Allosteric Lock) Inhibitor->Hexamer Stabilizes ADP/ATP Preventing Hydrolysis

Caption: RUVBL1/2 heterohexamer assembly acts as a hub for chromatin remodeling and repair complexes.[1] CB-6644 allosterically locks the complex, halting downstream outputs.

Compound Analysis: Head-to-Head Comparison

The following table synthesizes the physicochemical and pharmacological properties of both inhibitors.

FeatureThis compound (Compound 18)CB-6644
Primary Classification First-Generation / Screening ToolSecond-Generation / Optimized Probe
Chemical Structure C₂₈H₂₈F₃N₅OC₂₉H₃₄ClFN₄O₅
Binding Mode Likely Competitive / Early AllostericAllosteric (Binds Domain II interface)
Biochemical Potency (IC₅₀) 6.0 µM (RUVBL1) / 7.7 µM (RUVBL2)~15 nM (RUVBL1/2 Complex)
Cellular Potency (EC₅₀) > 10 µM (Poor cellular penetrance/activity)41 – 785 nM (Broad panel efficacy)
Selectivity Moderate; potential off-targets at high µM dosesHigh; >100-fold selective vs. other ATPases
Mechanism of Action Inhibits ATPase hydrolysis (generic)Stabilizes RUVBL1/2-ATP complex; prevents nucleotide exchange
Primary Application High-throughput biochemical assays (HTS)Cellular mechanistic studies, Xenografts, Target Validation
Detailed Compound Profiles
1. This compound (The "Blunt Tool") [2]
  • Identity: Often listed in catalogs as "Compound 18" or simply "ATPase-IN-1".

  • Limitations: With an IC₅₀ in the micromolar range (~6-8 µM), this compound requires high concentrations to achieve inhibition. In cellular contexts, dosing at 20-50 µM significantly increases the risk of off-target toxicity (e.g., general kinase inhibition or membrane disruption), making it unreliable for defining specific RUVBL1/2 phenotypes.

  • Best Use Case: In vitro biochemical assays where high solubility and low cost are prioritized over high affinity.

2. CB-6644 (The "Surgical Instrument") [2]
  • Identity: Developed by Cleave Biosciences (Assimon et al., 2019).

  • Mechanism: CB-6644 is unique because it interacts with the ATP-bound state of the RUVBL1/2 complex.[3] It binds to a pocket created at the interface of the DII domains and the ATPase core.

  • The "Allosteric Lock": Instead of competing with ATP (which is difficult due to high intracellular ATP concentrations), CB-6644 binds to the complex after ATP has bound, "locking" it in a rigid conformation. This prevents the hydrolysis cycle and the mechanical movement required for chromatin remodeling.

  • Biological Impact: Induces rapid apoptosis in MYC-driven cancers (e.g., Burkitt’s lymphoma, Multiple Myeloma) and exhibits synergy with DNA damage response inhibitors.

Experimental Protocols (Self-Validating Systems)

To accurately compare these inhibitors or validate RUVBL1/2 inhibition, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Malachite Green ATPase Assay (Biochemical)

Objective: Quantify the inhibition of inorganic phosphate (Pi) release.

Materials:

  • Recombinant RUVBL1/2 complex (Human).

  • Substrate: ATP (500 µM).

  • Inhibitors: CB-6644 (Start 10 µM, 1:3 serial dilution) vs. ATPase-IN-1 (Start 100 µM).

  • Detection: Malachite Green Phosphate Detection Kit.

Workflow:

  • Preparation: Dilute RUVBL1/2 protein to 20 nM in Assay Buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

  • Incubation: Add 10 µL of inhibitor (at 3x concentration) to 10 µL of protein. Incubate 30 mins at Room Temp (RT) to allow allosteric binding.

  • Initiation: Add 10 µL of ATP (1.5 mM stock). Final reaction volume: 30 µL.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Add 150 µL Malachite Green Reagent. Incubate 15 mins.

  • Read: Measure Absorbance at 620 nm.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Background: No-enzyme control must show <10% of total signal (validates ATP stability).

  • Reference: CB-6644 should yield an IC₅₀ < 50 nM.[4] If >100 nM, check protein integrity (RUVBL1/2 complexes are unstable if freeze-thawed repeatedly).

Protocol B: Cellular Viability & Biomarker Validation

Objective: Confirm on-target cellular activity.

Workflow Visualization:

Assay_Workflow cluster_readouts Dual Readout Cells Cancer Cells (e.g., Ramos/HCT116) Treat Treatment (72 Hours) Cells->Treat + CB-6644 (0-10 µM) Viability CellTiter-Glo (ATP Level) Treat->Viability Western Western Blot (Biomarkers) Treat->Western Analysis Calculate EC50 & Check p21/p53 Viability->Analysis Western->Analysis

Caption: Dual-readout workflow to correlate phenotypic viability loss with molecular target engagement.

Step-by-Step:

  • Seeding: Plate cells (e.g., HCT116) at 3,000 cells/well in 96-well plates.

  • Treatment: Add CB-6644 (dose range 1 nM – 10 µM). Include DMSO control.

  • Duration: Incubate for 72 hours.

  • Readout 1 (Viability): Add CellTiter-Glo reagent, shake for 10 mins, read Luminescence.

  • Readout 2 (Biomarker - Critical for Specificity): Lysate parallel wells. Run Western Blot for p21 (CDKN1A) and γH2AX .

    • Why? RUVBL1/2 inhibition triggers a specific DNA damage response (DDR) and p53/p21 induction.

    • Interpretation: If viability drops but p21/γH2AX does not increase, the cell death is likely off-target (common with high-dose ATPase-IN-1). CB-6644 must induce these markers.

References

  • Assimon, V. A., et al. (2019). "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity." ACS Chemical Biology, 14(2), 236–244.

  • Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various protein complexes." Philosophical Transactions of the Royal Society B, 368(1617).

  • Matias, P. M., et al. (2006). "Crystal structure of the human AAA+ protein RuvBL1." Journal of Biological Chemistry, 281(51), 38918-38929.

  • MedChemExpress. "CB-6644 Product Datasheet."

  • MedChemExpress. "this compound Product Datasheet."

Sources

The R2TP Chaperone Complex: An In-Depth Technical Guide to its Structure, Function, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The R2TP complex is a highly conserved and essential molecular chaperone machine that plays a critical role in the assembly and stabilization of a diverse array of macromolecular complexes. Functioning as a co-chaperone for Heat Shock Protein 90 (Hsp90), the R2TP complex is integral to cellular homeostasis, with profound implications in processes ranging from ribosome biogenesis and RNA polymerase assembly to DNA damage response and oncogenesis. This technical guide provides a comprehensive overview of the R2TP complex, detailing its core architecture, the specific functions of its subunits, and its multifaceted roles in cellular pathways. Furthermore, this guide offers field-proven, step-by-step protocols for key experimental techniques used to investigate the R2TP complex, empowering researchers, scientists, and drug development professionals with the knowledge to explore this critical cellular component.

Introduction: The R2TP Complex as a Central Hub in Cellular Assembly Lines

In the intricate landscape of the cell, the proper assembly of large protein and ribonucleoprotein complexes is paramount for biological function. The R2TP complex, first identified in yeast, has emerged as a central player in this vital process[1]. It is not a standalone chaperone but rather a crucial co-chaperone of Hsp90, one of the most abundant and important molecular chaperones in eukaryotic cells[2][3]. The R2TP complex facilitates the late stages of assembly for a multitude of essential cellular machines, including small nucleolar ribonucleoproteins (snoRNPs), RNA polymerase II, and phosphatidylinositol 3-kinase-related kinases (PIKKs)[1][2][4][5][6]. Its functional versatility underscores its significance in maintaining cellular health and its dysregulation has been implicated in various diseases, including cancer[1][7].

This guide will dissect the molecular architecture of the R2TP complex, explore the functional contributions of its core components, and elucidate its diverse cellular functions. A significant portion of this document is dedicated to providing detailed experimental methodologies, offering a practical resource for researchers actively investigating this fascinating and critical chaperone system.

Architectural Blueprint: The Core Components and Structure of the R2TP Complex

The R2TP complex is a heterotetrameric entity composed of four core subunits: R uvB-like 1 (Rvb1), R uvB-like 2 (Rvb2), P IH1 domain-containing protein 1 (PIH1D1), and R NA polymerase II-associated protein 3 (RPAP3)[2][8]. In yeast, the orthologs are Rvb1, Rvb2, Pih1, and Tah1, respectively[1]. The structural organization of this complex is hierarchical, with the Rvb1/Rvb2 proteins forming the central scaffold.

The Rvb1/Rvb2 Heterohexameric Ring: The Engine of the Complex

At the heart of the R2TP complex lies a ring-like structure formed by the alternating assembly of three Rvb1 and three Rvb2 subunits[9][10]. Both Rvb1 and Rvb2 are members of the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins[8][10]. This heterohexameric ring is the catalytic core of the R2TP complex, with its ATPase activity being essential for its chaperone function[9]. The energy derived from ATP hydrolysis is thought to drive conformational changes within the R2TP complex and its client proteins, thereby facilitating their assembly.

RPAP3: The Hsp90 Adaptor and Scaffolding Subunit

RPAP3 (also known as Tah1 in yeast) serves as a crucial adaptor molecule, bridging the Rvb1/Rvb2 ring to the Hsp90 chaperone[8][11]. It contains two tetratricopeptide repeat (TPR) domains, which are well-characterized motifs known to mediate protein-protein interactions, including the binding to the C-terminal EEVD motif of Hsp90[3]. Beyond its role as an Hsp90 linker, RPAP3 also acts as a scaffold for the entire R2TP complex, interacting with both the Rvb1/Rvb2 ring and the PIH1D1 subunit[10][11].

PIH1D1: The Client Recruitment Specialist

PIH1D1 (Pih1 in yeast) is primarily responsible for substrate recognition and recruitment[2]. It contains a PIH-N domain that specifically recognizes and binds to phosphorylated motifs on client proteins, a key mechanism for substrate specificity[2][4]. This interaction is often a prerequisite for the subsequent engagement of the Hsp90/R2TP machinery to facilitate client maturation.

The overall architecture of the R2TP complex can be visualized as the Rvb1/Rvb2 ring forming a central platform, with RPAP3 and PIH1D1 decorating its surface. This arrangement allows for the coordinated recruitment of both Hsp90 and client proteins, creating a dynamic hub for macromolecular assembly.

Visualizing the R2TP Architecture

R2TP_Complex_Architecture cluster_R2TP R2TP Complex cluster_Adaptor Rvb1_Rvb2_Ring Rvb1/Rvb2 Heterohexameric Ring (AAA+ ATPase Core) Client Client Protein (e.g., snoRNP, Pol II, PIKK) Rvb1_Rvb2_Ring->Client Acts on RPAP3 RPAP3 (Scaffold & Hsp90 Adaptor) RPAP3->Rvb1_Rvb2_Ring Binds to Hsp90 Hsp90 RPAP3->Hsp90 Recruits PIH1D1 PIH1D1 (Client Recruitment) PIH1D1->RPAP3 Interacts with PIH1D1->Client Recruits Hsp90->Client Chaperones

Caption: Architectural organization of the R2TP chaperone complex.

Functional Landscape: The Diverse Cellular Roles of the R2TP Complex

The R2TP complex is a pleiotropic chaperone machine involved in a multitude of fundamental cellular processes. Its client scope is broad, encompassing key components of gene expression, cell signaling, and genome maintenance.

Assembly of Small Nucleolar Ribonucleoproteins (snoRNPs)

One of the best-characterized functions of the R2TP complex is its essential role in the biogenesis of box C/D and H/ACA snoRNPs[1][2][3]. These ribonucleoprotein complexes are crucial for the modification and processing of ribosomal RNAs (rRNAs), a fundamental step in ribosome production. The R2TP complex, in concert with other assembly factors, facilitates the correct assembly of snoRNA with their cognate proteins[3].

RNA Polymerase II Assembly

The R2TP complex is intimately involved in the cytoplasmic assembly of the 12-subunit RNA polymerase II (Pol II), the enzyme responsible for transcribing all protein-coding genes[2][3][4][12]. The complex, along with a prefoldin-like complex, interacts with unassembled Pol II subunits, such as RPB1, in the cytoplasm, promoting their stable incorporation into the holoenzyme before its transport into the nucleus[2][3][4].

Maturation of Phosphatidylinositol 3-Kinase-Related Kinases (PIKKs)

PIKKs are a family of large serine/threonine kinases that play central roles in DNA damage response and cell growth control. This family includes ATM, ATR, DNA-PKcs, and mTOR[4][13]. The R2TP complex, in conjunction with the TTT complex (Tel2-Tti1-Tti2), is required for the stability and activity of these critical kinases[3][5]. The PIH1D1 subunit of R2TP recognizes and binds to the Tel2 component of the TTT complex, thereby recruiting the PIKKs to the Hsp90 chaperone machinery for their final maturation[5].

Role in DNA Damage Response

By virtue of its role in stabilizing PIKKs like ATM, ATR, and DNA-PKcs, the R2TP complex is a critical regulator of the DNA damage response (DDR)[2][4]. A functional R2TP complex is necessary for the proper activation of these kinases in response to DNA lesions, which in turn orchestrates cell cycle arrest, DNA repair, or apoptosis[4].

Experimental Methodologies for Studying the R2TP Complex

A deep understanding of the R2TP complex necessitates a robust experimental toolkit. This section provides detailed, field-proven protocols for key techniques used to investigate the structure, function, and interactions of the R2TP complex.

Co-Immunoprecipitation (Co-IP) to Identify R2TP Interactors

Causality Behind Experimental Choices: Co-IP is a powerful technique to identify in vivo protein-protein interactions under near-physiological conditions. The choice of a gentle lysis buffer is critical to preserve the integrity of the R2TP complex and its interactions with client proteins. Pre-clearing the lysate with non-specific IgG and beads minimizes the background from proteins that non-specifically bind to the beads. The use of specific antibodies against one of the R2TP subunits allows for the selective pull-down of the entire complex along with its interacting partners.

Self-Validating System: The protocol includes essential negative controls, such as using a non-specific IgG antibody, to ensure that the observed interactions are specific to the antibody targeting the R2TP subunit. A positive control, such as probing for a known R2TP subunit in the immunoprecipitate, validates the success of the pull-down.

Step-by-Step Protocol for Co-Immunoprecipitation

  • Cell Culture and Lysis:

    • Culture human cells (e.g., HEK293T or HeLa) to 80-90% confluency in a 10 cm dish.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding 1 ml of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail) and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled microfuge tube.

  • Pre-clearing the Lysate:

    • Add 20 µl of Protein A/G magnetic beads to the clarified lysate.

    • Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

    • Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add 2-5 µg of a specific primary antibody against an R2TP subunit (e.g., anti-RPAP3 or anti-PIH1D1) or a negative control IgG antibody to the pre-cleared lysate.

    • Incubate on a rotator for 2-4 hours or overnight at 4°C.

    • Add 30 µl of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Place the tube on a magnetic rack and discard the supernatant.

    • Wash the beads three times with 1 ml of ice-cold Co-IP lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate the beads using the magnetic rack.

    • After the final wash, remove all residual buffer.

    • Elute the protein complexes by adding 30 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Analysis:

    • Briefly centrifuge the tubes and place them on a magnetic rack.

    • Load the supernatant onto an SDS-PAGE gel for western blot analysis to detect the bait protein and its co-precipitated partners.

In Vitro Reconstitution of the R2TP Complex

Causality Behind Experimental Choices: In vitro reconstitution allows for the study of the R2TP complex in a controlled environment, free from the complexity of the cellular milieu. This is essential for dissecting the biochemical activities of the complex and for structural studies. The co-expression of Rvb1 and Rvb2 subunits is often preferred to ensure the formation of the stable heterohexameric ring. The purification of the PIH1D1-RPAP3 subcomplex separately before mixing with the Rvb1/Rvb2 ring can improve the yield and homogeneity of the final R2TP complex.

Self-Validating System: The purity and stoichiometry of the reconstituted complex should be rigorously assessed by SDS-PAGE and size-exclusion chromatography. Functional validation can be achieved by performing ATPase assays to measure the activity of the Rvb1/Rvb2 ring and its modulation by other subunits.

Step-by-Step Protocol for In Vitro Reconstitution

  • Expression and Purification of Subunits:

    • Co-express His-tagged Rvb1 and untagged Rvb2 in E. coli (e.g., BL21(DE3) strain).

    • Express GST-tagged PIH1D1 and His-tagged RPAP3 in separate E. coli cultures.

    • Induce protein expression with IPTG and harvest the cells.

    • Purify the Rvb1/Rvb2 complex using Ni-NTA affinity chromatography followed by size-exclusion chromatography.

    • Purify the PIH1D1-RPAP3 complex by sequential GST-affinity and Ni-NTA affinity chromatography.

  • Complex Reconstitution:

    • Mix the purified Rvb1/Rvb2 complex with a molar excess of the purified PIH1D1-RPAP3 complex[1].

    • Incubate the mixture on ice for 1 hour to allow for complex formation.

    • Further purify the reconstituted R2TP complex by size-exclusion chromatography to separate the fully assembled complex from any unbound subunits.

  • Validation:

    • Analyze the fractions from the size-exclusion chromatography by SDS-PAGE to confirm the presence of all four subunits in the correct stoichiometry.

    • Perform negative stain electron microscopy or cryo-electron microscopy to visualize the reconstituted complex and confirm its structural integrity.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Causality Behind Experimental Choices: Cryo-EM is a powerful technique for determining the high-resolution structure of large and dynamic macromolecular complexes like R2TP. Vitrification (rapid freezing) of the sample in a thin layer of amorphous ice preserves the native conformation of the complex. The choice of grid type and vitrification parameters is crucial for obtaining a good distribution of particles in the ice.

Self-Validating System: The quality of the cryo-EM data is self-validating at multiple stages. Initial screening of the grids allows for the assessment of particle concentration and ice thickness. 2D classification of the particle images helps to identify different conformational states and remove junk particles. The final 3D reconstruction should be validated by assessing its resolution and by fitting in atomic models of the individual subunits.

Step-by-Step Workflow for Cryo-EM

  • Sample Preparation:

    • Prepare a highly pure and homogenous sample of the R2TP complex (typically at a concentration of 1-5 mg/ml).

    • Apply 3-4 µl of the sample to a glow-discharged cryo-EM grid (e.g., Quantifoil or C-flat).

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Plunge-freeze the grid into liquid ethane using a vitrification robot (e.g., Vitrobot) to create a vitrified ice layer.

  • Data Collection:

    • Screen the vitrified grids on a transmission electron microscope (TEM) to identify areas with good ice thickness and particle distribution.

    • Collect a large dataset of high-resolution images (micrographs) using an automated data collection software.

  • Image Processing:

    • Perform motion correction on the raw movie frames to correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

    • Pick individual particles from the micrographs using automated particle picking software.

    • Perform 2D classification to sort the particles into different classes based on their orientation and to remove bad particles.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the R2TP complex.

  • Model Building and Refinement:

    • Fit atomic models of the individual R2TP subunits into the cryo-EM density map.

    • Refine the atomic model against the cryo-EM map to obtain a final high-resolution structure.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_CoIP Co-Immunoprecipitation cluster_Reconstitution In Vitro Reconstitution cluster_CryoEM Cryo-Electron Microscopy Cell_Lysis Cell Lysis Pre_Clearing Pre-Clearing Cell_Lysis->Pre_Clearing Immunoprecipitation Immunoprecipitation Pre_Clearing->Immunoprecipitation Washing Washing Immunoprecipitation->Washing Elution Elution Washing->Elution Western_Blot Western Blot Analysis Elution->Western_Blot Expression Subunit Expression Purification Subunit Purification Expression->Purification Mixing Complex Assembly Purification->Mixing SEC Size-Exclusion Chromatography Mixing->SEC Validation Validation (SDS-PAGE, EM) SEC->Validation Sample_Prep Sample Vitrification Data_Collection Data Collection (TEM) Sample_Prep->Data_Collection Image_Processing Image Processing Data_Collection->Image_Processing Reconstruction 3D Reconstruction Image_Processing->Reconstruction Model_Building Model Building & Refinement Reconstruction->Model_Building

Caption: Key experimental workflows for studying the R2TP complex.

Concluding Remarks and Future Directions

The R2TP complex stands as a testament to the intricate and highly regulated nature of cellular protein assembly. Its central role in the biogenesis of essential macromolecular complexes places it at the crossroads of numerous cellular pathways, making it a compelling subject for further investigation. The methodologies outlined in this guide provide a robust framework for researchers to delve deeper into the mechanistic intricacies of the R2TP chaperone system.

Future research will undoubtedly focus on elucidating the full spectrum of R2TP's client proteins and its role in other cellular processes. Understanding how the ATPase activity of the Rvb1/Rvb2 ring is regulated and coupled to client processing remains a key open question. Furthermore, the development of small molecule inhibitors that specifically target the R2TP complex holds significant promise for therapeutic interventions in diseases where its function is dysregulated, such as cancer. The continued application of advanced techniques like cryo-EM and quantitative mass spectrometry will be instrumental in unraveling the remaining mysteries of this essential molecular machine.

References

  • Hořejší, Z. (2014). Substrate recognition and function of the R2TP complex in response to cellular stress. Frontiers in Molecular Biosciences, 1, 13. [Link]

  • Hořejší, Z., et al. (2014). Substrate recognition and function of the R2TP complex in response to cellular stress. Frontiers in Molecular Biosciences, 1, 13. [Link]

  • ResearchGate. (n.d.). (Potential) functions of the R2TP complex. [Link]

  • bioRxiv. (2024). The structure of the R2T complex reveals a different architecture of the related HSP90 co-chaperones R2T and R2TP. [Link]

  • Centro de Investigaciones Biológicas Margarita Salas. (2018). Cryo-electron microscopy structure of the R2TP co-chaperone complex has been solved. [Link]

  • bioRxiv. (2020). Structure of the RPAP3:TRBP interaction reveals an involvement of the HSP90/R2TP chaperone complex in dsRNA pathways. [Link]

  • Lynham, J., & Houry, W. A. (2022). The Role of Hsp90-R2TP in Macromolecular Complex Assembly and Stabilization. Biomolecules, 12(8), 1045. [Link]

  • Lynham, J., & Houry, W. A. (2022). The multi-faceted roles of R2TP complex span across regulation of gene expression, translation, and protein functional assembly. Cellular and Molecular Life Sciences, 79(10), 521. [Link]

  • Rivera-Calzada, A., et al. (2017). The Structure of the R2TP Complex Defines a Platform for Recruiting Diverse Client Proteins to the HSP90 Molecular Chaperone System. Structure, 25(7), 1145-1152.e4. [Link]

  • ResearchGate. (n.d.). Cryo-EM imaging of the R2TP complex. [Link]

  • Pal, M., et al. (2022). Assembly principles of the human R2TP chaperone complex reveal the presence of R2T and R2P complexes. Structure, 30(1), 156-171.e12. [Link]

  • Kim, J. H., & Kim, J. (2017). The R2TP Chaperone Complex: Its Involvement in snoRNP Assembly and Tumorigenesis. Genomics & Informatics, 15(3), 85-91. [Link]

  • Lynham, J., & Houry, W. A. (2022). The Role of Hsp90-R2TP in Macromolecular Complex Assembly and Stabilization. Biomolecules, 12(8), 1045. [Link]

  • Kim, H., & Kim, J. (2019). R2TP/PAQosome as a promising chemotherapeutic target in cancer. BMB Reports, 52(12), 685-692. [Link]

  • Kakihara, Y., & Houry, W. A. (2012). The R2TP complex: discovery and functions. Biochimica et Biophysica Acta, 1823(1), 101-107. [Link]

  • Antibodies.com. (n.d.). Co-immunoprecipitation (Co-IP): The Complete Guide. [Link]

  • Pal, M., et al. (2014). Hsp90 Picks PIKKs via R2TP and Tel2. Structure, 22(6), 805-806. [Link]

  • Boulon, S., et al. (2010). HSP90 and Its R2TP/Prefoldin-like Cochaperone Are Involved in the Cytoplasmic Assembly of RNA Polymerase II. Molecular Cell, 39(6), 912-924. [Link]

Sources

Impact of RUVBL1/2 Inhibition on DNA Damage Response (DDR)

[1][2]

Executive Summary

RUVBL1 (Pontin) and RUVBL2 (Reptin) are highly conserved AAA+ ATPases that function as essential "molecular scaffolds" for the assembly and remodeling of macromolecular complexes.[1] In the context of the DNA Damage Response (DDR), they are not merely accessory proteins but are critical for the stability and function of the entire sensor-transducer-effector axis.

Inhibition of RUVBL1/2—specifically their ATPase activity—induces a state of "functional exhaustion" in the DDR. This occurs through two primary mechanisms:[2]

  • Chromatin Remodeling Blockade: Disruption of the INO80 and TIP60 complexes, preventing access to DNA lesions.

  • PIKK Destabilization: Failure of the R2TP complex (RUVBL1/2-PIH1D1-RPAP3) to assemble functional Phosphatidylinositol 3-kinase-related kinases (PIKKs), specifically ATM , ATR , and DNA-PKcs .

This guide details the mechanistic consequences of RUVBL1/2 inhibition and provides validated experimental frameworks for assessing these effects in drug development.

Part 1: Mechanistic Foundations

The Heterohexameric Engine

RUVBL1 and RUVBL2 form a dodecameric or heterohexameric ring structure. This ring acts as a chassis for the assembly of larger complexes. The ATPase activity is not required for the formation of the ring itself but is critical for the conformational dynamics required to load or unload client proteins (e.g., PIKKs).

Critical DDR Complexes

RUVBL1/2 inhibition impacts DDR via three distinct complex-dependent pathways:

ComplexRole in DDRConsequence of RUVBL1/2 Inhibition
R2TP / PAQosome Chaperones the assembly of PIKKs (ATM, ATR, DNA-PKcs).PIKK Instability: ATM/ATR are degraded or fail to mature, mimicking a "triple-knockout" phenotype.
INO80 ATP-dependent chromatin remodeling; slides nucleosomes to expose DSBs.Repair Stalling: Repair factors (RPA, RAD51) cannot access the DNA lesion.
TIP60 (NuA4) Acetylates Histone H4 (H4K16ac) to relax chromatin and recruit 53BP1.Signaling Failure: Impaired recruitment of 53BP1; defect in NHEJ vs. HR pathway choice.
The "Replication Catastrophe" Phenotype

A unique signature of RUVBL1/2 inhibition (e.g., by CB-6644 ) is Replication Catastrophe .

  • Mechanism: Loss of ATR activity prevents the stabilization of stalled replication forks.

  • Result: Forks collapse, leading to massive ssDNA accumulation.

  • Marker: Rapid exhaustion of nuclear RPA pools (RPA hyper-loading) followed by extensive DNA fragmentation (γH2AX pan-nuclear staining).

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the central role of RUVBL1/2 in licensing the DDR machinery and the downstream effects of inhibition.

RUVBL_DDR_Pathwaycluster_inhibitorTherapeutic Interventioncluster_complexesRUVBL1/2 Dependent Complexescluster_effectorsDDR Effectors (PIKKs)cluster_outcomesCellular OutcomesInhibitorRUVBL1/2 Inhibitors(e.g., CB-6644)R2TPR2TP / PAQosome(Chaperone Assembly)Inhibitor->R2TPStabilizes InactiveConformationINO80INO80 Complex(Chromatin Remodeling)Inhibitor->INO80Blocks ATPaseMotorTIP60TIP60 Complex(Histone Acetylation)Inhibitor->TIP60Disrupts AssemblyATMATM(DSB Signaling)Inhibitor->ATMDestabilizationATRATR(Replication Stress)Inhibitor->ATRDestabilizationR2TP->ATMMaturationR2TP->ATRMaturationDNAPKDNA-PKcs(NHEJ)R2TP->DNAPKMaturationRepairDNA Repair(HR & NHEJ)INO80->RepairNucleosome SlidingTIP60->Repair53BP1 RecruitmentATM->RepairForkStabReplication ForkStabilityATR->ForkStabDNAPK->RepairApoptosisApoptosis / Mitotic DeathRepair->ApoptosisUnrepaired BreaksCatastropheReplicationCatastropheForkStab->CatastropheLoss of ATRCatastrophe->Apoptosis

Caption: RUVBL1/2 inhibition disrupts the assembly of PIKKs (ATM, ATR) and chromatin remodelers, leading to DDR collapse.

Part 3: Experimental Validation Framework

To rigorously assess RUVBL1/2 inhibition, researchers must distinguish between direct DNA damage and defects in repair capacity . The following protocols are designed to validate this mechanism.

Protocol 1: PIKK Stability & Maturation Assay

Objective: Confirm that inhibition destabilizes ATM/ATR/DNA-PKcs proteins.

Methodology:

  • Treatment: Treat cells (e.g., HCT116 or HeLa) with Inhibitor (e.g., CB-6644, 100 nM) for 24, 48, and 72 hours.

  • Lysis: Use a high-salt lysis buffer (400 mM NaCl, 0.5% NP-40) to ensure extraction of chromatin-bound factors.

  • Western Blot Targets:

    • Primary: ATM, ATR, DNA-PKcs (Total protein levels).

    • Control: Vinculin or GAPDH.

    • Mechanism Check: RUVBL1/2 levels (often unchanged, as the drug inhibits activity, not expression, though some degradation can occur).

  • Validation Step: Co-treat with Cycloheximide (CHX, 50 µg/mL). If RUVBL1/2 inhibition impairs folding, the half-life of PIKKs will decrease significantly compared to CHX alone.

Protocol 2: Kinetic Foci Analysis (Immunofluorescence)

Objective: Distinguish between damage induction and repair blockade.

Methodology:

  • Seeding: Seed cells on glass coverslips.

  • Pre-treatment: Incubate with Inhibitor for 24h.

  • Damage Induction: Irradiate (IR) at 2 Gy.

  • Timepoints: Fix cells at 0.5h, 4h, and 24h post-IR.

  • Staining:

    • γH2AX (S139): Marker of DSBs.

    • 53BP1: Marker of NHEJ/repair scaffold.

    • RAD51: Marker of Homologous Recombination (HR).

  • Analysis Logic:

    • 0.5h: Both Control and Treated should show γH2AX (damage sensing is often ATM-independent initially).

    • 4h: Treated cells should show reduced RAD51 foci (HR defect) despite high γH2AX.

    • 24h: Control cells resolve foci. Treated cells retain persistent γH2AX/53BP1 foci , indicating failed repair.

Protocol 3: Functional Repair Reporter Assays

Objective: Quantify the defect in specific repair pathways (HR vs NHEJ).

Methodology:

  • System: U2OS cells stably expressing DR-GFP (HR reporter) or EJ5-GFP (NHEJ reporter).

  • Transfection: Transfect with I-SceI endonuclease plasmid to induce a specific DSB.

  • Inhibition: Treat with RUVBL1/2 inhibitor immediately post-transfection.

  • Readout: Flow cytometry for GFP+ cells at 48h.

  • Normalization: Normalize to transfection efficiency (using a co-transfected mCherry plasmid).

  • Expected Result: RUVBL1/2 inhibition typically reduces HR (DR-GFP) efficiency by >60% due to the dual loss of INO80 (resection) and ATR (signaling).

Part 4: Data Synthesis & Therapeutic Implications[4]

Inhibitor Landscape
CompoundMechanismKey DDR PhenotypeStatus
CB-6644 Allosteric ATPase inhibitor; stabilizes RUVBL1/2-ADP complex.Replication catastrophe; loss of ATM/ATR.[1]Preclinical
Elaiophylin Disrups RUVBL1/2 oligomerization.Autophagy inhibition; DSB accumulation.Preclinical
Compound B Specific ATPase inhibitor.[3][1]Radiosensitization in NSCLC.Research Tool
Synthetic Lethality

RUVBL1/2 inhibitors show profound synthetic lethality in mTORC1-hyperactive cancers.[3][4]

  • Logic: High mTORC1 drives protein synthesis and metabolic stress, increasing the burden on the R2TP chaperone system.

  • Result: These cells are hypersensitive to RUVBL1/2 inhibition because they cannot maintain the high levels of PIKKs required to manage the associated replication stress.

Experimental Workflow Visualization

Experiment_Workflowcluster_prepPhase 1: Preparationcluster_readoutPhase 2: Molecular Readoutscluster_validationPhase 3: Functional ValidationCellsCancer Cell Lines(e.g., MYC-amplified)DrugInhibitor Treatment(CB-6644, 24-72h)Cells->DrugWBWestern Blot(ATM/ATR levels)Drug->WBCheck StabilityIFIF Microscopy(Foci Kinetics)Drug->IFCheck RepairFACSFlow Cytometry(RPA/ssDNA)Drug->FACSCheck Rep. StressClonogenicClonogenic Assay(+/- Radiation)IF->ClonogenicConfirm LethalityReporterDR-GFP Assay(HR Efficiency)FACS->ReporterConfirm Mechanism

Caption: Step-by-step workflow for validating RUVBL1/2 inhibition effects on DDR.

References

  • RUVBL1 and RUVBL2 as novel druggable DNA Damage Response regulators in the N-Myc regulatory network in neuroblastoma Source: ResearchGate

  • Synthetic lethality by targeting the RUVBL1/2-TTT complex in mTORC1-hyperactive cancer cells Source: Science Advances (via NIH)

  • CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity Source: PubMed [5]

  • RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer Source: PMC

  • Cryo-EM structures of the human INO80 chromatin-remodeling complex Source: ResearchGate

  • PRMT5-Dependent Methylation of the TIP60 Coactivator RUVBL1 Is a Key Regulator of Homologous Recombination Source: PMC

RUVBL1/2 ATPase-IN-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: RUVBL1/2 ATPase-IN-1 Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also identified in literature as Compound 18 ) is a potent, small-molecule inhibitor targeting the RUVBL1/2 AAA+ ATPase complex. RUVBL1 (Pontin) and RUVBL2 (Reptin) are essential components of chromatin remodeling complexes (INO80, TIP60) and the R2TP co-chaperone machinery.[1] Overexpression of these proteins is correlated with poor prognosis in hepatocellular carcinoma, colorectal cancer, and non-small cell lung cancer (NSCLC).

This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for utilizing this compound to probe RUVBL biology and therapeutic potential.

Chemical Identity & Physicochemical Properties

This compound is a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative.[2] Structure-activity relationship (SAR) studies indicate that the substituted benzyl group at the R2 position and the aromatic-substituted piperazinyl group at R4 are critical for its inhibitory potency.[2]

Table 1: Chemical Specifications
PropertySpecification
Common Name This compound (Compound 18)
IUPAC Name [5,7-Dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
CAS Number 423128-55-6
Molecular Formula C₂₈H₂₈F₃N₅O
Molecular Weight 507.55 g/mol
SMILES O=C(C1=C2N=C(C)C(CC3=CC=C(C)C=C3)=C(C)N2N=C1)N4CCN(C5=CC=CC(C(F)(F)F)=C5)CC4
Solubility DMSO (>10 mM); Ethanol (Low); Water (Insoluble)
Storage -20°C (Powder, 2 years); -80°C (in DMSO, 6 months)

Mechanism of Action & Biological Activity

Target Engagement

RUVBL1 and RUVBL2 assemble into heterohexameric rings that can further stack into dodecamers. This assembly is ATP-dependent and essential for their function as molecular motors/scaffolds.

  • Primary Mechanism: this compound binds to the RUVBL1/2 complex, inhibiting its ATPase activity.

  • Binding Mode: Docking studies suggest the inhibitor occupies a hydrophobic pocket involving active residues, stabilized by the benzyl and piperazinyl substituents.

  • Potency:

    • IC₅₀ (RUVBL1/2 Complex): 6.0 ± 0.6 µM[2][3]

    • IC₅₀ (RUVBL1 Homomer): 7.7 ± 0.9 µM[3]

Cellular Impact

Inhibition of RUVBL1/2 ATPase activity disrupts several critical pathways:

  • Chromatin Remodeling: Impairs INO80 and TIP60 complex function, leading to defective DNA Double-Strand Break (DSB) repair.

  • R2TP Complex: Destabilizes the assembly of PIKK family kinases (e.g., mTOR, SMG1), affecting cell growth and nonsense-mediated mRNA decay (NMD).

  • Apoptosis: Induces antiproliferative effects in cancer cell lines (A549, HCT116) with IC₅₀ values ranging from 8.9 to 15 µM.[2]

Diagram 1: RUVBL1/2 Signaling & Inhibition Pathway

RUVBL_Pathway cluster_downstream Downstream Effector Complexes Inhibitor This compound RUVBL_Complex RUVBL1/2 Heterohexamer (AAA+ ATPase) Inhibitor->RUVBL_Complex Binds & Inhibits ATP_Hydrolysis ATP Hydrolysis Inhibitor->ATP_Hydrolysis Blocks RUVBL_Complex->ATP_Hydrolysis Catalyzes INO80 INO80/TIP60 Complexes ATP_Hydrolysis->INO80 Energy for Remodeling R2TP R2TP Complex ATP_Hydrolysis->R2TP Chaperone Activity Outcomes Outcomes: 1. Impaired DNA Repair 2. PIKK Instability (mTOR/SMG1) 3. Apoptosis INO80->Outcomes R2TP->Outcomes

Caption: Mechanism of this compound disrupting ATP-dependent chromatin remodeling and chaperone functions.

Experimental Protocols

The following protocols are standardized for validating this compound activity.

In Vitro ATPase Assay (Luminescence)

Principle: Measures the depletion of ATP by recombinant RUVBL1/2 complex. Remaining ATP is quantified using a luciferase-luciferin reaction (e.g., Kinase-Glo).

Materials:

  • Recombinant RUVBL1 and RUVBL2 proteins (purified from E. coli or Sf9 cells).

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl₂, 1 mM DTT, 0.01% BSA.

  • ATP Stock: 100 µM.

  • Detection Reagent: Kinase-Glo Max (Promega) or equivalent.

Step-by-Step Protocol:

  • Protein Assembly: Mix equimolar amounts of RUVBL1 and RUVBL2 (final conc. 200 nM) in Assay Buffer. Incubate at 4°C for 1 hour to allow heterohexamer formation.

  • Compound Addition: Dispense 5 µL of this compound (serially diluted in DMSO) into a white 384-well plate.

  • Reaction Initiation: Add 10 µL of the protein mix to the wells. Incubate for 15 mins at Room Temperature (RT).

  • Substrate Addition: Add 10 µL of ATP (final conc. 10 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Detection: Add 25 µL of Kinase-Glo reagent. Incubate for 10 mins at RT in the dark.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Plot log(concentration) vs. % inhibition to derive IC₅₀.
    
Cellular Viability Assay (MTS)

Objective: Determine cellular potency (EC₅₀) in cancer cell lines.

Step-by-Step Protocol:

  • Seeding: Plate HCT116 or A549 cells at 3,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Remove media and add fresh media containing this compound (0.1 µM – 100 µM). Include DMSO vehicle control.

  • Duration: Incubate cells for 72 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate for 1-4 hours.

  • Measurement: Measure absorbance at 490 nm.

Diagram 2: ATPase Assay Workflow

ATPase_Workflow Step1 1. Protein Assembly (RUVBL1+2, 1hr @ 4°C) Step2 2. Compound Addition (Serial Dilution) Step1->Step2 Step3 3. ATP Addition (Start Reaction) Step2->Step3 Step4 4. Incubation (60 min @ 37°C) Step3->Step4 Step5 5. Detection (Kinase-Glo + 10 min) Step4->Step5 Step6 6. Data Analysis (Luminescence Read) Step5->Step6 QC QC Check: Z' Factor > 0.5 Step6->QC

Caption: Step-by-step workflow for the luminescent ATPase inhibition assay.

References

  • Elkaim, J., et al. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase.[2][4][5] European Journal of Medicinal Chemistry. Link

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[2][4][5][6] ACS Chemical Biology. Link

  • Matias, P. M., et al. (2006). Crystal structure of the human AAA+ protein RuvBL1.[7] Journal of Biological Chemistry. Link

  • PubChem Compound Summary. (n.d.). Compound CID 4103510 (this compound).[8] Link

Sources

The PAQosome Engine: RUVBL1/2 in Macromolecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Biologists & Drug Discovery

Executive Summary

The PAQosome (Particle for Arrangement of Quaternary structure) represents a pinnacle of cellular engineering—a massive, multi-subunit chaperone complex responsible for the assembly and maturation of the cell's most critical machinery, including RNA Polymerase II, PIKKs (mTOR, ATM, ATR), and snoRNPs. At the thermodynamic heart of this complex lies the RUVBL1/RUVBL2 (Pontin/Reptin) AAA+ ATPase heterohexamer.

This guide dissects the mechanochemical role of RUVBL1/2 within the PAQosome. Unlike simple folding chaperones (e.g., HSP70), RUVBL1/2 function as assembly nanomachines , utilizing the energy of ATP hydrolysis to drive the structural maturation and dissociation of client complexes. For drug developers, the RUVBL1/2 ATPase cycle presents a high-value target; its inhibition triggers "replication catastrophe" in cancer cells by freezing the PAQosome in an abortive, non-functional state.[1]

Architectural Hierarchy: R2TP, URI1, and the PAQosome

To understand the function, one must first define the structure. The PAQosome is not a single static entity but a dynamic assembly platform. It is a "chaperone of complexes," distinguishing it from chaperones of single proteins.

The Composition

The PAQosome merges two distinct sub-complexes:

  • The R2TP Core: The catalytic engine and Hsp90 adaptor.

  • The URI1 Prefoldin-like Module: A scaffold resembling the archaeal prefoldin, likely involved in client holding and stabilization.

ModuleComponentFunction
R2TP Core RUVBL1 (Pontin) AAA+ ATPase; forms heterohexameric ring; catalytic engine.
RUVBL2 (Reptin) AAA+ ATPase; forms heterohexameric ring; catalytic engine.[2][3]
RPAP3 TPR-domain protein; recruits HSP90 and clients to the RUVBL ring.
PIH1D1 Adaptor protein; recognizes phosphopeptides on clients (e.g., phosphorylated mTOR).
Prefoldin-like URI1 Scaffold protein; links R2TP to prefoldin module.
UXT, PFDN2/6 Prefoldin subunits; assist in stabilizing nascent client structures.
PDRG1 Prefoldin-like subunit.[4]
Accessory WDR92 (Monad) WD40 repeat protein; involved in specific client loading (e.g., dynein).
RPB5 RNA Pol II subunit; links polymerase assembly to PAQosome.[5]
Visualization: PAQosome Structural Logic

The following diagram illustrates the hierarchical assembly of the PAQosome and its interface with HSP90.[6]

PAQosome_Architecture cluster_R2TP R2TP Core Complex cluster_URI1 Prefoldin-Like Module cluster_Clients Client Recruitment RUVBL RUVBL1/2 Heterohexamer (AAA+ ATPase Ring) RPAP3 RPAP3 (Hsp90 Adaptor) RUVBL->RPAP3 Scaffold PIH1D1 PIH1D1 (Peptide Recognition) RPAP3->PIH1D1 Recruitment Client Immature Client (e.g., mTOR, RPB1) PIH1D1->Client pSer/pThr Recognition URI1 URI1 (Scaffold) URI1->RUVBL Coupling PFDs UXT, PFDN2, PFDN6 PDRG1 URI1->PFDs Stabilizes HSP90 HSP90 (Chaperone) HSP90->RPAP3 TPR Interaction Client->HSP90 Pre-folding

Caption: Hierarchical assembly of the PAQosome. The RUVBL1/2 ATPase ring acts as the central hub, recruiting the R2TP co-chaperones and the URI1 prefoldin-like module to process HSP90-bound clients.

Mechanistic Role: The ATPase "Maturation" Cycle

The critical insight for researchers is that RUVBL1/2 are not merely static scaffolds. They are energy-dependent motors.

The "Hold and Release" Model
  • Client Loading: Clients (often pre-bound by HSP90) are recruited to the PAQosome via RPAP3 or PIH1D1. PIH1D1 specifically recognizes phosphorylated D-pS-D-D motifs (e.g., on TEL2, an adaptor for PIKKs).

  • Structural Remodeling: The client enters the central cavity or binds the surface of the RUVBL1/2 ring.

  • ATP Hydrolysis (The Checkpoint): This is the therapeutic intervention point.

    • Normal Function: RUVBL1/2 hydrolyze ATP. This energy induces a conformational rotation in the hexameric ring. This mechanical force is transmitted to the client, forcing it into its final quaternary structure or stripping away the chaperone factors.

    • Inhibition (e.g., CB-6644): If ATPase activity is blocked, the PAQosome forms but cannot release the client.[1] The complex "freezes," leading to the accumulation of immature, non-functional intermediates.

Key Finding: RUVBL1/2 ATPase activity is required for dissociation/maturation , not necessarily for the initial binding of the client.

Experimental Protocol: PAQosome Isolation & Activity Profiling

Standard Operating Procedure for validating RUVBL1/2 function and inhibitor efficacy.

Phase A: PAQosome Purification (FLAG-IP)

Objective: Isolate intact PAQosome complexes from mammalian cells (HEK293T or HeLa) to assess composition and client loading.

  • Transfection: Transfect cells with FLAG-RUVBL1 or FLAG-RPAP3.

  • Lysis (Non-Denaturing):

    • Harvest cells in Lysis Buffer A : 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 10% Glycerol, 1 mM MgCl₂, 1 mM DTT, Protease/Phosphatase Inhibitors.

    • Critical: Include 10% Glycerol to stabilize the large quaternary structure.

  • Clarification: Centrifuge at 16,000 x g for 20 min at 4°C.

  • Affinity Capture:

    • Incubate supernatant with anti-FLAG M2 magnetic beads for 2-4 hours at 4°C.

    • Note: Avoid overnight incubation to prevent loss of transient clients (e.g., mTOR).

  • Washing: Wash beads 3x with Wash Buffer (Lysis Buffer A with 300 mM NaCl to reduce non-specific binding, but revert to 150 mM for final wash).

  • Elution: Elute with 3x FLAG peptide (150 µg/mL) in Elution Buffer (50 mM HEPES, 150 mM NaCl, 10% Glycerol) for 30 min at 4°C.

Phase B: Coupled ATPase Activity Assay

Objective: Quantify the catalytic rate of purified RUVBL1/2 and screen inhibitors. Method: NADH-coupled regenerative assay.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂.

  • Enzyme Mix: Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix.

  • Substrates: 2 mM Phosphoenolpyruvate (PEP), 0.5 mM NADH, 2 mM ATP.

Workflow:

  • Baseline Setup: In a 96-well UV-transparent plate, mix 40 µL Assay Buffer, 1 µL PK/LDH mix, 1 µL PEP, and 1 µL NADH.

  • Protein Addition: Add 5-10 µL of purified PAQosome/RUVBL1/2 complex (approx. 0.5 µM final conc).

  • Inhibitor Screen: Add test compound (e.g., CB-6644) or DMSO vehicle. Incubate 10 min at RT.

  • Initiation: Add ATP to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm (NADH depletion) every 30 seconds for 60 minutes at 37°C.

  • Calculation:

    
    
    Target Rate: Purified RUVBL1/2 typically exhibits a turnover of ~5 min⁻¹.
    

Pathway Visualization: The Maturation Cycle

This diagram details the functional lifecycle of a PAQosome client (e.g., mTOR), highlighting the ATP-dependent release step.

Maturation_Cycle Immature Immature Client (Unfolded/Monomer) Hsp90_Bound Hsp90-Client Intermediate Immature->Hsp90_Bound Hsp90 Binding Recruitment PAQosome Recruitment Hsp90_Bound->Recruitment via RPAP3/PIH1D1 Assembly Assembly Complex (RUVBL1/2 Scaffold) Recruitment->Assembly Loading onto Ring ATP_Step ATP Hydrolysis (RUVBL1/2) Assembly->ATP_Step Conformational Change Mature Mature Complex (Active mTOR/RNAPII) ATP_Step->Mature Release Recycle PAQosome Recycling ATP_Step->Recycle Dissociation Recycle->Assembly Re-use Inhibitor Inhibitor (e.g., CB-6644) Inhibitor->ATP_Step BLOCKS Release

Caption: The RUVBL1/2 ATPase cycle drives the irreversible maturation step. Inhibition at the ATP hydrolysis stage traps the client in the assembly complex, preventing the formation of active machinery.

Therapeutic Implications

Targeting the PAQosome offers a unique "hub-and-spoke" therapeutic strategy. Instead of inhibiting a single kinase (like mTOR), inhibiting RUVBL1/2 simultaneously collapses the assembly of multiple oncogenic drivers (mTOR, ATR, Myc-cofactors).

  • Mechanism of Action: Compounds like CB-6644 bind the ATPase pocket of RUVBL1/2.

  • Phenotype:

    • S-Phase Arrest: Due to failure in assembling DNA replication factors.

    • Replication Catastrophe: Accumulation of DNA damage due to lack of ATR/ATM assembly.

    • Apoptosis: Specifically in high-replication stress environments (e.g., NSCLC, Neuroblastoma).

References

  • RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Source: Cell Chemical Biology (2020)

  • Structure and Assembly of the Human R2TP Chaperone Complex. Source: Nature Communications (2018)

  • The Multiple Functions of the PAQosome: An R2TP- and URI1 Prefoldin-Based Chaperone Complex. Source: Advances in Experimental Medicine and Biology (2018)

  • Regulation of RUVBL1-RUVBL2 AAA-ATPases by the Nonsense-Mediated mRNA Decay Factor DHX34. Source: eLife (2020)

  • Targeting the RUVBL1/2-mTOR Axis in Cancer. Source: Science Translational Medicine (2015)

Sources

Technical Guide: Understanding Replication Catastrophe Induced by ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Replication catastrophe is not merely elevated replication stress; it is a distinct, lethal cellular state defined by the global exhaustion of the Replication Protein A (RPA) pool .[1] While standard replication stress activates the ATR-CHK1 checkpoint to stabilize forks, "catastrophe" occurs when the burden of single-stranded DNA (ssDNA) exceeds the cell's available RPA supply.[2][3]

Inhibitors of chromatin-associated ATPases—most notably VCP/p97 (e.g., CB-5083) and Cdc7 —are potent inducers of this state. Unlike topoisomerase poisons that directly break DNA, ATPase inhibitors often function by trapping protein complexes on chromatin. This creates physical roadblocks to the replisome, forcing helicase-polymerase uncoupling and rapid ssDNA accumulation.

This guide details the mechanistic transition from stress to catastrophe and provides validated protocols for detecting this specific phenotype in drug discovery workflows.

Part 1: The Mechanistic Cascade

From Protein Trapping to RPA Exhaustion

The transition from manageable stress to irreversible catastrophe follows a deterministic logic. The primary driver in this context is the inhibition of the VCP/p97 ATPase , a molecular segregase responsible for extracting ubiquitylated proteins from chromatin.

  • The ATPase Blockade: VCP/p97 normally extracts the CMG helicase and other factors (like Ku70/80) from chromatin to resolve collisions or terminate replication. Inhibition (e.g., via CB-5083) traps these bulky, poly-ubiquitylated complexes on the DNA.

  • Replisome Uncoupling: An active replication fork hits these protein roadblocks. The replicative helicase (MCM2-7) continues unwinding DNA, but the DNA polymerases stall at the barrier.

  • ssDNA Generation: This "uncoupling" generates long stretches of exposed ssDNA behind the helicase.

  • RPA Sequestration: RPA binds this ssDNA to protect it.

  • The Threshold of Catastrophe: When the amount of ssDNA exceeds the nuclear pool of RPA, the remaining ssDNA is left unprotected.

  • Lethal Collapse: Unprotected ssDNA is attacked by nucleases, causing massive, genome-wide double-strand breaks (DSBs) and cell death.

Visualization: The Catastrophe Pathway

ReplicationCatastrophe ATPase_Inhib ATPase Inhibition (e.g., CB-5083) Trapping Chromatin Protein Trapping (Ub-Replisome Retention) ATPase_Inhib->Trapping Stalling Replication Fork Stalling Trapping->Stalling Steric Hindrance Uncoupling Helicase-Polymerase Uncoupling Stalling->Uncoupling ssDNA Massive ssDNA Generation Uncoupling->ssDNA RPA_Bind RPA Sequestration ssDNA->RPA_Bind Exhaustion RPA EXHAUSTION (The Threshold) RPA_Bind->Exhaustion Demand > Supply DSBs Global DSBs & Cell Death Exhaustion->DSBs Nucleolytic Attack

Figure 1: The causal chain from ATPase inhibition to replication catastrophe.[2][3][4] Note the critical threshold at RPA exhaustion.

Part 2: Diagnostic Biomarkers

To distinguish replication catastrophe from general DNA damage, you must measure specific markers in a quantitative relationship.

BiomarkerPhenotype in "Stress"Phenotype in "Catastrophe"Detection Method
Chromatin-Bound RPA Increased fociSaturated/Pan-nuclear QIBC (Pre-extraction)
ssDNA Localized fociMassive accumulation Native BrdU/IdU staining

-H2AX
Foci at breaksPan-nuclear hyper-intensity Immunofluorescence
Ub-Proteins on Chromatin Low/TransientHigh/Persistent Chromatin Fractionation WB

Part 3: Experimental Workflows

Protocol A: Quantitative Image-Based Cytometry (QIBC)

Purpose: To quantify the "RPA Threshold" and identify the exact population of cells undergoing catastrophe. This is the gold standard method established by Toledo et al. (2013).

The Critical Step: You must perform pre-extraction (detergent wash) before fixation. This removes soluble RPA, ensuring you only image RPA bound to ssDNA.

Step-by-Step Methodology:
  • Cell Seeding: Seed cells (e.g., U2OS, HeLa) on coverslips or in 96-well imaging plates (e.g., PerkinElmer CellCarrier).

  • Pulse Labeling:

    • Add 10

      
      M EdU for 20 minutes prior to harvest to mark S-phase cells.
      
  • Drug Treatment: Treat with ATPase inhibitor (e.g., 1-5

    
    M CB-5083) for 4–6 hours.
    
  • Pre-Extraction (CRITICAL):

    • Wash cells once with PBS.

    • Incubate exactly 5 minutes on ice with CSK Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 0.5% Triton X-100 ).

    • Note: This strips the soluble nuclear pool. Only chromatin-bound proteins remain.

  • Fixation:

    • Gently remove CSK buffer.

    • Add 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Staining:

    • Permeabilize (if EdU click chemistry requires it, though CSK usually suffices).

    • Stain for RPA32 (mouse mAb) and

      
      -H2AX  (rabbit pAb).
      
    • Perform EdU Click chemistry (Alexa 647).

    • Counterstain with DAPI (1

      
      g/mL).
      
  • Imaging & Analysis:

    • Acquire images (20x or 40x objective).

    • Data Output: Plot Total DAPI Intensity (X-axis) vs. Mean RPA Intensity (Y-axis).

    • Catastrophe Signature: You will see a distinct population of S-phase cells with "super-physiological" RPA levels that correlate with maximal

      
      -H2AX signal.
      
Visualization: QIBC Workflow

QIBC_Workflow Cells Adherent Cells (+/- Inhibitor) EdU EdU Pulse (20 min) Cells->EdU Extract Pre-Extraction (CSK + 0.5% Triton) *Removes Soluble RPA* EdU->Extract Fix Fixation (4% PFA) Extract->Fix Stain Stain: RPA / yH2AX / DAPI Fix->Stain Image High-Content Imaging Stain->Image Plot Scatterplot: DAPI vs. RPA Image->Plot

Figure 2: The QIBC workflow.[4][5][6] The pre-extraction step (Red) is the most critical determinant of assay success.

Protocol B: Chromatin Fractionation Assay

Purpose: To validate the mechanism of ATPase inhibition (i.e., protein trapping). If the inhibitor works, you should see accumulation of poly-ubiquitylated proteins in the chromatin fraction.

Step-by-Step Methodology:
  • Harvest: Collect

    
     cells per condition. Wash with PBS.
    
  • Cytosolic/Nucleoplasmic Extraction:

    • Resuspend pellet in Buffer A (10 mM HEPES pH 7.9, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, Protease/Phosphatase Inhibitors).

    • Incubate 5 min on ice.

    • Centrifuge 1,300 x g for 4 min at 4°C.

    • Supernatant = Soluble Fraction (S1).

  • Nuclear Wash:

    • Resuspend pellet in Buffer A (without Triton) to wash. Centrifuge and discard supernatant.

  • Chromatin Solubilization:

    • Resuspend the pellet (Chromatin) in Buffer B (3 mM EDTA, 0.2 mM EGTA, 1 mM DTT).

    • Incubate 30 min on ice (swelling).

    • Sonicate (e.g., Bioruptor: 10 cycles, 30s ON/30s OFF) to shear DNA and release bound proteins.

  • Analysis:

    • Run S1 and Chromatin fractions on SDS-PAGE.

    • Blot Targets:

      • VCP/p97: To see recruitment.

      • Ubiquitin (FK2 clone): Expect massive smear in chromatin fraction under VCP inhibition.

      • Histone H3: Loading control for chromatin.

      • Tubulin/GAPDH: Loading control for soluble.

Part 4: Implications for Drug Development

When screening ATPase inhibitors, distinguishing "cytostatic stress" from "cytotoxic catastrophe" is vital for therapeutic indexing.

  • Screening Strategy: Use the QIBC protocol in a 384-well format.

  • Hit Definition: Compounds that shift the S-phase population above the "RPA Exhaustion Threshold" (defined as

    
     above the mean RPA intensity of Hydroxyurea-treated controls).
    
  • Synergy: ATPase inhibitors are highly synergistic with agents that increase replication stress (e.g., Gemcitabine, ATR inhibitors). The combination lowers the threshold for RPA exhaustion.

References

  • Toledo, L. I., et al. (2013). ATR prohibits replication catastrophe by preventing global exhaustion of RPA.[3][7] Cell, 155(5), 1088-1103. [Link]

  • Anderson, D. J., et al. (2015). Targeting the AAA ATPase p97 as a Discovery Approach for First-in-Class Anti-Cancer Therapies. Cancer Cell, 28(5), 653-665. [Link]

  • Besse, A., et al. (2023). Protocol for automated multivariate quantitative-image-based cytometry analysis by fluorescence microscopy of asynchronous adherent cells.[5][6] STAR Protocols, 4(3), 102540. [Link]

  • Moreno, S. P., et al. (2014). Polyubiquitylation drives replisome disassembly at the termination of DNA replication.[8] Science, 346(6208), 477-481. [Link]

  • Gillotin, S. (2018). Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis. Bio-protocol, 8(19), e3042. [Link]

Sources

Methodological & Application

Application Note & Protocol: In Vitro RUVBL1/2 ATPase Activity Assay

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Abstract

This document provides a comprehensive guide for measuring the in vitro ATPase activity of the RUVBL1/2 complex, a critical player in numerous cellular processes and a promising target for therapeutic development. We detail a robust and sensitive protocol based on the malachite green colorimetric assay, which quantifies the inorganic phosphate (Pi) released during ATP hydrolysis. This application note is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind key steps, data interpretation guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of RUVBL1/2 ATPase Activity

RUVBL1 (RuvB-like 1) and RUVBL2 (RuvB-like 2) are highly conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric or dodecameric complex.[1][2] This complex is a core component of several large macromolecular machines involved in a vast array of fundamental cellular processes, including chromatin remodeling, DNA damage repair, transcriptional regulation, and the assembly of ribonucleoprotein complexes.[3][4]

The energy derived from ATP hydrolysis is fundamental to the function of the RUVBL1/2 complex, driving conformational changes that are essential for its role as a molecular chaperone and scaffolding protein.[4][5] The ATPase activity of RUVBL1/2 is not merely a housekeeping function; it is intricately regulated and essential for specific cellular outcomes. For instance, inhibition of its ATPase activity can lead to S-phase arrest in the cell cycle and has been shown to be critical for the viability of cancer cells, making it an attractive target for anticancer drug development.[6][7]

Given its central role in cellular physiology and disease, the ability to accurately measure the ATPase activity of the RUVBL1/2 complex in a controlled in vitro setting is paramount. Such assays are indispensable for:

  • Basic Research: Elucidating the fundamental enzymatic properties of the RUVBL1/2 complex.

  • Drug Discovery: Screening for and characterizing small molecule inhibitors or activators.[8][9]

  • Structure-Function Studies: Assessing the impact of mutations on enzymatic activity.

This guide provides a detailed protocol for a malachite green-based assay, a sensitive and widely used method for measuring ATPase activity by detecting the release of inorganic phosphate.[10]

Principle of the Assay

The protocol described herein relies on the colorimetric detection of inorganic phosphate (Pi), a direct product of the ATP hydrolysis reaction catalyzed by the RUVBL1/2 complex (ATP → ADP + Pi). The malachite green assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[10] The intensity of the resulting green color, which can be measured spectrophotometrically at a wavelength between 600-640 nm, is directly proportional to the amount of Pi released. This allows for the quantitative determination of RUVBL1/2 ATPase activity.

Materials and Reagents

Equipment
  • Microplate reader capable of measuring absorbance at 620-640 nm.

  • Incubator or water bath set to 37°C.

  • Multichannel pipette.

  • Low-binding 96-well or 384-well clear flat-bottom plates.

  • Standard laboratory equipment (vortex, centrifuges, etc.).

Reagents
  • Purified Recombinant RUVBL1/2 Complex: The quality and purity of the enzyme are critical for a successful assay. It is recommended to use a highly purified and stable preparation of the hetero-hexameric RUVBL1/2 complex. Expression and purification can be performed using established protocols, often involving co-expression in E. coli followed by affinity and size-exclusion chromatography.[11][12]

  • ATP (Adenosine 5'-triphosphate): High-purity, molecular biology grade. Prepare a concentrated stock solution (e.g., 100 mM) in nuclease-free water and store at -20°C.

  • ATPase Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT. Filter-sterilize and store at 4°C. Rationale: This buffer composition provides a stable pH environment and the necessary ions (Mg²⁺ is a critical cofactor for ATPases) to support optimal RUVBL1/2 activity.

  • Malachite Green Reagent: Can be prepared in-house or purchased as a kit. A typical formulation involves mixing solutions of malachite green hydrochloride, ammonium molybdate, and a stabilizing agent like Tween-20 in an acidic solution (e.g., sulfuric acid).[13] Caution: Malachite green is corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Phosphate Standard (e.g., KH₂PO₄): For generating a standard curve. Prepare a 1 M stock solution and create a series of dilutions in the ATPase Assay Buffer.

  • Stop Solution (Optional but Recommended): 34% (w/v) Sodium Citrate. This can be used to quench the enzymatic reaction at specific time points.

  • Test Compounds (for inhibitor/activator screening): Dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically ≤1%) to avoid interference.

Experimental Workflow

The overall workflow for the RUVBL1/2 ATPase activity assay is depicted below. It involves enzyme preparation, reaction initiation, incubation, reaction termination, and signal detection.

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents (Buffer, ATP, Enzyme) D Dispense Buffer, Enzyme, and Test Compound to Plate A->D B Prepare Phosphate Standard Curve Dilutions K Plot Standard Curve B->K C Prepare Test Compounds (e.g., Inhibitors) C->D E Pre-incubate D->E F Initiate Reaction (Add ATP) E->F G Incubate at 37°C F->G H Stop Reaction (Add Malachite Green Reagent) G->H I Incubate for Color Development H->I J Read Absorbance (620-640 nm) I->J L Calculate Pi Released J->L K->L M Determine ATPase Activity (or IC50) L->M

Caption: Experimental workflow for the in vitro RUVBL1/2 ATPase assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 96-well plate format with a final reaction volume of 50 µL. Adjust volumes proportionally for other formats.

Preparation of Phosphate Standard Curve
  • Prepare a series of phosphate standards (e.g., 0, 2, 5, 10, 20, 30, 40 µM) by diluting the phosphate stock solution in the ATPase Assay Buffer.

  • Add 50 µL of each standard to separate wells of the 96-well plate in triplicate. These wells will not contain the enzyme.

Assay Setup
  • Enzyme Preparation: Thaw the purified RUVBL1/2 complex on ice. Dilute the enzyme to the desired working concentration (e.g., 2X the final concentration) in cold ATPase Assay Buffer. The optimal enzyme concentration should be determined empirically but typically falls in the low nanomolar range.

  • Reaction Plate Setup:

    • Blank Wells: Add 25 µL of ATPase Assay Buffer.

    • Negative Control (No Enzyme) Wells: Add 25 µL of ATPase Assay Buffer.

    • Positive Control (Enzyme, No Inhibitor) Wells: Add 25 µL of the diluted RUVBL1/2 enzyme solution.

    • Test Compound Wells: Add 25 µL of the diluted RUVBL1/2 enzyme solution.

  • Compound Addition (for inhibitor screening): Add a small volume (e.g., 0.5 µL) of the test compound dissolved in DMSO to the appropriate wells. Add the same volume of DMSO to the control wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

Initiating and Running the Reaction
  • Reaction Initiation: Prepare a 2X ATP working solution in ATPase Assay Buffer. To start the reaction, add 25 µL of the 2X ATP solution to all wells (except the phosphate standards). The final ATP concentration should be at or near the Michaelis constant (Km) for RUVBL1/2, which may need to be determined experimentally.

  • Incubation: Immediately mix the plate and incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time.

Detection
  • Stop Reaction and Develop Color: Remove the plate from the incubator. Add 100 µL of the Malachite Green Reagent to all wells, including the standards. Mix gently. Rationale: The acidic nature of the malachite green reagent effectively stops the enzymatic reaction while initiating the color development process.

  • Color Development Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for full color development.

  • Read Absorbance: Measure the absorbance at 630 nm using a microplate reader.

Data Analysis and Interpretation

  • Standard Curve: Subtract the absorbance of the 0 µM phosphate standard (blank) from all other standard readings. Plot the corrected absorbance values against the known phosphate concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is phosphate concentration.

  • Calculate Phosphate Released: For each experimental well, subtract the average absorbance of the negative control (no enzyme) wells. Use the equation from the standard curve to calculate the concentration of Pi released in each well.

  • Determine Specific Activity: The specific activity of the RUVBL1/2 complex can be calculated using the following formula: Specific Activity (nmol/min/mg) = ( [Pi released in nmol] / [incubation time in min] ) / [amount of enzyme in mg]

  • Inhibitor Screening (IC₅₀ Determination): For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the positive control (DMSO). % Inhibition = 100 * ( 1 - [ (Absorbance_Inhibitor - Absorbance_NoEnzyme) / (Absorbance_DMSO - Absorbance_NoEnzyme) ] ) Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data Table
Sample ConditionReplicate 1 (Abs @ 630nm)Replicate 2 (Abs @ 630nm)Replicate 3 (Abs @ 630nm)Avg. AbsCorrected Abs[Pi] (µM)% Inhibition
No Enzyme Control0.1020.1050.1030.1030.0000.00N/A
Positive Control (DMSO)0.5540.5610.5490.5550.45215.10%
Inhibitor X (10 nM)0.4210.4150.4250.4200.31710.629.9%
Inhibitor X (100 nM)0.3100.3180.3140.3140.2117.053.3%
Inhibitor X (1 µM)0.1880.1920.1850.1880.0852.881.2%

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
High background in "No Enzyme" control Phosphate contamination in reagents (buffer, ATP).Use high-purity, phosphate-free reagents. Prepare fresh buffers with ultrapure water.
Low signal in "Positive Control" Inactive enzyme; Suboptimal assay conditions (pH, temp, Mg²⁺).Verify enzyme activity with a positive control inhibitor (e.g., CB-6644).[3] Optimize assay conditions.
High variability between replicates Pipetting errors; Incomplete mixing.Use calibrated pipettes; Ensure thorough mixing after each addition.
Non-linear reaction kinetics Substrate (ATP) depletion; Enzyme instability.Reduce incubation time or enzyme concentration. Perform a time-course experiment to find the linear range.
Interference from test compounds Compound absorbs at 630 nm; Compound precipitates.Run a control with compound and no enzyme. Check for compound solubility in the final assay buffer.

Conclusion

This application note provides a validated, detailed protocol for the in vitro measurement of RUVBL1/2 ATPase activity using the malachite green assay. Adherence to the principles of careful reagent preparation, establishment of proper controls, and systematic data analysis will enable researchers to obtain high-quality, reproducible data. This assay serves as a fundamental tool for exploring the biochemistry of the RUVBL1/2 complex and for the discovery and characterization of novel therapeutic agents targeting this important molecular machine.

References

  • Assimon, V. A., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Cancer Research, 80(2), 269-281. [Link]

  • Dauden, M. I., López-Perrote, A., & Llorca, O. (2021). RUVBL1-RUVBL2 AAA-ATPase: a versatile scaffold for multiple complexes and functions. Current Opinion in Structural Biology, 67, 133-141. [Link]

  • Gorynia, S., et al. (2011). Structural and functional insights into a dodecameric molecular machine – The RuvBL1/RuvBL2 complex. Journal of Structural Biology, 176(2), 279-291. [Link]

  • Cheung, K. L., et al. (2021). RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation. Frontiers in Immunology, 12, 663682. [Link]

  • G-Biosciences. (n.d.). Malachite Green Phosphate Assay Kit. Retrieved from [Link]

  • EUbOPEN. (2021). Protocol for Malachite Green. Retrieved from [Link]

  • López-Perrote, A., et al. (2020). Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34. eLife, 9, e60235. [Link]

  • Poh, J., & Yuen, Y. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase. Molecules, 27(7), 2135. [Link]

  • Matias, P. M., et al. (2006). Cloning, expression, purification, crystallization and preliminary X-ray analysis of the human RuvBL1–RuvBL2 complex. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 10), 1057–1061. [Link]

  • Wendler, P. (2017). What are ATPases associated with diverse cellular activities (AAA+)? University of Potsdam. Retrieved from [Link]

  • Baytshtok, V., et al. (2014). Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes. Journal of Visualized Experiments, (92), e52132. [Link]

  • Bio-protocol. (n.d.). Malachite green ATPase assay. Retrieved from [Link]

Sources

Application Note: Solubilization and Handling of RUVBL1/2 ATPase-IN-1 for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

RUVBL1/2 ATPase-IN-1 (often designated as Compound 18 in literature) and its potent analogue CB-6644 are selective, allosteric inhibitors of the RUVBL1/2 complex. RUVBL1 (Pontin) and RUVBL2 (Reptin) are highly conserved AAA+ ATPases that form hetero-hexameric rings.[1][2] They function as essential scaffolds and co-chaperones for large macromolecular complexes, including INO80/SWR1 (chromatin remodeling), PIKKs (mTOR, ATM/ATR signaling), and the PAQosome (R2TP complex).

Why Proper Dissolution Matters: These inhibitors are hydrophobic small molecules. Improper solubilization leads to micro-precipitation in aqueous cell culture media. This causes two critical failure modes:

  • False Negatives: The effective concentration reaching the nuclear target is lower than calculated.

  • Artifactual Toxicity: Precipitated crystals can physically damage cell membranes or trigger non-specific stress responses (e.g., autophagy) unrelated to ATPase inhibition.

Mechanistic Pathway

The following diagram illustrates the critical node RUVBL1/2 occupies in cellular physiology and where the inhibitor acts.

RUVBL_Pathway Inhibitor This compound (Inhibitor) RUVBL_Complex RUVBL1/2 Heterohexameric Complex Inhibitor->RUVBL_Complex Allosteric Inhibition ATP_Hydrolysis ATP Hydrolysis (Energy Source) RUVBL_Complex->ATP_Hydrolysis Catalyzes INO80 INO80/SWR1 (Chromatin Remodeling) ATP_Hydrolysis->INO80 PAQosome PAQosome/R2TP (Chaperone Activity) ATP_Hydrolysis->PAQosome PIKK PIKK Signaling (mTOR, ATM, ATR) ATP_Hydrolysis->PIKK DNA_Repair DNA Repair & Genomic Stability INO80->DNA_Repair Proliferation Cell Proliferation & Survival PAQosome->Proliferation PIKK->Proliferation

Figure 1: this compound blocks the energy-dependent assembly of critical remodeling and signaling complexes, leading to replication stress and growth arrest.

Physicochemical Profile & Solubility Data

Before handling, verify the specific compound in your inventory. While "ATPase-IN-1" usually refers to Compound 18, the analogue CB-6644 is often used for higher potency requirements.

PropertyThis compound (Compound 18)CB-6644 (Analogue)
Molecular Weight ~494.5 g/mol 573.06 g/mol
Target RUVBL1/2 ATPase ActivityRUVBL1/2 ATPase Activity
IC50 (Cell Free) 6.0 - 7.7 µM~15 nM
Primary Solvent DMSO (Dimethyl Sulfoxide)DMSO
Max Solubility (DMSO) ~30–50 mg/mL~100 mg/mL
Water Solubility InsolubleInsoluble
Storage (Powder) -20°C (Desiccated)-20°C (Desiccated)

Critical Warning: Do not attempt to dissolve directly in water, PBS, or saline. The compound will float or adhere to the plastic walls.

Preparation Protocol

Materials Required[2][3][4][5][6][7]
  • Compound: this compound (Lyophilized powder).

  • Solvent: Sterile, anhydrous DMSO (Cell culture grade, ≥99.9%).

  • Vessels: Amber glass vials or high-quality polypropylene (PP) microcentrifuge tubes (polystyrene is not recommended for high DMSO concentrations).

  • Equipment: Vortex mixer, Benchtop Centrifuge, Sonicator (bath type).

Step 1: Stock Solution Preparation (10 mM)

We recommend preparing a 10 mM or 50 mM stock solution to allow for high-fold dilution, keeping the final DMSO concentration on cells <0.1%.

  • Centrifuge: Briefly spin the vial containing the lyophilized powder (5000 x g, 10 sec) to ensure all material is at the bottom. Static electricity often causes powder to cling to the cap.

  • Calculate: Determine the volume of DMSO required.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] × 1,000,000 / Desired Conc (mM).

    • Example: For 1 mg of ATPase-IN-1 (MW ~494.5):

      
      
      
  • Solubilize: Add the calculated volume of DMSO.

  • Agitate: Vortex vigorously for 30 seconds.

  • Inspection: Check for clarity. If particles remain, sonicate in a water bath for 2–5 minutes at room temperature. The solution must be crystal clear .

  • Aliquot: Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

  • Store: Store at -80°C (preferred) or -20°C. Stable for 6 months at -80°C.

Step 2: Working Solution & Cell Treatment

The "Crash" Phenomenon: Adding high-concentration DMSO stock directly to a large volume of media can sometimes cause immediate precipitation due to the rapid polarity shift.

Method A: Serial Dilution (Recommended for IC50 determination)
  • Intermediate Dilution: Prepare a 100x concentrate in culture media (or PBS) immediately before use.

    • Example: To achieve 10 µM final, prepare a 1 mM intermediate (1 µL 10 mM Stock + 9 µL DMSO). Note: Keep DMSO constant if titrating.

  • Final Dilution: Add the intermediate to the cell culture well.

    • Target: Final DMSO concentration should be 0.1% .

Method B: Direct Addition (For Screening)
  • Pre-warm culture media to 37°C.

  • Pipette the required volume of stock directly into the media while swirling rapidly .

  • Do not add the stock to the side of the dish; add it directly into the liquid to ensure rapid dispersion.

Workflow Visualization

Dissolution_Protocol Powder Lyophilized Powder (-20°C) Spin Centrifuge (Gather Powder) Powder->Spin DMSO_Add Add Anhydrous DMSO (Create 10mM Stock) Spin->DMSO_Add Sonicate Vortex/Sonicate (Ensure Clarity) DMSO_Add->Sonicate Aliquot Aliquot & Store (-80°C) Sonicate->Aliquot Dilute Dilute in Media (Final DMSO <0.1%) Aliquot->Dilute Thaw Cells Treat Cells (Incubate 24-72h) Dilute->Cells

Figure 2: Step-by-step workflow from lyophilized powder to cell treatment.[3][4]

Experimental Considerations & Quality Control

Vehicle Control (Mandatory)

RUVBL1/2 inhibitors are dissolved in DMSO. You must run a "Vehicle Control" group treated with the equivalent volume of pure DMSO (e.g., 0.1%).

  • Why? DMSO alone can induce differentiation or stress in certain sensitive lines (e.g., HL-60, stem cells). Comparing Treatment vs. Untreated is invalid; compare Treatment vs. Vehicle.

Concentration Ranges
  • This compound (Compound 18): Typical active range is 1 µM – 20 µM .

  • CB-6644: Typical active range is 10 nM – 500 nM .

  • Note: Always perform a dose-response curve (e.g., 8-point serial dilution) for your specific cell line, as sensitivity varies based on RUVBL1/2 expression levels and MYC status.

Troubleshooting Table
IssueProbable CauseSolution
Cloudiness upon adding to media Compound precipitation ("crashing out").Use Method A (Intermediate dilution). Ensure media is warm (37°C). Sonicate the stock again before use.
Cytotoxicity in Vehicle Control DMSO concentration too high.Reduce final DMSO to <0.1%. Ensure DMSO is cell-culture grade (impurities are toxic).
No Biological Effect Compound degradation or low potency.Avoid freeze-thaw cycles. Verify stock concentration. Check if using Compound 18 (µM range) vs CB-6644 (nM range).
Crystals on cells (Microscopy) Solubility limit exceeded.The compound is insoluble in aqueous media at >50 µM. Reduce concentration.

References

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[5][6] ACS Chemical Biology, 14(2), 236–244. (Describes the structural analogue and mechanism). [Link][6]

  • Matias, P. M., et al. (2015). Structure and function of RUVBL1 and RUVBL2 ATPases.[1][2][7][8][6][4][9][10] Journal of Structural Biology. (Background on the target complex). [Link]

Sources

Application Note: Determination of Cellular IC50 for RUVBL1/2 ATPase-IN-1 in Tumor Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for determining the half-maximal inhibitory concentration (IC50) of RUVBL1/2 ATPase-IN-1 (functionally equivalent to the reference compound CB-6644 ) in tumor cell lines. RUVBL1 (Pontin) and RUVBL2 (Reptin) are AAA+ ATPases that form a heterohexameric complex essential for chromatin remodeling (INO80/SWR1 complexes), transcriptional regulation (c-MYC,


-catenin), and DNA damage repair.

Unlike varying kinase inhibitors, RUVBL1/2 inhibitors function via allosteric blockade of ATPase activity , inducing "replication catastrophe" and subsequent apoptosis. Therefore, the preferred readout is a luminescent ATP-based viability assay (e.g., CellTiter-Glo®) over 72–96 hours, rather than short-term metabolic assays, to capture the delayed cytotoxic phenotype.

Scientific Background & Mechanism[1][2][3][4][5][6]

Target Biology

The RUVBL1/2 complex operates as a molecular scaffold and motor. It is frequently overexpressed in hepatocellular carcinoma, colorectal cancer, and multiple myeloma. Its inhibition does not immediately arrest metabolism but leads to the accumulation of DNA damage (indicated by


H2AX foci) and failure of the stress response, ultimately triggering apoptosis.
Mechanism of Action (MoA)

This compound binds to a specific allosteric pocket at the interface of the heterohexamer, locking the complex in a rigid conformation. This prevents the ATP hydrolysis required for the conformational changes necessary to drive chromatin remodeling and PAQosome maturation.

Pathway Visualization

The following diagram illustrates the downstream consequences of RUVBL1/2 inhibition.

RUVBL_Pathway Inhibitor This compound (CB-6644) RUVBL_Complex RUVBL1/2 Heterohexamer Inhibitor->RUVBL_Complex Allosteric Binding ATPase_Activity ATPase Hydrolysis Inhibitor->ATPase_Activity Blocks RUVBL_Complex->ATPase_Activity Catalyzes Chromatin_Remodel Chromatin Remodeling (INO80/SWR1) ATPase_Activity->Chromatin_Remodel Required for Transcriptional_Reg c-MYC / E2F1 Signaling ATPase_Activity->Transcriptional_Reg Supports Rep_Stress Replication Stress (Stalled Forks) Chromatin_Remodel->Rep_Stress Loss leads to DNA_Damage DNA Damage (gamma-H2AX Accumulation) Rep_Stress->DNA_Damage Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Figure 1: Mechanism of Action. Inhibition of RUVBL1/2 ATPase activity disrupts chromatin remodeling complexes, leading to replication stress and apoptotic cell death.

Experimental Design Strategy

Assay Selection: CellTiter-Glo® (CTG)

While colorimetric assays (MTT/MTS) are cheaper, they are prone to artifacts with metabolic inhibitors. CellTiter-Glo (CTG) is the gold standard for this application because:

  • Direct Readout: It measures total cellular ATP, which correlates linearly with viable cell number.

  • Sensitivity: RUVBL1/2 inhibitors often have cytostatic effects before becoming cytotoxic; CTG captures the total reduction in biomass effectively.

  • Stability: The glow-type signal allows batch processing of plates.

Critical Parameters
  • Cell Density: Must be optimized per cell line to ensure the control wells remain in the log-growth phase at 72h (non-confluent).

  • Incubation Time: 72 hours is mandatory. 24h or 48h is often insufficient to observe the "replication catastrophe" phenotype, leading to artificially high IC50 values.

  • Vehicle Control: DMSO concentration must be kept constant across all wells, ideally

    
    .
    

Materials & Reagents

ReagentSpecificationStorage
This compound Purity

(e.g., CB-6644)
-80°C (Stock), -20°C (Aliquot)
Tumor Cell Lines HCT116 (Colon), MM.1S (Myeloma), or A549 (Lung)Liquid Nitrogen
CellTiter-Glo® Promega (or equivalent ATP-lite assay)-20°C
Assay Media RPMI-1640 or DMEM + 10% FBS4°C
Microplates 96-well or 384-well White Opaque Flat BottomRoom Temp
DMSO Cell Culture Grade (

)
Room Temp

Detailed Protocol

Compound Preparation (Stock & Serial Dilution)

Objective: Create a 1000x dilution series to ensure the final DMSO concentration on cells is 0.1%.

  • Stock Solution: Dissolve 1 mg of this compound in 100% DMSO to achieve a 10 mM stock. Vortex until clear.

  • Working Range: The expected cellular IC50 varies from 50 nM (sensitive myeloma lines) to 15 µM (resistant solid tumors).

  • Serial Dilution (in DMSO):

    • Prepare a 9-point, 3-fold serial dilution in a V-bottom PCR plate.

    • Top Concentration: 10 mM (yields 10 µM final).

    • Diluent: 100% DMSO.

    • Note: If higher potency is expected (e.g., MM.1S cells), start at 1 mM (yields 1 µM final).

Cell Seeding (Day 0)
  • Harvest cells and determine viability using Trypan Blue or AO/PI staining (Target viability >95%).

  • Dilute cells in fresh media to the optimized density:

    • Adherent (e.g., HCT116): 2,000 – 3,000 cells/well (100 µL/well in 96-well plate).

    • Suspension (e.g., MM.1S): 8,000 – 10,000 cells/well.

  • Seed 100 µL into white opaque plates.

    • Edge Effect Control: Fill outer wells with 200 µL PBS or media; do not use for data.

  • Incubate overnight (16–24h) at 37°C, 5% CO2 to allow adherence (for adherent lines) or metabolic recovery.

Compound Treatment (Day 1)
  • Intermediate Dilution: Transfer 2 µL of the DMSO serial dilution series into 198 µL of pre-warmed culture media (1:100 dilution).

    • Result: 10x working solution with 1% DMSO.

  • Addition to Cells: Add 11 µL of the 10x working solution to the 100 µL of cells in the assay plate.

    • Final Conditions: 1x Compound, 0.1% DMSO.

  • Controls:

    • High Control (Max Viability): Cells + 0.1% DMSO (No drug).

    • Low Control (Min Viability): Media only (Background) or Cells + Staurosporine (1 µM).

Incubation & Readout (Day 4)
  • Incubate plates for 72 hours at 37°C, 5% CO2.

  • Thaw CellTiter-Glo buffer and substrate; mix according to manufacturer instructions.

  • Equilibrate assay plates to Room Temperature (RT) for 30 minutes (critical to prevent temperature gradients).

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Orbitally shake for 2 minutes (to lyse cells).

  • Incubate at RT for 10 minutes (to stabilize signal).

  • Measure Luminescence (RLU) on a multi-mode plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Calculation
  • Background Subtraction: Subtract the mean RLU of "Media Only" wells from all data points.

  • Normalization: Calculate % Viability:

    
    
    
  • Curve Fitting: Plot log[Inhibitor] vs. % Viability. Use a 4-parameter logistic (4PL) regression model:

    
    
    
Expected Results
  • Biochemical IC50: ~15 nM (Target engagement).

  • Cellular IC50 (Sensitive): 50 – 200 nM (e.g., MM.1S, RPMI-8226).

  • Cellular IC50 (Resistant): > 5 µM (e.g., some fibroblast lines or resistant solid tumors).

  • Hill Slope: Should be steep (>1.0), indicating a threshold effect typical of "catastrophic" DNA damage events.

Workflow Visualization

Protocol_Workflow Step1 1. Cell Seeding (Day 0) 3000 cells/well Step2 2. Recovery (24h) 37°C, 5% CO2 Step1->Step2 Step3 3. Treatment (Day 1) Serial Dilution 0.1% DMSO Final Step2->Step3 Step4 4. Incubation (72h) Critical Duration Step3->Step4 Step5 5. Detection (Day 4) Add CellTiter-Glo Read Luminescence Step4->Step5

Figure 2: Experimental Workflow. The 72h incubation period is critical for RUVBL1/2 inhibitors to manifest cytotoxicity.

Troubleshooting & Optimization

IssueProbable CauseSolution
High IC50 (>10 µM) Insufficient incubation timeExtend assay to 96 hours; RUVBL1/2 depletion takes time to kill.
Flat Dose Response Cell density too highEnsure cells are in log phase at the end of the assay, not just the start. Reduce seeding density.
Precipitation Compound insolubilityCheck the 1000x stock; if cloudy, sonicate. Do not exceed 0.5% DMSO final.
Edge Effect Evaporation in outer wellsDo not use outer wells for data; fill with PBS. Use breathable plate seals.[1]

References

  • Discovery of CB-6644 (RUVBL1/2 Inhibitor): Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[2][3][4][5][6][7][8] Chemical Biology & Drug Design.

  • RUVBL1/2 in Cancer Biology: Grigoletto, A., et al. (2011). The ATPase activity of RUVBL1/2 is essential for cell proliferation and xenograft tumor growth.

  • Protocol for CellTiter-Glo: Promega Corporation.[4] CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • RUVBL1/2 Structural Mechanism: Matias, P. M., et al. (2006).[9] Crystal structure of the human AAA+ protein RuvBL1.

Sources

Application Note: Preclinical In Vivo Assessment of RUVBL1/2 ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed guide on the experimental design for studying RUVBL1/2 inhibition in vivo.

Executive Summary

The RUVBL1/RUVBL2 (Pontin/Reptin) proteins are highly conserved AAA+ ATPases that form a critical hetero-oligomeric complex involved in a vast array of cellular activities.[1] This complex functions as a molecular chaperone and scaffolding unit for larger protein assemblies, playing essential roles in chromatin remodeling, transcriptional regulation, and the DNA Damage Response (DDR).[1][2] In numerous malignancies, including non-small cell lung cancer (NSCLC), neuroblastoma, and acute myeloid leukemia (AML), RUVBL1/2 are overexpressed and their high expression levels correlate with poor patient prognosis, establishing them as high-value therapeutic targets.[1][3][4]

Pharmacological inhibition of the RUVBL1/2 ATPase activity represents a promising anti-cancer strategy. Inhibition disrupts key oncogenic pathways, notably by destabilizing the MYC oncoprotein, impeding DNA replication, and impairing the DNA damage response, ultimately leading to cancer cell death via replication catastrophe or apoptosis.[1][3][5] This application note provides a comprehensive framework for the preclinical in vivo evaluation of RUVBL1/2 inhibitors, detailing a robust experimental design from model selection through to pharmacodynamic and efficacy analysis.

Scientific Rationale: The RUVBL1/2 Complex as a Therapeutic Target

The essentiality of RUVBL1/2 in cancer stems from their integration into multiple cellular processes that are fundamental for tumor cell survival and proliferation. The ATPase activity of the complex is critical for these functions.

  • Transcriptional Regulation & MYC Stability: The RUVBL1/2 complex is a key co-factor for the MYC family of oncoproteins (c-MYC and MYCN).[1][5] It is required for MYC to associate with chromatin and drive the expression of genes involved in proliferation and metabolism.[5] Pharmacological inhibition of RUVBL1/2 leads to a significant downregulation of MYC signaling, representing a powerful indirect strategy to target this otherwise "undruggable" oncoprotein.[1]

  • DNA Replication and Repair: RUVBL1/2 are integral to the DNA damage response (DDR). The complex is a component of the HSP90-interacting R2TP chaperone complex, which is involved in the assembly and stabilization of phosphatidylinositol 3-kinase-related kinases (PIKKs) like ATM and ATR.[1] Inhibition of RUVBL1/2 can destabilize these key DDR proteins, leading to S-phase arrest and inducing replication stress, which is particularly toxic to cancer cells already operating under a high replicative burden.[3][6]

  • Synergy with Other Therapies: The role of RUVBL1/2 in DNA repair provides a strong rationale for combination therapies. Notably, inhibition of RUVBL1/2 has been shown to radiosensitize NSCLC cells, enhancing the efficacy of ionizing radiation specifically in tumor cells while sparing normal cells.[7][8] Furthermore, by inducing DNA damage and activating innate immune pathways like cGAS/STING, RUVBL1/2 inhibition may render tumors more susceptible to immunotherapy.[5][8]

Below is a diagram illustrating the central role of the RUVBL1/2 complex in oncogenic pathways.

RUVBL1_2_Pathway cluster_0 RUVBL1/2 Complex (AAA+ ATPase) cluster_1 Oncogenic Drivers cluster_2 Cellular Processes cluster_3 Cancer Hallmarks cluster_4 Therapeutic Intervention RUVBL RUVBL1/RUVBL2 Transcription Oncogenic Transcription RUVBL->Transcription Chromatin Chromatin Remodeling RUVBL->Chromatin DDR DNA Damage Response (ATM/ATR Stability) RUVBL->DDR MYC MYC / MYCN MYC->RUVBL requires Proliferation Cell Proliferation & Survival Transcription->Proliferation Chromatin->Proliferation Replication DNA Replication DDR->Replication Replication->Proliferation Inhibitor RUVBL1/2 Inhibitor (e.g., CB-6644) Inhibitor->RUVBL inhibits ATPase activity

Caption: The RUVBL1/2 complex is a central node supporting key oncogenic drivers and processes.

Preclinical In Vivo Experimental Design

A well-designed in vivo study is critical to validate the therapeutic hypothesis and establish a clear link between target engagement, pharmacodynamic response, and anti-tumor efficacy.[9]

Animal Model Selection

The choice of animal model is paramount and should be guided by the specific cancer type and the biological question.[10][11]

Model TypeDescriptionRationale for RUVBL1/2 StudiesConsiderations
Cell Line-Derived Xenograft (CDX) Immunocompromised mice (e.g., NSG, Nu/Nu) subcutaneously implanted with established human cancer cell lines.Rapid, cost-effective, and reproducible. Ideal for initial efficacy screening. Use cell lines with known high RUVBL1/2 expression or MYC-amplification (e.g., NSCLC, Neuroblastoma lines).[1]Lacks tumor microenvironment and heterogeneity of human tumors.[10]
Patient-Derived Xenograft (PDX) Immunocompromised mice implanted with tumor fragments directly from a patient.Better preserves the heterogeneity, architecture, and molecular profile of the original human tumor.[11] Essential for validating efficacy in a more clinically relevant setting.More expensive and time-consuming. Tumor take-rates can be variable.
Genetically Engineered Mouse Model (GEMM) Mice engineered to develop spontaneous tumors that more accurately mimic human disease progression (e.g., Th-MYCN models for neuroblastoma).[1][12]Allows for studying the inhibitor in the context of an intact immune system and natural tumor microenvironment.Can have long latency periods. May not fully recapitulate the complexity of human tumors.
Humanized Mouse Model Immunocompromised mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to reconstitute a human immune system.Necessary to evaluate the impact of RUVBL1/2 inhibition on the anti-tumor immune response.[8]Reconstitution of the human immune system can be partial and variable.
Study Design and Execution

This workflow outlines a typical in vivo efficacy study using a CDX model.

InVivo_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A1 Animal Acclimation (1 week) A2 Tumor Cell Implantation (Subcutaneous) A1->A2 A3 Tumor Growth Monitoring A2->A3 A4 Randomization into Treatment Groups (e.g., 100-150 mm³ tumors) A3->A4 B1 Initiate Dosing (e.g., Daily Oral Gavage) A4->B1 PD_Group Satellite PD Group (Shorter Dosing, e.g., 3-5 days) A4->PD_Group B2 Monitor Tumor Volume (2-3x per week) B1->B2 B3 Monitor Body Weight & Clinical Signs (Daily) B1->B3 C1 Efficacy Endpoint Reached (e.g., Day 21 or Tumor Burden Limit) B2->C1 B3->C1 C2 Terminal Tissue Collection (Tumors, Plasma, Organs) C1->C2 C1->C2 C3 Pharmacodynamic (PD) Biomarker Analysis C2->C3 C4 Toxicology Analysis C2->C4 PD_Collection PD Tissue Collection (e.g., 2, 8, 24h post-last dose) PD_Group->PD_Collection PD_Collection->C3

Caption: A standard workflow for an in vivo xenograft study to assess efficacy and pharmacodynamics.

Treatment Groups and Dosing

A robust study includes proper controls to ensure data integrity.

Group #TreatmentN (Mice/Group)Purpose
1Vehicle Control10To establish the baseline tumor growth rate and control for any effects of the drug delivery vehicle.
2RUVBL1/2 Inhibitor (Low Dose)10To establish a dose-response relationship for efficacy and toxicity.
3RUVBL1/2 Inhibitor (High Dose)10To determine the maximum tolerated dose (MTD) and maximal efficacy.
4Standard of Care (SoC) / Positive Control10To benchmark the inhibitor's efficacy against a clinically relevant treatment for the chosen cancer model.
5Satellite PD Group (High Dose)3-4 per timepointNon-survival group for collecting tissues at specific time points to assess target engagement and downstream biomarkers without confounding from long-term treatment.

Route of Administration: The route should match the intended clinical application. For orally bioavailable inhibitors like CB-6644, oral gavage (PO) is appropriate.[7] Other routes include intraperitoneal (IP) or intravenous (IV) injection.[13]

Key Protocols

Protocol 1: In Vivo Antitumor Efficacy Study
  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use 6-8 week old immunocompromised mice (e.g., athymic nude).

  • Cell Preparation: Culture the selected cancer cell line (e.g., NCI-H2009 NSCLC cells) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Implantation: Resuspend 2-5 x 10⁶ cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel. Inject subcutaneously into the right flank of each mouse.

  • Monitoring and Randomization: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups.

  • Dosing: Prepare the RUVBL1/2 inhibitor and vehicle solutions fresh daily. Administer the assigned treatment (e.g., via oral gavage) once daily for 21 consecutive days.

  • Efficacy Readouts: Continue to monitor tumor volume and body weight. Euthanize mice if body weight loss exceeds 20% or if tumors exceed 2000 mm³ or become ulcerated.

  • Endpoint Collection: At the end of the study, euthanize all remaining animals. Excise tumors, weigh them, and divide them for subsequent analyses (flash-freeze in liquid nitrogen for Western/qPCR, fix in formalin for IHC).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
  • Sample Preparation: Homogenize flash-frozen tumor samples in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C.[14] Recommended primary antibodies include:

    • Target Engagement/Pathway Modulation: p-ATM (S1981), p-ATR (S428), MYC

    • DNA Damage: γH2AX (p-H2A.X S139)

    • Apoptosis: Cleaved PARP, Cleaved Caspase-3

    • Loading Control: GAPDH, β-Actin

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Immunohistochemistry (IHC) for Tumor Biomarkers
  • Sample Preparation: Fix tumor tissues in 10% neutral buffered formalin for 24 hours, then transfer to 70% ethanol. Process and embed in paraffin (FFPE).

  • Sectioning: Cut 4-5 µm sections and mount on charged glass slides.

  • Deparaffinization and Rehydration: Use xylene and a graded ethanol series.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% H₂O₂.

    • Block non-specific binding with a protein block solution.

    • Incubate with primary antibody (e.g., Ki-67 for proliferation, γH2AX for DNA damage) for 1 hour at room temperature or overnight at 4°C.

    • Incubate with a secondary HRP-polymer conjugate.

    • Develop with a DAB chromogen substrate and counterstain with hematoxylin.

  • Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Scan slides and quantify staining intensity and percentage of positive cells using image analysis software.

Data Analysis and Interpretation

A clear understanding of the relationship between target inhibition, downstream signaling, and tumor growth is the ultimate goal.

Logic_Diagram cluster_input Action cluster_mechanism Mechanism cluster_output Outcome Action Administer RUVBL1/2 Inhibitor Target Inhibition of RUVBL1/2 ATPase Activity Action->Target leads to PD PD Biomarker Modulation (e.g., ↓MYC, ↑γH2AX) Target->PD confirmed by Efficacy Anti-Tumor Efficacy (Tumor Growth Inhibition) PD->Efficacy results in

Caption: Logical flow from inhibitor administration to measurable anti-tumor efficacy.

  • Efficacy Analysis: The primary endpoint is often the Tumor Growth Inhibition (TGI) percentage, calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100 , where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the vehicle control group. Statistical significance is typically determined using a two-way ANOVA with repeated measures.[6]

  • Pharmacodynamic Analysis: Quantify Western blot bands using densitometry and IHC staining using scoring algorithms. The goal is to demonstrate a dose-dependent modulation of biomarkers that correlates with the observed anti-tumor activity.

  • Tolerability: Assess tolerability by monitoring body weight changes and clinical observations. A greater than 15-20% mean body weight loss in a group is typically considered unacceptable toxicity.

By adhering to this comprehensive experimental framework, researchers can robustly evaluate the in vivo potential of novel RUVBL1/2 inhibitors, generating the critical data needed to advance promising therapeutic candidates toward clinical development.

References

  • DSpace Repository. (n.d.). The Role of RUVBL1/RUVBL2 and Their Potential as Therapeutic Targets in Non-Small Cell Lung Cancer.
  • Yenerall, P., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. PubMed. Retrieved from [Link]

  • Yenerall, P., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. PMC. Retrieved from [Link]

  • Chen, M., et al. (2022). A Systematic Analysis Reveals the Prognostic and Immunological Role of Reptin/RUVBL2 in Human Tumors. PMC. Retrieved from [Link]

  • Garg, M., et al. (2019). The AAA+ATPase RUVBL2 is essential for the oncogenic function of c-MYB in acute myeloid leukemia. PubMed. Retrieved from [Link]

  • Garg, M., et al. (2019). The AAA+ ATPase RUVBL2 is essential for the oncogenic function of c-MYB in acute myeloid leukemia. PMC. Retrieved from [Link]

  • Li, H., et al. (2020). A17 Inhibition of RUVBL1/2 ATPase Activity Drives Immune Infiltration and Radiosensitizes Non-Small Cell Lung Cancer. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Profiling of RUVBL2-Induced Transcriptome Alterations Highlights a Critical Role for Chromatin Remodeling in Ovarian Cancer. Retrieved from [Link]

  • Claeys, A., et al. (2024). RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. bioRxiv. Retrieved from [Link]

  • bioRxiv. (2024). RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. Retrieved from [Link]

  • Yenerall, P., et al. (2017). Abstract 1111: The chromatin remodelers RUVBL1 and RUVBL2 are prognostic factors and therapeutic targets in non-small cell lung cancer due to their roles in DNA replication, repair, and radiosensitization. AACR Journals. Retrieved from [Link]

  • Gut. (2024). Targeting MYC effector functions in pancreatic cancer by inhibiting the ATPase RUVBL1/2. Retrieved from [Link]

  • NIH. (n.d.). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Retrieved from [Link]

  • Webster, C. P., et al. (2024). RuvBL1/2 reduce toxic dipeptide repeat protein burden in multiple models of C9orf72-ALS/FTD. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Targeted Alpha Therapy for Glioblastoma: Review on In Vitro, In Vivo and Clinical Trials. Retrieved from [Link]

  • Cambridge Healthtech Institute. (n.d.). Preclinical Strategies and Models in Oncology. Retrieved from [Link]

  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • PubMed. (2024). RuvBL1/2 reduce toxic dipeptide repeat protein burden in multiple models of C9orf72-ALS/FTD. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Retrieved from [Link]

  • MDPI. (2024). Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma. Retrieved from [Link]

  • Monash Lens. (2026). 'United by Unique': Why precision oncology must begin with population-representative models. Retrieved from [Link]

  • PubMed - NIH. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase. Retrieved from [Link]

  • MDPI. (2019). Identification of RUVBL1 and RUVBL2 as Novel Cellular Interactors of the Ebola Virus Nucleoprotein. Retrieved from [Link]

  • Ichor Bio. (2022). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]

  • News-Medical.Net. (2021). Exploring Preclinical Cancer Models. Retrieved from [Link]

  • ModernVivo. (2025). Tackling In Vivo Experimental Design. Retrieved from [Link]

Sources

Application Note: Validating RUVBL1/2 Inhibition Efficacy via Western Blotting

[1][2][3]

Executive Summary

RUVBL1 (Pontin) and RUVBL2 (Reptin) are highly conserved AAA+ ATPases that function as essential scaffolds for the assembly of macromolecular complexes.[1] Their most critical role in oncology is within the R2TP/TTT complex , where they act as co-chaperones required for the stability and maturation of Phosphatidylinositol 3-kinase-related kinases (PIKKs) .

Inhibiting RUVBL1/2 (e.g., with the specific allosteric inhibitor CB-6644 ) does not merely block downstream signaling; it induces the physical destabilization and degradation of the PIKK client proteins. Therefore, the gold-standard Western Blot signature for RUVBL1/2 inhibition is the reduction of total PIKK protein levels (mTOR, ATM, ATR, DNA-PKcs), accompanied by markers of replication catastrophe and apoptosis.

The Mechanism: Why RUVBL1/2 Inhibition Destabilizes PIKKs

Unlike typical kinase inhibitors that block catalytic activity (reducing phosphorylation), RUVBL1/2 inhibitors target the assembly machinery .

  • Normal State: RUVBL1/2 form a hexameric ring that cooperates with the TTT (Tel2-Tti1-Tti2) complex and Hsp90. This machinery physically "loads" PIKKs (mTOR, ATM, ATR) into their active conformations.

  • Inhibited State: When RUVBL1/2 ATPase activity is blocked, the chaperone complex fails. Nascent PIKK polypeptides are unstable, misfolded, and targeted for proteasomal degradation.

Pathway Visualization

RUVBL_Pathwaycluster_PIKKsPIKK Client Proteins (Unstable without Chaperoning)RUVBLRUVBL1/2(AAA+ ATPase)TTTTTT Complex(Tel2-Tti1-Tti2)RUVBL->TTTComplex AssemblyInhibitorInhibitor(e.g., CB-6644)Inhibitor->RUVBLBlocks ATPaseDegradationProteasomalDegradationInhibitor->DegradationInducesHsp90Hsp90TTT->Hsp90mTORmTORTTT->mTORStabilizes/FoldsOutcomesFunctional Signaling(Growth, DNA Repair)mTOR->OutcomesActiveATMATMATM->OutcomesActiveATRATRDNAPKDNA-PKcscluster_PIKKscluster_PIKKscluster_PIKKs->DegradationIf Unchaperoned

Caption: RUVBL1/2 inhibition disrupts the R2TP/TTT chaperone machinery, leading to the specific degradation of PIKK family proteins rather than simple inactivation.

Biomarker Strategy & Marker Selection

To validate efficacy, you must assess three distinct categories of markers.

Panel A: Target Engagement (The "Destabilization" Signature)

Primary evidence of RUVBL1/2 inhibition. These proteins should decrease in Total Level .

MarkerRoleExpected ChangeNotes
Total mTOR Metabolic regulatorDecrease Loss of mTORC1/2 stability.
Total ATM DSB RepairDecrease Critical for DNA damage response.
Total ATR Replication StressDecrease Often leads to replication catastrophe.
Total DNA-PKcs NHEJ RepairDecrease Essential for non-homologous end joining.
Panel B: Functional Readout (Downstream Signaling)

Confirms that the loss of PIKK protein results in pathway collapse.

MarkerPathwayExpected ChangeNotes
p-S6K (T389) mTORC1Decrease Direct readout of mTOR activity loss.
p-4EBP1 mTORC1Decrease Translation initiation marker.
p-Chk1 (S345) ATR SignalingDynamic May initially spike (stress) then collapse (ATR loss).
c-MYC TranscriptionDecrease RUVBL1/2 are transcriptional co-factors for MYC.
Panel C: Phenotypic Consequence (Apoptosis & DDR)

The biological outcome of the inhibition.[2][3]

MarkerPhenotypeExpected ChangeNotes

H2AX (S139)
DNA DamageIncrease Indicates replication catastrophe/unrepaired breaks.
Cleaved PARP ApoptosisIncrease Standard marker for cell death execution.
Cleaved Caspase-3 ApoptosisIncrease Final effector of apoptosis.

Detailed Protocol: Nuclear-Inclusive Western Blotting

Critical Note: Many PIKKs (ATM, ATR, DNA-PKcs) and RUVBL1/2 are chromatin-associated. Standard mild lysis buffers (like NP-40) may fail to extract the chromatin-bound fraction, leading to false negatives. RIPA buffer or a High-Salt Nuclear Extraction is required.

Step 1: Sample Preparation (High-Efficiency Lysis)
  • Harvest Cells: Wash cells 2x with ice-cold PBS.

  • Lysis: Add Modified RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA) supplemented with:

    • Protease Inhibitor Cocktail (1x)

    • Phosphatase Inhibitor Cocktail (1x)

    • Benzonase Nuclease (25 U/mL) : Crucial for digesting chromatin and releasing DNA-bound PIKKs.

  • Incubation: Incubate on ice for 30 minutes. Vortex every 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Use BCA assay (Bradford is incompatible with detergents in RIPA).

Step 2: Electrophoresis (Handling High MW Proteins)

PIKKs are massive (>250 kDa). Standard 10% or 12% gels will not resolve them effectively.

  • Gel System: Use Tris-Acetate 3-8% Gradient Gels or 6% Tris-Glycine Gels .

  • Loading: Load 20-40 µg of total protein per lane.

  • Running: Run at low voltage (80V) initially, then 120V until the dye front runs off.

Step 3: Transfer (The "Tank" Method)

High MW proteins transfer poorly with semi-dry systems.

  • Method: Wet/Tank Transfer is mandatory.

  • Buffer: Tris-Glycine with 10% Methanol (lower methanol helps large proteins elute from gel) and 0.05% SDS (helps solubilize large proteins).

  • Conditions: 30V overnight at 4°C or 100V for 2-3 hours with active cooling.

Step 4: Antibody Incubation
  • Blocking: 5% BSA in TBST for Phospho-antibodies; 5% Non-fat Milk for Total proteins.

  • Primary Antibodies: Incubate overnight at 4°C with gentle agitation.

    • Anti-mTOR, Anti-ATM, Anti-ATR: Use at 1:1000 dilution.

    • Anti-RUVBL1/2: Use as internal control for knockdown (if siRNA used) or loading control (if inhibitor used, levels may not change, only activity).

Experimental Workflow Diagram

Workflowcluster_ExpExperimental Setupcluster_LysisExtraction (Critical)cluster_BlotWestern BlotCellsCells (e.g., HCT116)+/- CB-6644TimepointsTimepoints:24h, 48h, 72hCells->TimepointsRIPARIPA + Benzonase(Digests Chromatin)Timepoints->RIPASpinClarify Lysate(>250kDa retention)RIPA->SpinGel3-8% Tris-Acetate Gel(For High MW PIKKs)Spin->GelAbProbe for:Total ATM, mTOR, ATRGel->Ab

Caption: Optimized workflow emphasizing chromatin digestion (Benzonase) and gradient gels for high-molecular-weight PIKK analysis.

Data Interpretation & Troubleshooting

Expected Results Profile

If RUVBL1/2 inhibition is successful (e.g., 1 µM CB-6644 for 48h):

  • RUVBL1/2 Levels: Unchanged (inhibitor binds but doesn't degrade RUVBL) OR Decreased (if siRNA used).

  • PIKK Levels: Significant reduction (>50%) in Total ATM and Total mTOR .

  • DDR: Strong induction of

    
    H2AX .
    
Troubleshooting Guide
IssueProbable CauseSolution
No decrease in ATM/mTOR Incomplete LysisUse Benzonase to release chromatin-bound PIKKs.
No decrease in ATM/mTOR Insufficient TimePIKK degradation is a turnover event; extend treatment to 48-72h.
Poor Transfer of ATM/ATR Protein too largeAdd 0.05% SDS to transfer buffer; use wet transfer overnight.
High Background Phospho-antibody issuesBlock with BSA, not milk, for phospho-targets.

References

  • RUVBL1/2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Cell Reports (2020). [Link]

  • CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology (2019). [Link][1][4]

  • Integrated regulation of PIKK-mediated stress responses by AAA+ proteins RUVBL1 and RUVBL2. Nucleus (2012). [Link]

  • Synthetic lethality by targeting the RUVBL1/2-TTT complex in mTORC1-hyperactive cancer cells. Science Advances (2020). [Link]

  • RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. bioRxiv (2024). [Link]

Application Notes and Protocols for Immunoprecipitation of the RUVBL1/2 Complex: A Guide to Preserving Stability and Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Dynamic RUVBL1/2 Complex - A Hub of Cellular Regulation

The RUVBL1/2 complex, composed of the highly conserved AAA+ ATPases RUVBL1 (Pontin, TIP49a) and RUVBL2 (Reptin, TIP48), is a critical molecular machine involved in a vast array of fundamental cellular processes. This hetero-oligomeric complex, typically forming a hexameric or dodecameric ring structure, acts as a scaffold and chaperone, playing essential roles in chromatin remodeling, DNA damage repair, transcription regulation, and the assembly of large macromolecular complexes[1][2][3]. Its involvement with crucial cellular machinery such as the TIP60, INO80, and SWR1 chromatin remodeling complexes, as well as the R2TP/Prefoldin-like co-chaperone complex, underscores its significance in maintaining cellular homeostasis[1].

Given its central role and dynamic nature, studying the interactions and stability of the RUVBL1/2 complex is paramount for understanding its function in both normal physiology and disease states, including cancer and inflammatory responses[1][4][5][6]. Immunoprecipitation (IP) and co-immunoprecipitation (co-IP) are powerful techniques to isolate the RUVBL1/2 complex and its interacting partners from complex cellular lysates[7][8]. However, the stability of this complex and its associated proteins can be sensitive to experimental conditions.

This comprehensive guide provides a detailed protocol for the immunoprecipitation of the endogenous RUVBL1/2 complex, with a strong emphasis on the rationale behind each step to ensure the preservation of the complex's integrity and stability. This protocol is intended for researchers, scientists, and drug development professionals seeking to investigate the RUVBL1/2 interactome and its functional implications.

The Foundational Principle: Maintaining Native Interactions

The primary goal of a co-immunoprecipitation experiment is to capture a "snapshot" of protein interactions as they exist within the cell[9]. This necessitates the use of non-denaturing conditions throughout the procedure, from cell lysis to the final elution. The choice of lysis buffer, in particular, is a critical determinant of success, as harsh detergents can disrupt the delicate protein-protein interactions that are the focus of the investigation[7][10].

Visualizing the Workflow: From Cell to Analysis

The following diagram outlines the key stages of the RUVBL1/2 immunoprecipitation protocol, emphasizing the critical control points for maintaining complex stability.

CoIP_Workflow Figure 1: RUVBL1/2 Co-Immunoprecipitation Workflow cluster_lysis Cell Lysis & Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Washing & Elution & Analysis cell_culture 1. Cell Culture & Harvest lysis 2. Lysis in Non-Denaturing Buffer cell_culture->lysis Gentle handling clarification 3. Lysate Clarification lysis->clarification High-speed centrifugation preclearing 4. Pre-clearing Lysate clarification->preclearing Reduce non-specific binding antibody_incubation 5. Antibody Incubation preclearing->antibody_incubation Incubate with anti-RUVBL1/2 Ab bead_capture 6. Bead Capture of Immune Complex antibody_incubation->bead_capture Capture with Protein A/G beads washing 7. Stringent Washing bead_capture->washing Remove contaminants elution 8. Elution of Complex washing->elution Dissociate complex from beads analysis 9. Downstream Analysis (WB/MS) elution->analysis Characterize interactors

Caption: A schematic overview of the key steps in the co-immunoprecipitation of the RUVBL1/2 complex.

Protocol: Immunoprecipitation of Endogenous RUVBL1/2 Complex

This protocol is optimized for cultured mammalian cells. Modifications may be necessary for different cell types or tissues.

I. Reagents and Buffers

The composition of the lysis and wash buffers is critical for preserving the RUVBL1/2 complex. The use of a gentle, non-ionic detergent is recommended to solubilize membranes without disrupting protein-protein interactions[7][10].

Component Lysis Buffer (pH 7.4) Wash Buffer (pH 7.4) Rationale
Tris-HCl 50 mM50 mMBuffering agent to maintain physiological pH.
NaCl 150 mM150 mM - 300 mMMimics physiological salt concentration. Higher concentration in wash buffer can reduce non-specific binding.
EDTA 1 mM1 mMChelates divalent cations that can be cofactors for proteases.
NP-40 or Triton X-100 0.5% (v/v)0.1% (v/v)Gentle non-ionic detergent for cell lysis and maintaining protein solubility.
Glycerol 10% (v/v)-Stabilizes protein structure and interactions.
Protease Inhibitor Cocktail 1X1XPrevents protein degradation by endogenous proteases. Add fresh before use.
Phosphatase Inhibitor Cocktail 1X1XPrevents dephosphorylation of proteins, which can affect interactions. Add fresh before use.
II. Step-by-Step Methodology

A. Cell Lysis and Lysate Preparation

  • Cell Culture and Harvest: Grow cells to 80-90% confluency. For a 10 cm dish, aspirate the culture medium and wash the cells once with 5 mL of ice-cold Phosphate Buffered Saline (PBS).

  • Lysis: Add 1 mL of ice-cold Lysis Buffer to the plate. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on a rotator for 30 minutes at 4°C to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay). It is recommended to start with 1-2 mg of total protein per immunoprecipitation.

B. Immunoprecipitation

  • Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding to the beads, add 20 µL of a 50% slurry of Protein A/G magnetic beads to the lysate. Incubate on a rotator for 1 hour at 4°C[11]. Place the tube on a magnetic rack and transfer the supernatant (the pre-cleared lysate) to a new tube.

  • Antibody Incubation: Add a validated anti-RUVBL1 or anti-RUVBL2 antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 2-5 µg per mg of protein is common. Incubate overnight on a rotator at 4°C.

    • Expert Insight: The choice of antibody is paramount. It must be validated for immunoprecipitation and recognize a native epitope of the target protein. A monoclonal antibody is often preferred for its specificity. It is also crucial to perform a control IP with an isotype-matched IgG to identify non-specifically bound proteins[11].

  • Bead Capture: Add 30 µL of a 50% slurry of Protein A/G magnetic beads to the lysate-antibody mixture. Incubate on a rotator for 2-4 hours at 4°C.

C. Washing and Elution

  • Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads using the magnetic rack.

    • Causality: The washing steps are critical for removing non-specifically bound proteins. The stringency of the washes can be adjusted by increasing the salt concentration in the Wash Buffer.

  • Elution: After the final wash, remove all residual Wash Buffer. Elute the protein complex from the beads by adding 50 µL of 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. Alternatively, for applications where protein activity needs to be preserved (e.g., mass spectrometry), elution can be performed using a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5), followed by immediate neutralization[10].

D. Downstream Analysis

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against RUVBL1, RUVBL2, and any suspected interacting proteins.

  • Mass Spectrometry: For unbiased identification of interacting partners, the eluted sample can be subjected to mass spectrometry analysis[5][12][13]. This powerful technique can reveal novel components of the RUVBL1/2 interactome.

Self-Validating Systems: Essential Controls for Trustworthy Data

To ensure the specificity of the observed interactions, a set of controls is indispensable.

Control Purpose
Isotype Control IgG An antibody of the same isotype and from the same species as the primary antibody, but with no specificity for any protein in the lysate. This control identifies proteins that bind non-specifically to the antibody.
Beads Only Control Lysate incubated with beads in the absence of the primary antibody. This identifies proteins that bind non-specifically to the beads.
Input A small fraction (2-5%) of the total cell lysate saved before the addition of the antibody. This control confirms the presence and abundance of the target protein and potential interactors in the starting material.
Reciprocal IP If an antibody to a putative interacting protein is available, performing a reciprocal IP (i.e., pulling down the interactor and blotting for RUVBL1/2) provides strong evidence for a genuine interaction[14].

The RUVBL1/2 Complex: A Structural Perspective

The RUVBL1/2 complex is a dynamic assembly, and its ATPase activity is thought to regulate its conformation and interactions with other proteins[15]. The stability of the dodecameric form can be influenced by factors such as the presence of N-terminal tags and adenine nucleotides[3][16].

Caption: A simplified model of the RUVBL1/2 complex, which can exist as single or double hexameric rings.

Conclusion and Future Directions

The protocol detailed herein provides a robust framework for the successful immunoprecipitation of the RUVBL1/2 complex. By understanding the rationale behind each step, researchers can optimize conditions to preserve the stability of this crucial molecular machine and confidently explore its diverse interactome. The identification of novel RUVBL1/2-associated proteins will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular function and may unveil new therapeutic targets for a variety of human diseases.

References

  • RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer - PMC . Source: National Center for Biotechnology Information. [Link]

  • RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation . Source: Frontiers in Immunology. [Link]

  • An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC . Source: National Center for Biotechnology Information. [Link]

  • RUVBL1-RUVBL2-AAA-ATPase, a versatile scaffold for multiple complexes and functions . Source: Ask this paper | Bohrium. [Link]

  • Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM - PMC . Source: National Center for Biotechnology Information. [Link]

  • Identification of RUVBL1 and RUVBL2 as Novel Cellular Interactors of the Ebola Virus Nucleoprotein - MDPI . Source: MDPI. [Link]

  • Assays to detect antibodies against RUVBL1/2 and gephyrin. (A)... - ResearchGate . Source: ResearchGate. [Link]

  • Identification of RUVBL1 and RUVBL2 as Novel Cellular Interactors of the Ebola Virus Nucleoprotein - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • CryoEM of RUVBL1–RUVBL2–ZNHIT2, a complex that interacts with pre-mRNA-processing-splicing factor 8 | Nucleic Acids Research | Oxford Academic . Source: Oxford Academic. [Link]

  • Abstract 1111: The chromatin remodelers RUVBL1 and RUVBL2 are prognostic factors and therapeutic targets in non-small cell lung cancer due to their roles in DNA replication, repair, and radiosensitization - AACR Journals . Source: AACR Journals. [Link]

  • Immunoprecipitation Protocol: A Visual Guide | Cell Signaling Technology - YouTube . Source: YouTube. [Link]

  • Autoantibodies to RuvBL1 and RuvBL2: A Novel Systemic Sclerosis-Related Antibody Associated With Diffuse Cutaneous and Skeletal Muscle Involvement | Request PDF - ResearchGate . Source: ResearchGate. [Link]

  • Conformational transitions regulate the exposure of a DNA-binding domain in the RuvBL1–RuvBL2 complex - PMC - PubMed Central . Source: National Center for Biotechnology Information. [Link]

  • CryoEM of RUVBL1–RUVBL2–ZNHIT2, a complex that interacts with pre-mRNA-processing-splicing factor 8 - NIH . Source: National Center for Biotechnology Information. [Link]

  • Cloning, expression, purification, crystallization and preliminary X-ray analysis of the human RuvBL1–RuvBL2 complex - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Anti-RuvBL1/2 Autoantibodies Detection in a Patient with Overlap Systemic Sclerosis and Polymyositis - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Co-Immunoprecipitation: The Complete Guide | Antibodies.com . Source: Antibodies.com. [Link]

  • Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - eScholarship . Source: eScholarship, University of California. [Link]

  • Detection of Anti-RuvBL1/2 Autoantibodies by Targeted Liquid Chromatography-Tandem Mass Spectrometry - PubMed . Source: PubMed. [Link]

  • Oligomeric assembly and interactions within the human RuvB-like RuvBL1 and RuvBL2 complexes - PubMed . Source: PubMed. [Link]

Sources

Application Notes and Protocols: Targeting Acute Myeloid Leukemia by Inhibiting the RUVBL1/2 ATPase Complex

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Introduction: RUVBL1/2 - A Nexus of Oncogenic Dependencies in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow, leading to hematopoietic failure. Despite advancements in chemotherapy and targeted therapies, AML remains a disease with a high rate of relapse and poor overall survival, underscoring the urgent need for novel therapeutic strategies.[1][2] A promising avenue of investigation lies in targeting the cellular machinery that sustains the leukemic state. Central to many of these oncogenic processes is the RUVBL1/2 complex.

RUVBL1 (also known as Pontin52 or TIP49a) and RUVBL2 (also known as Reptin52 or TIP48) are highly conserved and essential AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric complex.[3][4] This complex is a critical component of larger macromolecular assemblies that regulate a wide array of cellular functions, including chromatin remodeling, transcriptional regulation, DNA damage repair, and telomerase activity.[3][4] The ATPase activity of the RUVBL1/2 complex is fundamental to its function, providing the energy for these diverse processes.[3]

In the context of AML, the RUVBL1/2 complex has emerged as a critical dependency for leukemic cell survival and proliferation. Notably, RUVBL2 is essential for the oncogenic function of key transcription factors such as c-MYB and c-MYC, which are master regulators of myeloid differentiation and proliferation and are frequently dysregulated in AML.[4][5][6][7] RUVBL2 enforces the transcriptional repression of genes associated with myeloid differentiation, effectively locking AML cells in an immature, proliferative state.[5] Consequently, inhibition of the RUVBL1/2 complex presents a compelling therapeutic strategy to disrupt these oncogenic programs and induce AML cell death.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the treatment of AML cells with RUVBL1/2 inhibitors. We will delve into the mechanism of action, provide detailed protocols for evaluating the cellular effects of these inhibitors, and offer insights into the expected outcomes, thereby providing a robust framework for preclinical studies in this promising area of cancer research.

Mechanism of Action: Disrupting the Oncogenic Engine of AML

Inhibition of the RUVBL1/2 ATPase activity triggers a cascade of events within AML cells, culminating in cell cycle arrest, apoptosis, and differentiation. The small molecule inhibitor CB-6644 serves as a selective, allosteric inhibitor of the RUVBL1/2 complex, blocking its ATPase function with high potency (IC50 of 15 nM).[8] This inhibition leads to the destabilization of key oncogenic pathways:

  • Deregulation of c-MYB and c-MYC: RUVBL2 is a critical cofactor for c-MYB, a transcription factor essential for maintaining the undifferentiated state of AML cells.[5] Inhibition of RUVBL1/2 disrupts the c-MYB transcriptional program, leading to the upregulation of myeloid differentiation-associated genes.[5] Furthermore, given the strong link between RUVBL1/2 and MYC family proteins, its inhibition results in a significant downregulation of MYC signaling, a hallmark of many cancers, including AML.[1][6]

  • Induction of Apoptosis: Treatment of AML cells with RUVBL1/2 inhibitors leads to the induction of programmed cell death. This is often mediated through the activation of the p53 tumor suppressor pathway. Inhibition of RUVBL1/2 can lead to a dose-dependent accumulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[9]

  • Cell Cycle Arrest: The upregulation of p21 contributes to cell cycle arrest, preventing the proliferation of leukemic cells.[1][9] This provides a window for apoptotic pathways to be engaged or for differentiation to occur.

  • Promotion of Myeloid Differentiation: By relieving the RUVBL2-mediated repression of differentiation genes, RUVBL1/2 inhibitors can induce AML cells to mature into more differentiated myeloid cells, which have a limited proliferative capacity. This can be observed by an increase in the expression of myeloid differentiation markers such as CD11b.

The multifaceted impact of RUVBL1/2 inhibition on these critical cellular processes is depicted in the signaling pathway diagram below.

RUVBL1_2_Inhibition_Pathway cluster_nucleus Nucleus RUVBL1_2 RUVBL1/2 Complex cMYB c-MYB RUVBL1_2->cMYB Co-factor for repression cMYC c-MYC RUVBL1_2->cMYC Supports activity p53 p53 RUVBL1_2->p53 Regulates stability (indirect) Diff_Genes Differentiation Genes cMYB->Diff_Genes Represses Prolif_Genes Proliferation Genes cMYC->Prolif_Genes Activates Differentiation Myeloid Differentiation Diff_Genes->Differentiation p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Inhibitor RUVBL1/2 Inhibitor (e.g., CB-6644) Inhibitor->RUVBL1_2 Inhibits ATPase activity

Caption: RUVBL1/2 Inhibition Pathway in AML.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for treating AML cell lines with RUVBL1/2 inhibitors and assessing the downstream cellular consequences. The human AML cell lines MOLM-13 and THP-1 are commonly used models and are suitable for these assays.

Cell Culture and Inhibitor Preparation

Rationale: Proper cell culture technique is paramount to ensure the reproducibility of experimental results. AML cell lines are grown in suspension culture, and maintaining them in the logarithmic growth phase is crucial for consistent responses to treatment. The RUVBL1/2 inhibitor CB-6644 is dissolved in DMSO to create a stock solution, which is then diluted to working concentrations.

Materials:

  • AML cell lines (e.g., MOLM-13, THP-1)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • RUVBL1/2 inhibitor (e.g., CB-6644)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, opaque-walled 96-well plates (for viability assays)

  • Sterile 6-well or 12-well plates (for other assays)

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture: Maintain AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the RUVBL1/2 inhibitor (e.g., CB-6644) in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (CellTiter-Glo®)

Rationale: The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. This assay is used to determine the half-maximal inhibitory concentration (IC50) of the RUVBL1/2 inhibitor.

Materials:

  • Treated and control AML cells in an opaque-walled 96-well plate

  • CellTiter-Glo® 2.0 Reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Treatment: Add the desired concentrations of the RUVBL1/2 inhibitor to the wells. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][10] b. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[10] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Parameter Recommendation
Cell Lines MOLM-13, THP-1
Seeding Density 5,000 - 10,000 cells/well
Inhibitor (CB-6644) Conc. 0.01 - 10 µM (for IC50 determination)
Incubation Time 48 - 72 hours
Assay CellTiter-Glo® 2.0
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control AML cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed 1-5 x 10^5 cells/mL in a 6-well plate and treat with the RUVBL1/2 inhibitor at the desired concentration (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.[11]

  • Washing: Wash the cells once with cold 1X PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9][11]

  • Staining: a. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11] b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11] c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11]

Cell Cycle Analysis (Propidium Iodide Staining)

Rationale: Propidium iodide stoichiometrically binds to DNA, allowing for the analysis of the cellular DNA content by flow cytometry. This enables the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and control AML cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: a. Harvest approximately 1 x 10^6 cells by centrifugation. b. Wash the cells once with PBS. c. Resuspend the cell pellet and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[12][13] d. Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).[13]

  • Staining: a. Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.[13] b. Wash the cells once with PBS. c. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[13] d. Incubate for 30 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry. Use a linear scale for the PI signal and appropriate gating to exclude doublets.

Experimental_Workflow start Start: AML Cell Culture (MOLM-13, THP-1) treatment Treat with RUVBL1/2 Inhibitor (e.g., CB-6644) and Vehicle Control start->treatment viability Cell Viability Assay (CellTiter-Glo®) Determine IC50 treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) Flow Cytometry treatment->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) Flow Cytometry treatment->cell_cycle western Western Blot Analysis (RUVBL1/2, c-MYC, p53, p21) treatment->western qpcr qRT-PCR Analysis (c-MYB/c-MYC target genes) treatment->qpcr differentiation Differentiation Assay (CD11b Staining) Flow Cytometry treatment->differentiation end End: Data Analysis and Interpretation viability->end apoptosis->end cell_cycle->end western->end qpcr->end differentiation->end

Caption: Experimental Workflow for RUVBL1/2 Inhibitor Studies in AML.

Western Blot Analysis

Rationale: Western blotting is used to detect and quantify the levels of specific proteins in cell lysates. This is essential to confirm the on-target effects of the RUVBL1/2 inhibitor and to investigate its impact on downstream signaling pathways.

Materials:

  • Treated and control AML cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-RUVBL1, anti-RUVBL2, anti-c-MYC, anti-p53, anti-p21, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Lyse treated and control cells in ice-cold lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane with blocking buffer for 1 hour at room temperature.[15] b. Incubate the membrane with primary antibodies overnight at 4°C.[15] c. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR)

Rationale: qRT-PCR is used to measure the changes in the expression of specific genes following inhibitor treatment. This is particularly useful for assessing the transcriptional effects on c-MYB and c-MYC target genes.

Materials:

  • Treated and control AML cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes (e.g., MYC, GFI1, BTG2, MAF) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and control cells and synthesize cDNA.

  • qPCR Reaction: Set up the qPCR reaction with the master mix, primers, and cDNA.

  • Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Myeloid Differentiation Assay

Rationale: To assess whether RUVBL1/2 inhibition induces myeloid differentiation, the expression of the surface marker CD11b can be measured by flow cytometry.

Materials:

  • Treated and control AML cells

  • FITC- or PE-conjugated anti-human CD11b antibody

  • Isotype control antibody

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the RUVBL1/2 inhibitor for 48-96 hours.

  • Staining: a. Harvest and wash the cells. b. Incubate the cells with the anti-CD11b antibody or isotype control for 30 minutes on ice in the dark.

  • Analysis: Wash the cells and analyze by flow cytometry to determine the percentage of CD11b-positive cells.

Expected Outcomes and Data Interpretation

Treatment of AML cells with a potent RUVBL1/2 inhibitor like CB-6644 is expected to yield the following results:

  • Reduced Cell Viability: A dose-dependent decrease in cell viability with a calculable IC50 value, typically in the nanomolar to low micromolar range for sensitive cell lines.

  • Induction of Apoptosis: A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) compared to the vehicle control.

  • Cell Cycle Arrest: An accumulation of cells in the G1 or G2/M phase of the cell cycle, with a corresponding decrease in the S phase population.

  • Modulation of Key Proteins: Western blot analysis should show a decrease in the expression of c-MYC and an increase in the expression of p53 and p21.

  • Altered Gene Expression: qRT-PCR should reveal changes in the expression of c-MYB and c-MYC target genes, including the upregulation of differentiation-associated genes.

  • Increased Differentiation: An increase in the percentage of CD11b-positive cells, indicating myeloid differentiation.

These results, when taken together, provide a comprehensive picture of the anti-leukemic activity of RUVBL1/2 inhibitors and support their further development as a novel therapeutic strategy for AML.

References

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology, 14(2), 236–244.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • García-Tuñón, I., et al. (2019). The AAA+ ATPase RUVBL2 is essential for the oncogenic function of c-MYB in acute myeloid leukemia. Leukemia, 33(9), 2217–2229.
  • Network of Cancer Research. (2019, May 1). CB-6644 is an Inhibitor of the RUVBL1/2 Complex. Retrieved from [Link]

  • Ossiform. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • van den Berg, J., et al. (2024).
  • Vervoort, S. J., et al. (2021). The Histone Deacetylase Inhibitor I1 Induces Differentiation of Acute Leukemia Cells With MLL Gene Rearrangements via Epigenetic Modification. Frontiers in Oncology, 12, 869498.
  • UAMS Department of Microbiology and Immunology. (n.d.). Cell Cycle Staining using PI. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Gorynia, S., et al. (2011). Structural and functional insights into a dodecameric molecular machine--the RuvBL1/RuvBL2 complex. Journal of structural biology, 176(2), 279–291.
  • Mao, Y., & Houry, W. A. (2017). The RUVBL1/2 complex: a versatile ATPase machine for diverse functions. Frontiers in molecular biosciences, 4, 53.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Neoplasia Research. (n.d.). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of p53, and p21 in prostate cancer cells treated.... Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometric analysis of CD11b expression and morphology of.... Retrieved from [Link]

  • UCL Discovery. (n.d.). The AAA+ ATPase RUVBL2 is essential for the oncogenic function of c- MYB in acute myeloid leukemia. Retrieved from [Link]

  • UCL Discovery. (n.d.). Targeting c-MYB in Acute Myeloid Leukaemia. Retrieved from [Link]

  • Cojocari, D., et al. (2021). Pevonedistat and azacitidine upregulate NOXA (PMAIP1) to increase sensitivity to venetoclax in preclinical models of acute myeloid leukemia.
  • De Klein, E., et al. (2024). Epigenetic-based differentiation therapy for Acute Myeloid Leukemia.
  • Wang, J., et al. (2023). WEE1 and PARP-1 play critical roles in myelodysplastic syndrome and acute myeloid leukemia treatment.
  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]

  • Di Marcantonio, D., et al. (2014). Critical Role of c-Myc in Acute Myeloid Leukemia Involving Direct Regulation of miR-26a and Histone Methyltransferase EZH2. Molecular and Cellular Biology, 34(15), 2841–2853.
  • Döhner, H., et al. (2017). Diagnosis and management of AML in adults: 2017 ELN recommendations from an international expert panel. Blood, 129(4), 424–447.
  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a c-MYB-directed therapeutic for acute myeloid leukemia. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment of acute myeloid leukemia models by targeting a cell-surface RNA-binding protein. Retrieved from [Link]

Sources

Application Note: Determining the Optimal Concentration of RUVBL1/2 ATPase-IN-1 for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

RUVBL1 and RUVBL2 (RuvB-like 1 and 2) are highly conserved AAA+ ATPases that form a hetero-hexameric complex essential for a multitude of cellular processes, including chromatin remodeling, transcriptional regulation, and DNA damage repair.[1][2] Due to their critical role in cell proliferation and survival, the RUVBL1/2 complex has emerged as a compelling therapeutic target in oncology.[1][3][4] Overexpression of RUVBL1/2 is often correlated with tumor growth and poor prognosis in various cancers.[1][4]

RUVBL1/2 ATPase-IN-1 is a potent and selective small-molecule inhibitor of the RUVBL1/2 complex, with reported IC50 values of 6.0 µM and 7.7 µM for RUVBL1 and RUVBL2, respectively.[5] By inhibiting the ATPase activity of the complex, the inhibitor disrupts downstream pathways crucial for cancer cell survival, leading to cell cycle arrest, accumulation of DNA damage, and robust induction of apoptosis.[6] This application note provides a comprehensive guide for researchers to determine the optimal, cell-line-specific concentration of this compound for inducing apoptosis. We will detail the mechanistic basis for RUVBL1/2 inhibition, provide step-by-step protocols for dose-response studies, and explain how to analyze the resulting data to select an appropriate working concentration for further investigation.

Mechanism of Action: How RUVBL1/2 Inhibition Induces Apoptosis

The induction of apoptosis via inhibition of RUVBL1/2 is not a singular event but a culmination of disruptions across several critical cellular pathways. The ATPase activity of the complex is fundamental to its function, and its inhibition triggers a cascade of events leading to programmed cell death.

  • Disruption of Oncogenic Signaling: The RUVBL1/2 complex is a key cofactor for the stability and transcriptional activity of major oncoproteins, most notably MYC (including MYCN).[7] Inhibition of RUVBL1/2 leads to a significant reduction in MYC signaling, which in turn downregulates anti-apoptotic genes and promotes the expression of pro-apoptotic factors.[6][7]

  • Impairment of the DNA Damage Response (DDR): RUVBL1/2 is an integral component of chaperone complexes, like R2TP, that stabilize key proteins in the DDR pathway, such as ATR and ATM.[7] Pharmacological inhibition of RUVBL1/2 can lead to the loss of these kinases, crippling the cell's ability to repair DNA damage.[3] This accumulation of unresolved DNA damage is a potent trigger for apoptosis, often through p53-dependent and independent pathways.[3][7][8]

  • Interference with Chromatin Remodeling: As core components of chromatin remodeling complexes like INO80 and TIP60, RUVBL1/2 regulate access to DNA for transcription and repair.[1][9] Inhibiting their ATPase function can lead to widespread transcriptional dysregulation and an inability to mount effective repair, pushing the cell towards apoptosis.

The following diagram illustrates the central role of RUVBL1/2 and the key pathways affected by its inhibition.

G cluster_0 RUVBL1/2 Complex Functions cluster_1 Inhibitor Action cluster_2 Cellular Outcomes RUVBL RUVBL1/2 ATPase Activity MYC MYC/MYCN Stability & Transcription RUVBL->MYC DDR DNA Damage Response (ATR/ATM Stability) RUVBL->DDR Chromatin Chromatin Remodeling (e.g., TIP60) RUVBL->Chromatin MYC_down Reduced MYC Signaling MYC->MYC_down DNA_damage DNA Damage Accumulation DDR->DNA_damage Chromatin->DNA_damage Inhibitor This compound Inhibitor->RUVBL Inhibits Apoptosis_Signal Increased p53-related Apoptosis Signaling MYC_down->Apoptosis_Signal DNA_damage->Apoptosis_Signal Apoptosis Apoptosis Apoptosis_Signal->Apoptosis

Caption: Mechanism of apoptosis induction via RUVBL1/2 inhibition.

Experimental Design: The Dose-Response Workflow

The cytotoxic and apoptotic potency of this compound is highly dependent on the specific cancer cell line, owing to differences in genetic background, proliferation rate, and dependency on RUVBL1/2-regulated pathways. Therefore, a systematic dose-response analysis is essential. The goal is to identify the IC50 (half-maximal inhibitory concentration) for cell viability and the EC50 (half-maximal effective concentration) for apoptosis induction.

The general workflow is as follows:

G cluster_assays 4. Apoptosis & Viability Assays start 1. Cell Culture & Seeding (e.g., 96-well plates) treat 2. Treatment with Inhibitor (Serial Dilutions) start->treat incubate 3. Incubation (e.g., 48-72 hours) treat->incubate viability A. Cell Viability Assay (e.g., MTT, CTG) incubate->viability apoptosis B. Apoptosis Assay (e.g., Annexin V, Caspase-Glo) incubate->apoptosis analyze 5. Data Acquisition (Plate Reader / Flow Cytometer) viability->analyze apoptosis->analyze plot 6. Data Analysis (Plot Dose-Response Curves) analyze->plot determine 7. Determine IC50 / EC50 & Select Optimal Concentration plot->determine

Caption: Experimental workflow for determining optimal inhibitor concentration.

Detailed Protocols

Causality Behind Protocol Choices: To ensure a robust conclusion, we recommend using at least two different methods to assess the apoptotic response.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo®): This initial screen measures overall metabolic activity, which correlates with the number of living cells.[10][11] It provides a broad view of the inhibitor's cytostatic and cytotoxic effects and is crucial for calculating the IC50.

  • Specific Apoptosis Assay (e.g., Annexin V/PI staining or Caspase-Glo® 3/7): These assays confirm that cell death is occurring via apoptosis. Annexin V detects an early apoptotic marker (phosphatidylserine translocation)[12], while Caspase-Glo® measures the activity of key executioner caspases (caspase-3 and -7).[13]

Protocol 1: Cell Viability Dose-Response using MTT Assay

This protocol establishes the concentration range of this compound that inhibits cell proliferation/viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%). Also, include "medium only" wells for background subtraction.

  • Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the corresponding 2X drug dilution or control medium. This brings the final volume to 200 µL and the drug concentration to 1X.

  • Incubation: Return the plate to the incubator for a period relevant to your cell line's doubling time, typically 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background (medium only), normalize the data to the vehicle control (as 100% viability), and plot the percent viability against the log of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Apoptosis Confirmation by Caspase-Glo® 3/7 Assay

This protocol quantifies the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Cells treated as described in Protocol 1 (steps 1-4) in an opaque-walled 96-well plate.

  • Caspase-Glo® 3/7 Reagent (Promega)

  • Plate shaker

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15] Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).[15]

  • Incubation & Lysis: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds to induce cell lysis.[15] Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal time should be determined empirically for your system.[15]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: After subtracting background, calculate the fold-change in caspase activity relative to the vehicle control. Plot the fold-change against the log of the inhibitor concentration to determine the EC50 for caspase activation.

Protocol 3: Apoptosis Quantification by Annexin V/PI Flow Cytometry

This protocol provides a quantitative analysis of the percentage of early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells cultured and treated in 6-well plates.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for the desired time (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization.[16] Pellet all cells by centrifugation (e.g., 300 x g for 5 minutes).[16]

  • Washing: Wash the cell pellet once with 1 mL of cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution, as per the manufacturer's protocol.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube. Keep samples on ice and analyze by flow cytometry within one hour.[16]

  • Data Acquisition & Analysis: Acquire data on a flow cytometer. The cell population will segregate into four quadrants:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)

Data Interpretation & Concentration Selection

Data Summary Table: Compile your results into a clear table to compare the effects across different cell lines.

Cell LineProliferation IC50 (µM)Caspase-3/7 Activation EC50 (µM)% Apoptosis (Annexin V+) at IC50Recommended Working Concentration Range (µM)
Example A 8.59.245%5 - 15
Example B 15.218.038%10 - 25
Your Cell Line CalculateCalculateMeasureDetermine

Selecting the Optimal Concentration:

  • For mechanistic studies: A concentration around the IC50 or EC50 is often ideal, as it is sufficient to engage the target and produce a measurable apoptotic effect without causing immediate, overwhelming cytotoxicity that could mask specific signaling events.

  • For efficacy studies: Concentrations ranging from 1X to 2X the IC50 may be necessary to achieve a more complete apoptotic response, depending on the experimental endpoint.

  • Trustworthiness of the data: The convergence of the IC50 from viability assays and the EC50 from apoptosis assays provides strong evidence that the observed cell death is an on-target effect of inhibiting RUVBL1/2. A significant discrepancy between these values may suggest off-target effects or a primarily cytostatic, rather than cytotoxic, mechanism at lower concentrations.

References

  • de Groot, N. S., et al. (2024). RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. bioRxiv. Retrieved from [Link]

  • Roy, N., et al. (2021). RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation. Preprints.org. Retrieved from [Link]

  • Millán-Zambrano, G., et al. (2020). Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM. eLife. Retrieved from [Link]

  • Krysan, K., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Cancers. Retrieved from [Link]

  • Li, C., et al. (2021). RuvB-Like Protein 2 Interacts with the NS1 Protein of Influenza A Virus and Affects Apoptosis That Is Counterbalanced by Type I Interferons. Journal of Virology. Retrieved from [Link]

  • Krysan, K., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. PubMed. Retrieved from [Link]

  • Millán-Zambrano, G., et al. (2020). Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM. PubMed. Retrieved from [Link]

  • de Groot, N. S., et al. (2024). RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. bioRxiv. Retrieved from [Link]

  • Wang, Y., et al. (2021). RuvBL1 Maintains Resistance to TRAIL-Induced Apoptosis by Suppressing c-Jun/AP-1 Activity in Non-Small Cell Lung Cancer. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology. Retrieved from [Link]

  • Walton, K. F., et al. (2025). The Use of RUVBL1‐2 in the Oncogenic Process. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]

  • Varghese, E., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). RuvBL1 inhibits TRAIL-induced apoptosis via downregulation of c-Jun.... Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]

Sources

Precision Profiling of Chromatin Remodeling Dynamics: A Guide to RUVBL1/2 Inhibition Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases are structural and catalytic pillars of the INO80 , SWR1 , and TIP60 (NuA4) chromatin remodeling complexes. Unlike simple scaffolding proteins, RUVBL1/2 form a hetero-hexameric ring that utilizes ATP hydrolysis to drive the mechanical sliding of nucleosomes and the exchange of histone variants (specifically H2A.Z).

Inhibiting RUVBL1/2—most notably with the selective allosteric inhibitor CB-6644 —does not merely degrade the complex; it "freezes" the ATPase motor in an ATP-bound state. This blockade arrests chromatin remodeling, leading to:

  • Defective H2A.Z Deposition: Failure of the SWR1/INO80 pathway to incorporate H2A.Z at promoters and enhancers.

  • Impaired DNA Repair: Inability of TIP60/INO80 to remodel chromatin around Double-Strand Breaks (DSBs), resulting in persistent

    
    -H2AX signaling.
    
  • Transcriptional Rewiring: Altered accessibility at key oncogenic loci (e.g., MYC targets).

This guide provides a rigorous, self-validating workflow to quantify these defects, moving beyond simple viability assays to high-resolution chromatin profiling.

Mechanistic Pathway: The RUVBL1/2 Blockade[1][2][3]

RUVBL_Mechanism cluster_Complexes Remodeling Complexes Inhibitor CB-6644 (Inhibitor) RUVBL RUVBL1/2 Hetero-hexamer Inhibitor->RUVBL Allosteric Binding ATPase ATPase Activity (Mechanical Power) Inhibitor->ATPase Blocks Hydrolysis RUVBL->ATPase Drives INO80 INO80/SWR1 Complex ATPase->INO80 Powers TIP60 TIP60 (NuA4) Complex ATPase->TIP60 Powers Chromatin Chromatin Substrate INO80->Chromatin Nucleosome Sliding/ H2A.Z Deposition TIP60->Chromatin Acetylation/ DSB Repair Outcome1 Failed H2A.Z Exchange (Promoter Defects) Chromatin->Outcome1 Loss of Function Outcome2 Persistent DNA Damage (High u03B3-H2AX) Chromatin->Outcome2 Loss of Function

Caption: CB-6644 binds the RUVBL1/2 complex, preventing ATP hydrolysis.[1][2] This mechanically disables INO80/SWR1 and TIP60 complexes, causing specific downstream chromatin defects.

Protocol 1: Establishing the Inhibition Model

Objective: Define a treatment window that inhibits chromatin remodeling without inducing immediate massive apoptosis (which confounds chromatin assays).

Reagents
  • Inhibitor: CB-6644 (MedChemExpress/Selleckchem). Dissolve in DMSO to 10 mM stock.

  • Cell Lines: HCT116, Ramos, or specific solid tumor lines (RUVBL1/2 dependency varies).

  • Antibodies: Anti-

    
    -H2AX (Ser139), Anti-RUVBL1/2 (Total protein control).
    
Step-by-Step Workflow
  • Dose Optimization (24h - 48h):

    • Treat cells with a log-scale gradient of CB-6644 (1 nM to 1

      
      M).
      
    • Target: Identify the concentration yielding ~IC50 viability at 72h, but use a shorter time point (24h) for chromatin assays to capture primary defects.

    • Reference Range: Typically 100–200 nM for solid tumor lines.

  • Functional QC (The "DNA Damage" Checkpoint):

    • RUVBL1/2 inhibition impairs DSB repair.[3] A functional blockade must result in elevated

      
      -H2AX even without external radiation.
      
    • Assay: Western Blot or Immunofluorescence.

    • Success Criteria: >2-fold increase in

      
      -H2AX signal vs. DMSO control at 24h.
      
ParameterRecommended ConditionRationale
Treatment Time 12 - 24 HoursCapture chromatin remodeling failure before secondary apoptosis cascades destroy the genome.
Concentration 5x - 10x Biochemical IC50Intracellular ATP competition requires higher doses than cell-free assays.
Control DMSO (Vehicle)Essential baseline.

Protocol 2: Spike-In Normalized ChIP-seq for H2A.Z

Objective: Quantify the loss of H2A.Z incorporation. Critical Insight: Standard ChIP-seq normalization (RPM/RPKM) fails here. Because RUVBL1/2 inhibition causes a global reduction in H2A.Z deposition, standard normalization will artificially inflate the remaining signal, masking the defect. You must use an exogenous spike-in.

Materials
  • Target Antibody: Anti-H2A.Z (Ensure specificity against canonical H2A).

  • Spike-in Chromatin: Drosophila S2 cell chromatin (or mouse chromatin if using human cells).

  • Spike-in Antibody: Anti-H2Av (Drosophila specific) or H2A.Z antibody that cross-reacts (if using different species).

Workflow
  • Cell Preparation:

    • Harvest

      
       CB-6644 treated and DMSO control cells.
      
    • Crosslink with 1% Formaldehyde (10 min). Quench with Glycine.

  • Spike-In Addition (The Critical Step):

    • Lyse nuclei and sonicate to 200-500 bp fragments.

    • Measure chromatin concentration.

    • Mix: Add fixed Drosophila chromatin to Human chromatin at a fixed ratio (e.g., 1:20 or 5%).

    • Note: This ratio must be identical for every sample in the experiment.

  • Immunoprecipitation:

    • Incubate with H2A.Z antibody overnight.

    • The antibody will pull down Human H2A.Z (variable) and Drosophila H2Av (constant reference).

  • Sequencing & Analysis:

    • Map reads to a combined genome (hg38 + dm6).

    • Normalization Factor (

      
      ): 
      
      
      
      
    • Apply

      
       to the Human H2A.Z counts.
      
  • Result Interpretation:

    • Expected Outcome: A significant reduction in H2A.Z peak height at TSS (Transcription Start Sites) and Enhancers in CB-6644 samples compared to DMSO.

Protocol 3: Differential Chromatin Accessibility (ATAC-seq)

Objective: Map changes in nucleosome positioning and DNA accessibility resulting from stalled remodeling complexes.

Workflow
  • Lysis & Transposition:

    • Use the Omni-ATAC protocol (improved signal-to-noise for drug-treated cells).

    • Wash 50,000 cells; lyse with NP-40/Tween-20 buffer.

    • Incubate with Tn5 Transposase (37°C, 30 min).

  • Library Prep & Sequencing:

    • Amplify transposed DNA. Target >50 million reads/sample (paired-end).

  • Bioinformatics Analysis (Differential Accessibility):

    • Peak Calling: MACS2 or Genrich.

    • Differential Analysis: DiffBind (R package).

    • Motif Enrichment: HOMER or MEME-ChIP on "Closed" peaks.

    • Hypothesis: RUVBL1/2 inhibition leads to loss of accessibility (closed chromatin) at sites dependent on INO80/SWI/SNF remodeling, often enriched for MYC , E2F , or Inflammatory (NF-kB) motifs.

Data Integration & Analysis Strategy

To prove the defect is remodeling-dependent, integrate ChIP-seq and ATAC-seq data.

Analysis Workflow (Graphviz)

Analysis_Workflow ATAC ATAC-seq Data (Accessibility) DiffBind Differential Peak Analysis (DiffBind) ATAC->DiffBind ChIP H2A.Z ChIP-seq (Spike-in Norm) ChIP->DiffBind Overlay Peak Overlap & Correlation DiffBind->Overlay Cluster1 Cluster A: Lost H2A.Z + Closed Chromatin (Direct Remodeling Defect) Overlay->Cluster1 Cluster2 Cluster B: Stable H2A.Z + Closed Chromatin (Secondary Effect) Overlay->Cluster2

Caption: Integration of ATAC-seq and ChIP-seq identifies loci where chromatin closure is directly linked to failure of H2A.Z deposition.

Troubleshooting Table
ObservationProbable CauseCorrective Action
No change in H2A.Z signal Normalization artifact.Must use Spike-in normalization. Global loss is masked by RPM normalization.
High cell death in ATAC Drug dose too high/long.Reduce treatment to 12-16h. Dead cells yield high mitochondrial reads and background.
Weak Western Blot signal Inefficient extraction.RUVBL1/2 are chromatin-bound.[4][5][6][7] Use high-salt or sonication-based lysis buffers.

References

  • Assimon, V. A., et al. (2019).[3] "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity."[8][1][2][4][9] ACS Chemical Biology. Link

  • Jha, S., & Dutta, A. (2009). "RVB1/RVB2: Running Rings around Molecular Biology." Molecular Cell. Link

  • Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various complexes." Philosophical Transactions of the Royal Society B. Link

  • Orlando, D. A., et al. (2014). "Quantitative ChIP-Seq Normalization Reveals Global Modulation of the Epigenome." Cell Reports. Link

  • Corces, M. R., et al. (2017).[7] "An improved ATAC-seq protocol reduces background and enables interrogation of frozen tissues." Nature Methods. Link

Sources

Troubleshooting & Optimization

improving solubility of RUVBL1/2 ATPase-IN-1 in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for RUVBL1/2 ATPase-IN-1. This document is designed for researchers, scientists, and drug development professionals actively using this potent and selective inhibitor in their experiments. RUVBL1 and RUVBL2 are highly conserved AAA+ ATPases that are critical components of various cellular machinery, including chromatin remodeling complexes and chaperone systems like R2TP.[1][2] Their inhibition is a key strategy in cancer research and beyond.[3][4]

However, like many small molecule inhibitors, achieving and maintaining the desired concentration of this compound in solution can be a significant experimental hurdle. This guide provides a structured, in-depth approach to troubleshooting and overcoming common solubility challenges in Dimethyl Sulfoxide (DMSO), ensuring the accuracy and reproducibility of your results.

FAQs: First-Line Troubleshooting

This section addresses the most common questions and issues encountered when first handling this compound.

Question 1: I've added the calculated volume of DMSO to the vial, but the compound isn't dissolving. What should I do?

Answer:

This is a frequent first obstacle. Do not assume the compound is insoluble. Several factors can affect the initial dissolution rate.

Immediate Steps:

  • Ensure Proper Mixing: Vortex the solution vigorously for at least 1-2 minutes. Some compounds require significant mechanical agitation to break up powder aggregates and facilitate solvent interaction.

  • Gentle Warming: Briefly warm the solution in a water bath set to 30-40°C for 5-10 minutes. Increased temperature provides the kinetic energy needed to overcome the lattice energy of the solid compound.[5] Follow this with another round of vortexing.

  • Sonication: If a sonicator is available, immerse the vial in a water bath sonicator for 5-15 minutes. The high-frequency sound waves create micro-cavitations that are highly effective at breaking apart stubborn particulates.[3][6]

Causality: The dissolution process involves two main stages: the disruption of the crystal lattice of the solute (the inhibitor) and the solvation of the solute molecules by the solvent (DMSO). Both processes require an input of energy. Mechanical agitation and gentle heat provide this energy, accelerating the rate at which the compound dissolves.

Question 2: The supplier datasheet says the compound is soluble to 10 mM in DMSO, but I see precipitation. Why is this happening?

Answer:

Several factors can lead to this discrepancy. Let's troubleshoot the most likely causes.

Key Diagnostic Questions:

  • What is the quality of your DMSO? DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[7][8] Water contamination significantly reduces DMSO's solvating power for many lipophilic compounds.[7]

  • How was the stock solution stored? If the stock solution was stored at room temperature for extended periods or subjected to multiple freeze-thaw cycles, water may have been introduced, or the compound may have begun to degrade or aggregate.[9]

Troubleshooting Protocol:

  • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous (≤0.1% water) DMSO for preparing your primary stock solution. Aliquot this DMSO into smaller, tightly sealed working volumes to minimize repeated exposure to air.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent water absorption and degradation.[3] For this compound, storage at -80°C is recommended for periods up to 6 months.[3]

  • Re-dissolve Precipitate: If precipitation is observed upon thawing, repeat the warming and vortexing/sonication steps described in Question 1 to bring the compound back into solution before making serial dilutions.

Solvent ParameterImportance for SolubilityRecommendation
Purity HighUse Anhydrous Grade (≥99.9%)
Water Content LowUse from a fresh, properly sealed bottle. Avoid repeated opening.
Storage ControlledStore in small, sealed aliquots in a desiccated environment.
Question 3: My compound dissolves in the DMSO stock but crashes out when I add it to my aqueous cell culture media or assay buffer. How can I prevent this?

Answer:

This is a classic problem of transferring a compound from a strong organic solvent (DMSO) to a predominantly aqueous environment. The dramatic change in solvent polarity causes the compound to precipitate.

Underlying Principle: The final concentration of DMSO in your assay is critical. Most cell lines can tolerate up to 0.5-1% DMSO, but this small amount has very limited power to keep a lipophilic compound dissolved in the aqueous media.

Strategies for Prevention:

  • Minimize the DMSO Volume: Prepare a more concentrated DMSO stock solution so that you can add a smaller volume to your aqueous buffer to reach the final desired concentration of the inhibitor. This keeps the final DMSO percentage as low as possible.[10]

  • Serial Dilution in Media: Instead of a single large dilution step, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then add the appropriate volume of this intermediate stock to your media. This gradual change can sometimes prevent immediate precipitation.

  • Pluronic F-68 or other Surfactants: For particularly difficult compounds, consider adding a biocompatible surfactant like Pluronic F-68 to the final aqueous medium at a low concentration (e.g., 0.01-0.1%). Surfactants can form micelles that help solubilize hydrophobic molecules. Note: Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome.

  • Use of Co-solvents: For in vivo studies or complex formulations, co-solvents like PEG300 and Tween-80 can be used in combination with DMSO to create a more stable solution.[3]

Advanced Solubilization and Best Practices

Troubleshooting Workflow: A Systematic Approach

When basic methods fail, a more systematic approach is required. The following workflow guides you from initial problem to resolution.

G cluster_0 Initial Problem cluster_1 First-Line Actions cluster_2 Assessment cluster_3 Advanced Solutions cluster_4 Final Check & Use start Compound Precipitates in DMSO Stock vortex Vortex Vigorously (2-5 min) start->vortex warm Warm to 37°C (5-10 min) vortex->warm sonicate Sonicate (10-15 min) warm->sonicate check Visually Inspect for Precipitate sonicate->check new_dmso Prepare Fresh Stock in Anhydrous DMSO check->new_dmso Yes success Solution is Clear Proceed with Experiment check->success No lower_conc Lower Stock Concentration new_dmso->lower_conc centrifuge Centrifuge & Use Supernatant lower_conc->centrifuge centrifuge->success

Caption: A workflow for troubleshooting compound solubility issues.

Protocol: Preparing a Verified 10 mM Stock Solution

This protocol incorporates best practices to ensure a valid and usable stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heat block set to 37°C

Procedure:

  • Pre-warm the DMSO: Place a sealed aliquot of anhydrous DMSO in the 37°C water bath for 5-10 minutes. This slightly reduces its viscosity and can improve solvation.

  • Calculate Required Mass/Volume: Determine the volume of DMSO needed to achieve a 10 mM concentration based on the mass of the inhibitor provided by the manufacturer.

  • Combine and Mix: Add the pre-warmed DMSO to the vial containing the solid inhibitor. Immediately cap tightly and vortex vigorously for 2 minutes.

  • Heat and Agitate: Place the vial in the 37°C water bath for 10 minutes. Remove and vortex for another 2 minutes.

  • Visual Inspection: Carefully inspect the solution against a bright light source. Look for any visible particulates or cloudiness.

  • Confirmation of Dissolution: If the solution is perfectly clear, the stock is ready.

  • If Particulates Remain: Sonicate the vial in a bath sonicator for 15 minutes. Repeat the visual inspection.

  • Final Clarification (Crucial Step): Before any use, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes. Carefully pipette the supernatant for your experiments, avoiding the very bottom of the tube. This step ensures that any remaining micro-precipitates are removed and do not confound your results.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C, protected from light.[3]

Understanding the Target: The Role of RUVBL1/2

RUVBL1 and RUVBL2 are AAA+ ATPases that form a hetero-hexameric complex.[2] This complex is a crucial component of larger cellular machines involved in a wide array of processes.[4][11] Understanding its function provides context for why its inhibition is a valuable research tool.

G cluster_0 Cellular Processes RUVBL RUVBL1/2 Complex Chromatin Chromatin Remodeling (e.g., INO80, TIP60) RUVBL->Chromatin Assembly Macromolecular Assembly (e.g., R2TP, snoRNPs) RUVBL->Assembly Transcription Transcriptional Regulation (e.g., c-Myc, β-catenin) RUVBL->Transcription DNA_Repair DNA Damage Response (e.g., Fanconi Anemia Pathway) RUVBL->DNA_Repair Inhibitor This compound Inhibitor->RUVBL Inhibits ATPase Activity

Sources

Technical Support Center: Reducing Background Noise in Colorimetric ATPase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for colorimetric ATPase assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise in their experiments. High background can obscure genuine enzymatic signals, leading to inaccurate data and misinterpreted results. By understanding the root causes and implementing the strategies outlined below, you can enhance the sensitivity and reliability of your ATPase assays.

I. Understanding the Sources of High Background

High background in colorimetric ATPase assays, particularly those based on malachite green, stems from the detection of free phosphate (Pi) that does not originate from the enzymatic hydrolysis of ATP by your target enzyme. The primary culprits can be categorized into three main areas: reagent contamination, non-enzymatic ATP hydrolysis, and interfering substances in the sample.

Troubleshooting Flowchart

Here is a logical workflow to diagnose and address high background issues in your colorimetric ATPase assay.

G start High Background Signal Detected reagent_check 1. Reagent & Buffer Contamination Check start->reagent_check atp_hydrolysis 2. Non-Enzymatic ATP Hydrolysis Check reagent_check->atp_hydrolysis Reagents Clear test_components Test Individual Components: - Water - Buffer - ATP Stock - Enzyme Prep (No ATP) reagent_check->test_components Contamination Suspected sample_interference 3. Sample Interference Check atp_hydrolysis->sample_interference ATP Stable check_conditions Review Assay Conditions: - pH - Temperature - Divalent Cations - Reagent Stability atp_hydrolysis->check_conditions Hydrolysis Suspected resolution Assay Optimized: Low Background Achieved sample_interference->resolution No Interference test_compounds Test for Interference: - Reducing Agents - Detergents - Test Compounds Alone sample_interference->test_compounds Interference Suspected identify_source Identify & Replace Contaminated Reagent test_components->identify_source High Pi Detected identify_source->reagent_check Re-test optimize_conditions Optimize pH, Temp, & Reagent Handling check_conditions->optimize_conditions Suboptimal Conditions optimize_conditions->atp_hydrolysis Re-test mitigate_interference Mitigate Interference: - Buffer Exchange - Modify Assay Protocol test_compounds->mitigate_interference Interference Confirmed mitigate_interference->sample_interference Re-test

Caption: Troubleshooting workflow for high background in ATPase assays.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Reagent & Buffer Contamination

Question 1: My "no enzyme" control shows a very high signal. What is the likely cause?

Answer: A high signal in the absence of your enzyme strongly indicates contamination of one or more of your assay components with inorganic phosphate (Pi).

  • Causality: The malachite green detection reagent is highly sensitive and will react with any free phosphate in the well, regardless of its source.[1]

  • Troubleshooting Steps:

    • Test Individual Reagents: Set up wells containing the malachite green reagent and only one other component of your assay (e.g., water, buffer, ATP stock solution) at its final assay concentration. This will help you pinpoint the contaminated reagent.

    • Water Source: Ensure you are using high-purity, phosphate-free water (e.g., Milli-Q or equivalent).

    • Buffer Preparation: If you prepare your own buffers, dedicate a set of glassware and plasticware exclusively for phosphate-free work. Wash this labware with phosphate-free detergent followed by rinsing with 1 M HCl and multiple rinses with phosphate-free water.[2]

    • Commercial Buffers: Be aware that some commercial buffers can contain significant levels of contaminating phosphate. It is good practice to test new lots of buffers before use.

    • ATP Stock: Your ATP stock solution is a common source of Pi contamination.[3][4] See Question 3 for more details on handling ATP.

Question 2: I use detergents in my assay to solubilize my protein. Could this be causing a high background?

Answer: Yes, detergents are a known source of interference in malachite green-based assays.

  • Causality: Some detergents can directly interact with the malachite green reagent, leading to a color change and a high background signal, even in the absence of phosphate.[5] Additionally, detergents can be contaminated with phosphates from the manufacturing process.[6][7][8]

  • Troubleshooting Steps:

    • Test Detergent Alone: Run a control with just your buffer, detergent (at the final assay concentration), and the detection reagent to see if it generates a signal.

    • Choose a Compatible Detergent: If interference is observed, you may need to screen for a detergent that is compatible with your assay.

    • Buffer Exchange: If possible, perform a buffer exchange on your protein sample to remove the detergent before the assay.

    • Use a Detergent-Compatible Assay: Consider using a commercially available ATPase assay kit that is specifically formulated to be compatible with detergents.[5]

Non-Enzymatic ATP Hydrolysis

Question 3: My ATP stock solution seems to have high levels of free phosphate, even when freshly prepared. Why is this happening and what can I do?

Answer: ATP is susceptible to non-enzymatic hydrolysis, which can be exacerbated by improper storage and handling.[3][9]

  • Causality: ATP is most stable at a slightly alkaline pH (around 7.5).[4] Dissolving ATP in unbuffered water, which can be slightly acidic due to dissolved CO2, can accelerate its breakdown into ADP and Pi. High temperatures and the presence of certain divalent cations can also promote hydrolysis.[10]

  • Troubleshooting Steps:

    • Proper Dissolution: Always dissolve powdered ATP in a buffered solution (e.g., Tris or HEPES) at the desired pH (typically 7.5), not in water.[4]

    • Storage: Prepare small aliquots of your ATP stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[11]

    • Quality of ATP: Purchase high-purity ATP from a reputable supplier. Be aware that lot-to-lot variability can occur, and some batches may have higher initial Pi contamination.[3][4]

    • Assay Conditions: The acidic "stop" solution containing the malachite green reagent will itself cause ATP to hydrolyze over time.[9] Therefore, it is crucial to read the plate at a consistent and recommended time point after adding the stop solution (e.g., 20-30 minutes).[4][9]

Question 4: The background signal in my assay seems to increase the longer I incubate my reaction. What's going on?

Answer: This suggests that non-enzymatic hydrolysis of ATP is occurring under your specific assay conditions.

  • Causality: Factors such as suboptimal pH, elevated temperatures, or the presence of certain metal ions can lead to the slow breakdown of ATP over the course of the incubation period.

  • Troubleshooting Steps:

    • Optimize pH: Ensure your assay buffer is at the optimal pH for both your enzyme's activity and ATP stability.

    • Optimize Temperature: While many enzymes are more active at higher temperatures (e.g., 37°C), this also increases the rate of non-enzymatic ATP hydrolysis.[10] If your enzyme has sufficient activity at a lower temperature (e.g., room temperature or 30°C), this can help reduce background.

    • Divalent Cations: ATPases require a divalent cation, typically Mg2+, for activity.[12] However, ensure the concentration of Mg2+ is optimized, as excessively high concentrations of certain divalent cations can sometimes promote ATP hydrolysis.

    • Run a Time-Course "No Enzyme" Control: Incubate a reaction without your enzyme for the same duration as your experimental samples. If you see a time-dependent increase in the signal, this confirms non-enzymatic hydrolysis under your assay conditions.

Sample-Related Interference

Question 5: I am screening a library of small molecules for ATPase inhibitors, and some compounds give a high signal on their own. How should I handle this?

Answer: Your test compounds may be interfering with the assay chemistry.

  • Causality:

    • Reducing Agents: Compounds with reducing properties can interfere with the molybdenum blue reaction, which involves a reduction step, leading to a false positive signal.

    • Thiol-Reactive Compounds: Some compounds can react with cysteine residues in proteins, which can be problematic if your assay includes other proteins or reducing agents like DTT.[13]

    • Compound Color: If your test compounds are colored, they may absorb light at the same wavelength used for detection (typically around 620-660 nm).

  • Troubleshooting Steps:

    • Run a "Compound Only" Control: For each compound you test, run a control well containing the compound, buffer, and detection reagent (but no ATP or enzyme). This will reveal if the compound itself interferes with the detection chemistry or has intrinsic absorbance.

    • Include Scavenging Reagents: For potential interference from thiol-reactive compounds, you can include a scavenger like DTT in your assay buffer.[13]

    • Subtract Background: If a compound has intrinsic absorbance, you can subtract the reading from the "compound only" control from your experimental wells. However, be cautious as the compound's absorbance properties may change upon interaction with other assay components.

    • Use an Orthogonal Assay: If a compound shows persistent interference, it is essential to confirm its activity using a different assay platform that has a different detection method (e.g., a fluorescence-based assay or a radioisotope assay).[14]

Question 6: My purified protein preparation has a high background. How can I clean it up?

Answer: Your protein preparation may be contaminated with free phosphate or other interfering substances from the purification process.

  • Causality: Buffers used during protein purification, such as phosphate-buffered saline (PBS), are a direct source of Pi contamination. Other components, like nucleotides (e.g., ATP used in affinity elution) or reducing agents, can also carry over.

  • Troubleshooting Steps:

    • Buffer Exchange/Dialysis: The most effective way to remove small molecule contaminants is to perform a buffer exchange into your final phosphate-free assay buffer using a desalting column or through dialysis.

    • Check for Phosphatase Activity: If your protein is a phosphoprotein, you can dephosphorylate it using a phosphatase like calf intestinal alkaline phosphatase (CIP) to confirm that the signal is due to phosphorylation.[15][16]

    • Protein Purity: Ensure your protein is of high purity. Contaminating proteins in your prep could have ATPase activity.

III. Protocols for Minimizing Background

Protocol 1: Preparation of Phosphate-Free Buffers and Reagents

This protocol outlines the steps for preparing buffers and solutions with minimal phosphate contamination.

  • Dedicate Labware: Use a designated set of glassware and plasticware that is never used with phosphate-containing solutions.

  • Washing Procedure:

    • Wash labware thoroughly with a phosphate-free detergent.

    • Rinse multiple times with tap water.

    • Soak in 1 M HCl for at least 1 hour.

    • Rinse extensively with high-purity, phosphate-free water.

  • Buffer Preparation:

    • Use only high-purity, phosphate-free water for all solutions.

    • Use high-quality reagents from reputable suppliers.

    • Prepare buffers at the temperature at which the experiment will be performed, as pH can be temperature-dependent.[17]

    • Filter sterilize buffers to prevent microbial growth, which can be a source of phosphatases and phosphate.[17]

Protocol 2: Validating a New Lot of ATP

Before using a new batch of ATP, it is crucial to determine its level of intrinsic phosphate contamination.

  • Prepare ATP Stock: Dissolve the new lot of ATP to your desired stock concentration (e.g., 10 mM) in a phosphate-free buffer (e.g., 50 mM Tris, pH 7.5).

  • Prepare Phosphate Standard Curve: Prepare a standard curve of inorganic phosphate (using a provided standard) in your assay buffer, covering the expected range of your assay (e.g., 0 to 50 µM).

  • Assay the ATP Stock:

    • In a microplate, add your assay buffer.

    • Add a volume of the new ATP stock to achieve the final concentration you will use in your assay (e.g., 1 mM).

    • Add the malachite green detection reagent.

    • Incubate for the recommended time (e.g., 20 minutes).

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate Pi Contamination: Using the standard curve, determine the concentration of free phosphate in your ATP solution. A high-quality ATP stock should have minimal Pi contamination.

Data Presentation: Example of ATP Lot Validation
ComponentAbsorbance (620 nm)Calculated [Pi] (µM)
Buffer Blank0.0500
ATP Lot A (1 mM)0.1505.2
ATP Lot B (1 mM)0.45020.8

In this example, ATP Lot A is significantly cleaner and would be the preferred choice for assays requiring high sensitivity.

IV. Summary of Best Practices

CategoryBest PracticeRationale
Reagents & Labware Use dedicated, acid-washed, phosphate-free labware.Prevents cross-contamination from detergents and other sources.[2][18]
Use high-purity, phosphate-free water and high-grade chemicals.Minimizes the introduction of contaminating phosphate from the start.[19]
ATP Handling Dissolve ATP in buffer (pH ~7.5), not water. Aliquot and store at -80°C.Prevents non-enzymatic hydrolysis due to acidic pH and freeze-thaw cycles.[4]
Validate new lots of ATP for intrinsic Pi contamination.Ensures that the primary substrate is not a source of background signal.
Assay Execution Run appropriate controls in every experiment (no enzyme, no ATP, no substrate).Allows for the identification and subtraction of background from different sources.
Read the plate at a consistent time after adding the stop reagent.Minimizes variability caused by the acid-driven hydrolysis of ATP by the detection reagent.[9]
Thoroughly mix all reagents, especially stabilizers if included in a kit.Inadequate mixing of stabilizing agents can lead to non-enzymatic decay of ATP.[11][20]
Sample Preparation Use buffer exchange to remove contaminating Pi or interfering substances from protein preps.Ensures that the signal is derived from the enzyme of interest and not from purification artifacts.[19]

By systematically addressing these potential sources of noise, you can significantly improve the quality and reliability of your colorimetric ATPase assay data.

References

  • G-Biosciences. Malachite Green Phosphate Assay (Cat. # 786-1924). Available from: [Link]

  • Innova Biosciences. High Throughput Colorimetric ATPase Assay Kit. Available from: [Link]

  • ResearchGate. How to inhibit non-enzymatic hydrolysis of ATP during inorganic phosphate detection? (2023). Available from: [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Available from: [Link]

  • LuminUltra. Why are my ATP background readings higher than normal and what should I do? (2025). Available from: [Link]

  • ARP American Research Products, Inc. Elisa troubleshooting tips – High background. Available from: [Link]

  • Camberg, J. L., et al. (2016). Measuring In Vitro ATPase Activity for Enzymatic Characterization. Journal of Visualized Experiments. Available from: [Link]

  • Charbaji, A., et al. (2021). A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater. MDPI. Available from: [Link]

  • ResearchGate. Malachite Green ATPase Assay - How to deactivate the protein and what is the sensitivity of the assay? (2013). Available from: [Link]

  • ResearchGate. Problem with the malachite assay for ATPase, ATP stability. (2012). Available from: [Link]

  • Horesh, N., et al. (2024). Chemical element profiling in hair of bipolar disorder patients and healthy controls. Frontiers in Molecular Neuroscience. Available from: [Link]

  • Kashefi, K., & Lovley, D. R. (2000). Nonenzymatic hydrolysis of adenosinetriphosphate (ATP) at high temperatures and high pressures. Extremophiles. Available from: [Link]

  • Timachi, M. H., et al. (2023). Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP. Bio-protocol. Available from: [Link]

  • Pharmaguideline. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Available from: [Link]

  • BellBrook Labs. Accelerating Drug Discovery With ATPase Activity Assays. (2025). Available from: [Link]

  • Ekere, N. R., & Ihedioha, J. I. (2017). Assessment of the levels of phosphate in detergents samples. ResearchGate. Available from: [Link]

  • G-Biosciences. Tips for Preparing Phosphate Buffers. (2016). Available from: [Link]

  • PubMed. A Colorimetric Dip Strip Assay for Detection of Low Concentrations of Phosphate in Seawater. (2021). Available from: [Link]

  • KnowYourH2O. Phosphate Water Testing Water Quality Monitoring Growth Lake Eutrophication. Available from: [Link]

  • Kroll, M. H. (2000). Validating New Reagents: Roadmaps Through the Wilderness. Laboratory Medicine. Available from: [Link]

  • Sielaff, H., et al. (2023). Mechanism of ADP-inhibited ATP hydrolysis in single proton-pumping FoF1-ATP synthase trapped in solution. bioRxiv. Available from: [Link]

  • ResearchGate. Comparison of Phosphorus Determination Methods by Ion Chromatography and Molybdenum Blue Methods. (2025). Available from: [Link]

  • Wang, S., et al. (2020). Roles of Phosphorus Sources in Microbial Community Assembly for the Removal of Organic Matters and Ammonia in Activated Sludge. Frontiers in Microbiology. Available from: [Link]

  • LCGC International. Buffer Preparation — Hints, Tips and Common Errors. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. (2012). Available from: [Link]

  • Al-Bustani, A. A., et al. (2023). Inhibitors of ATP Synthase as New Antibacterial Candidates. MDPI. Available from: [Link]

  • National Institutes of Health. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases. Available from: [Link]

  • Wikipedia. ATP hydrolysis. Available from: [Link]

  • National Center for Biotechnology Information. Assay Interference by Chemical Reactivity. (2015). Available from: [Link]

  • Malaysian Journal of Applied Sciences. MALAYSIAN JOURNAL OF APPLIED SCIENCES 2025, VOL 10(2): 19-30. (2025). Available from: [Link]

  • U.S. Environmental Protection Agency. Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry. Available from: [Link]

  • Unknown. preparation of buffer. Available from: [Link]

  • U.S. Environmental Protection Agency. Indicators: Phosphorus. (2025). Available from: [Link]

  • ResearchGate. ATPase activity and sensitivity to inhibition by molybdate of the pure.... Available from: [Link]

  • Doolittle, P. (2014). ASCORBIC ACID METHOD FOR PHOSPHORUS DETERMINATION. University of Wisconsin-Madison. Available from: [Link]

  • Mettler Toledo. Buffer Preparation – Solutions, Calculation & Solving Common Problems. Available from: [Link]

  • PubMed. The use of phosphate in detergents and possible replacements for phosphate. Available from: [Link]

  • ResearchGate. Impacts of Phosphates on Water Quality and Aquatic Life. (2024). Available from: [Link]

  • MoBiTec. Protein purification. Available from: [Link]

  • UN Environment Programme. What is phosphorus and why are concerns mounting about its environmental impact? (2024). Available from: [Link]

Sources

Technical Support Center: RUVBL1/2 ATPase-IN-1 Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers utilizing RUVBL1/2 ATPase-IN-1 (specifically Compound 18 identified in Zhang et al., 2022). This guide addresses the physicochemical stability, solubility, and biological consistency of this inhibitor in cell culture environments.

Product Identity: this compound (Compound 18) Target: RUVBL1 (Pontin) / RUVBL2 (Reptin) AAA+ ATPase heterohexamer Primary Application: Inhibition of ATPase-dependent remodeling complexes (e.g., R2TP, INO80) Chemical Formula: C₂₈H₂₈F₃N₅O | M.W.: 507.55 Da

Part 1: Troubleshooting & FAQs (Scientist-to-Scientist)

Category A: Stability in Cell Culture Media

Q1: My compound precipitates when added to DMEM/RPMI. Is the molecule unstable in aqueous media? Diagnosis: This is likely a solubility crash , not chemical degradation. This compound is a lipophilic small molecule (Predicted LogP > 3.5). While stable in DMSO, it has low thermodynamic solubility in aqueous buffers. The Fix (Sequential Dilution Protocol): Do not add high-concentration DMSO stock directly to the media bottle. This causes local supersaturation and immediate precipitation (micro-crystals) that may not redissolve.

  • Prepare an Intermediate: Dilute your 10 mM DMSO stock 1:10 into sterile PBS or media without serum first (creating a 1 mM 10% DMSO intermediate). Vortex immediately.

  • Final Dilution: Add this intermediate to your final culture vessel containing media + 10% FBS.

  • Serum is Critical: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS). Albumin acts as a carrier protein, sequestering the lipophilic inhibitor and preventing precipitation while maintaining equilibrium with the free drug.

Q2: I see a loss of potency after 24 hours. Does the compound degrade? Analysis: The amide/urea linkages in this compound are generally resistant to rapid hydrolysis at pH 7.4. The loss of potency is likely due to non-specific binding (NSB) or cellular metabolism , not spontaneous hydrolysis. Troubleshooting Steps:

  • Plasticware Binding: This compound is hydrophobic. Use low-binding polypropylene plates/tubes for preparation. Polystyrene tissue culture plates can adsorb up to 20% of the compound over 24 hours.

  • Light Sensitivity: The fluorinated phenyl moiety can be sensitive to UV/fluorescent light. Store treated cells in the dark or wrap plates in foil.

  • Refreshment Cycle: For experiments >24 hours, replace the media with fresh compound every 24 hours to maintain steady-state concentration, compensating for metabolic clearance (microsomal stability varies by cell line).

Q3: How does this compare to CB-6644? Context: Users often confuse this compound (Compound 18) with CB-6644.

  • This compound: IC₅₀ ~6.0–7.7 µM.[1][2] Moderate potency.[3]

  • CB-6644: IC₅₀ ~15 nM.[4] High potency.

  • Impact: If you are using this compound at nanomolar concentrations (like CB-6644), you will see no effect. You must use micromolar concentrations (1–10 µM), which increases the risk of solubility issues described in Q1.

Category B: Experimental Design

Q4: Can I use this inhibitor in ATP-depleted conditions? Mechanism Insight: RUVBL1/2 are AAA+ ATPases. This inhibitor competes with ATP or locks the hexamer in a rigid conformation. High intracellular ATP (1–5 mM) can shift the IC₅₀. Recommendation: Perform dose-response curves in your specific cell line. Metabolic shifts (e.g., Warburg effect in cancer cells) altering ATP levels will change the apparent efficacy of the inhibitor.

Part 2: Validated Protocols

Protocol 1: "Solubility-First" Stock Preparation

To ensure reproducible IC₅₀ data, follow this preparation method to avoid "invisible" precipitation.

StepActionCritical Parameter
1 Dissolve powder in 100% DMSO.Target 10 mM stock.[2] Sonicate at 37°C for 5 mins to ensure complete dissolution.
2 Aliquot and Store.Store at -80°C in amber tubes. Avoid freeze-thaw cycles (>3 cycles degrades potency).
3 Working Solution (Day of Exp).Dilute stock 1:1000 into media pre-warmed to 37°C .
4 Visual Check.Hold the tube against a light. If cloudy/opalescent, the compound has crashed. Do not filter (you will remove the drug). Sonicate or add more serum.
Protocol 2: In-Cell Stability Verification (Bioassay)

Since LC-MS is not always available, use this functional assay to verify the compound is active in your media over time.

  • Seed Cells: HCT116 or A549 cells (known RUVBL1/2 dependency) at 5,000 cells/well.

  • Pre-incubate Media: Prepare media + Inhibitor (10 µM). Place in the incubator (37°C) without cells for:

    • T=0 hours

    • T=24 hours[5]

    • T=48 hours

  • Transfer: At the end of pre-incubation, transfer this "aged" media to the cells.

  • Readout: After 72 hours of treatment, measure viability (CellTiter-Glo).

  • Interpretation: If T=48 media kills cells as effectively as T=0 media, the compound is stable. If T=48 shows reduced toxicity, the compound degraded or adsorbed to the plastic during pre-incubation.

Part 3: Mechanism of Action & Pathway Visualization

This compound disrupts the essential scaffolding function of the RUVBL1/2 heterohexamer. The diagram below illustrates the inhibition node and the downstream collapse of critical macromolecular complexes.

RUVBL_Pathway cluster_complex RUVBL1/2 Heterohexamer Assembly cluster_downstream Downstream Complex Maturation RUVBL1 RUVBL1 (Pontin) Hexamer Active AAA+ Hexamer (RUVBL1/2)6 RUVBL1->Hexamer RUVBL2 RUVBL2 (Reptin) RUVBL2->Hexamer ATP ATP ATP->Hexamer Fuels Assembly/Conf. Change R2TP R2TP Complex (HSP90 Co-chaperone) Hexamer->R2TP Scaffolding INO80 INO80/SWR1 Chromatin Remodeling Hexamer->INO80 DNA Repair Recruitment mTOR mTORC1 Assembly Hexamer->mTOR Nutrient Signaling Inhibitor This compound (Compound 18) Inhibitor->Hexamer Blocks ATPase Activity (IC50 ~6-7 µM) Effect Cell Cycle Arrest Apoptosis R2TP->Effect INO80->Effect mTOR->Effect

Figure 1: Mechanism of Action. This compound targets the ATP-dependent assembly of the heterohexamer, preventing the maturation of critical oncogenic complexes (R2TP, INO80, mTOR).

References

  • Zhang, G., et al. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase.[2] Bioorganic & Medicinal Chemistry, 62, 116726.[2]

    • Primary source for "Compound 18" (this compound)
  • Yenerall, P., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Cell Chemical Biology, 27(1), 105-121.

    • Establishes the biological consequences of RUVBL1/2 inhibition in cancer models.
  • MedChemExpress. this compound Product Datasheet (Cat.[2] No. HY-146074).[2]

    • Source for solubility and storage specific

Sources

Technical Support Center: RUVBL1/RUVBL2 (Pontin/Reptin) Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Variability in IC50 Values for Pontin/Reptin Inhibitors Ticket ID: RUVBL-IC50-VAR-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Biochemistry Division

Introduction: The "Weak ATPase" Paradox

Welcome to the RUVBL1/2 technical hub. If you are seeing wild fluctuations in IC50 values (spanning 2-3 logs) or struggling with low signal-to-noise ratios, you are not alone.

The Root Cause: Pontin (RUVBL1) and Reptin (RUVBL2) are AAA+ ATPases that function as molecular scaffolds.[1][2] Unlike highly active motor proteins, their intrinsic ATPase activity is notoriously weak (


) and highly dependent on their oligomeric state (hexamer vs. dodecamer) and co-factor binding.

This guide deconstructs the biochemical variables causing your data instability.

Module 1: Signal Stability & Baseline Drift

User Question: "My ATPase signal is barely above background, and the Z' factor is < 0.5. How can I trust my IC50?"

The Troubleshooting Protocol

The most common error is treating RUVBL1/2 like a standard kinase. Because the turnover is slow, standard phosphate detection (e.g., Malachite Green) often fails due to high background noise.

Step 1: Switch to Luminescent ADP Detection

For enzymes with


, you must measure the product (ADP) accumulation using a high-sensitivity assay like ADP-Glo™ .
  • Why: It provides a signal-to-background ratio of >100 even at low conversion rates (5-10%).

  • Target Conversion: Aim for 10-20% ATP-to-ADP conversion. Exceeding 30% risks product inhibition, artificially inflating IC50 values.

Step 2: Stimulate the Complex

RUVBL1/2 activity is often latent. You must "wake up" the enzyme to get a robust window for inhibition.

  • Protocol: Add ssDNA (M13mp18) or dsDNA scaffolds.

  • Mechanism: DNA binding within the central channel stimulates ATP hydrolysis, mimicking the chromatin remodeling context.

  • Reference: DNA stimulation increases ATPase activity by 2-5 fold, stabilizing the IC50 measurement window [1].

Visual Guide: Assay Optimization Workflow

AssayOptimization Start Low Signal / High Variability CheckAssay Check Detection Method Start->CheckAssay SwitchGlo Switch to ADP-Glo (High Sensitivity) CheckAssay->SwitchGlo If Malachite Green CheckStim Substrate Stimulation? CheckAssay->CheckStim If already sensitive SwitchGlo->CheckStim AddDNA Add ssDNA/dsDNA (Stimulates ATPase) CheckStim->AddDNA No DNA present CheckOligomer Verify Oligomer State (SEC-MALS) CheckStim->CheckOligomer DNA present AddDNA->CheckOligomer Stable Stable Assay Window (Z' > 0.6) CheckOligomer->Stable Complex Confirmed

Figure 1: Decision tree for stabilizing low-turnover ATPase assays. Note the critical requirement for DNA stimulation.

Module 2: The Oligomerization Trap

User Question: "I bought recombinant RUVBL1 and RUVBL2 separately. When I mix them, the inhibition by CB-6644 is inconsistent."

The Science: Hetero-Dodecamer Assembly

RUVBL1 and RUVBL2 exist in equilibrium between monomers, hexamers, and hetero-dodecamers.

  • The Trap: Inhibitors like CB-6644 are often conformation-specific. CB-6644 binds to the ATP-bound hetero-dodecameric interface [2].

  • The Fix: You cannot simply mix monomers and run the assay immediately. You must allow the complex to assemble.

Assembly Protocol (Self-Validating)
  • Mix: Combine RUVBL1 and RUVBL2 in a 1:1 molar ratio.

  • Incubate: 4°C for 12 hours or 25°C for 2 hours before adding the inhibitor.

  • Buffer Requirement: Assembly is ATP/Mg2+ dependent . Ensure your storage buffer contains co-factors (e.g., 5 mM MgCl2, 10 μM ATP) to maintain the dodecameric state during storage.

  • Validation: Run a Native PAGE gel. You should see a single high-molecular-weight band (~600 kDa) rather than monomer bands (~50 kDa).

VariableImpact on IC50Recommendation
Monomer Ratio Excess of one subunit shifts equilibrium away from the active complex.Use strict 1:1 stoichiometry.
Pre-incubation Insufficient time leads to mixed populations (monomer + complex).Pre-assemble complex for >2 hrs.
Temperature 37°C can destabilize the complex over long assays.Run assays at 25°C (Room Temp).

Module 3: ATP Dependency & Inhibitor Mechanism[3][4]

User Question: "My IC50 for CB-6644 shifts from 15 nM to 200 nM when I change ATP concentration. Is it competitive?"

Mechanism of Action: Allosteric Stabilization

CB-6644 is not a simple ATP-competitive inhibitor.[3] It is an allosteric inhibitor that binds to a pocket created at the interface of the RUVBL1/2 complex. Crucially, it binds preferentially to the ATP-bound state , trapping the enzyme in a rigid conformation that prevents hydrolysis [2].

The "ATP Trap"
  • Low ATP: If [ATP] <

    
    , the enzyme population is largely in the nucleotide-free (apo) state. CB-6644 binds poorly to the apo state. Result:  Artificially high IC50 (potency loss).
    
  • High ATP: If [ATP] >>

    
    , the enzyme is saturated with ATP, creating the optimal binding site for CB-6644. Result:  True, potent IC50 (~15 nM).[3]
    

Recommendation: Unlike kinase inhibitors where you test at


, for this specific allosteric mechanism, you should test at saturating ATP (e.g., 1-5 mM)  to accurately assess ligand binding, unless you are specifically screening for competitive inhibitors.
Visual Guide: Mechanism of Inhibition

Mechanism Apo Apo-Complex (Open/Flexible) ATP_Bound ATP-Bound Complex (Competent) Apo->ATP_Bound + ATP Hydrolysis ADP + Pi (Turnover) ATP_Bound->Hydrolysis Normal Cycle Trapped Inhibitor-Bound (Rigid/Inactive) ATP_Bound->Trapped + CB-6644 (Allosteric Site) Trapped->ATP_Bound Slow Off-rate

Figure 2: Kinetic scheme showing why ATP is required for CB-6644 binding. The inhibitor traps the ATP-bound state, preventing the catalytic cycle.

Module 4: Compound Solubility (Elaiophylin vs. CB-6644)

User Question: "I am using Elaiophylin as a control, but the data is messy."

Analysis:

  • CB-6644: Synthetic, optimized for solubility and specificity. Reliable IC50 ~15 nM [2].[3]

  • Elaiophylin: A macrocyclic lactone antibiotic. While it inhibits RUVBL1/2, it is prone to aggregation and has poor solubility in aqueous buffers [3].

    • Symptom:[4][5] Steep Hill slopes (> 2.0) or incomplete inhibition curves.

    • Fix: Include 0.01% Triton X-100 or Tween-20 in your assay buffer to prevent colloidal aggregation. If issues persist, switch to CB-6644 as your positive control.

References

  • Gribun, A., et al. (2008). The human Tipt60/NuA4 complex component Pontin has ATPase and DNA helicase activities.[5] Cellular and Molecular Life Sciences.

  • Assimon, V. A., et al. (2019).[6] CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[3][7][8] ACS Chemical Biology.

  • Zhao, J., et al. (2015).[2][9] Elaiophylin is a novel autophagy inhibitor that exerts antitumor activity.[10] Autophagy.

Sources

RUVBL1/2 Purification Technical Support Center: A Guide to Preventing Protein Aggregation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of the RUVBL1/2 protein complex. This guide is designed for researchers, scientists, and drug development professionals who are working with this essential yet challenging AAA+ ATPase complex. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address a common and critical hurdle in RUVBL1/2 research: protein aggregation. Our approach is rooted in the mechanistic understanding of the RUVBL1/2 complex to provide you with scientifically sound and field-proven solutions.

Understanding the Challenge: The Nature of RUVBL1/2 Aggregation

The RUVBL1/2 complex, a key player in numerous cellular processes including chromatin remodeling and ribonucleoprotein complex biogenesis, is a dynamic hetero-oligomeric machine.[1][2] Its inherent flexibility, essential for its function, also makes it prone to instability and aggregation during purification. Aggregation can arise from various factors including:

  • Sub-optimal Buffer Conditions: Incorrect pH or ionic strength can disrupt the delicate electrostatic interactions that maintain the complex's integrity.

  • Absence of Stabilizing Nucleotides: As an ATPase, the RUVBL1/2 complex's conformation and stability are significantly influenced by the binding of ATP or ADP.[3][4]

  • High Protein Concentration: Increased intermolecular interactions at high concentrations can lead to the formation of non-specific aggregates.

  • Temperature Stress: RUVBL1/2, like many large protein complexes, is sensitive to temperature fluctuations.

  • Shear Forces: Mechanical stress during lysis, centrifugation, and chromatography can induce unfolding and aggregation.

This guide will provide you with the knowledge and tools to mitigate these factors and achieve a successful purification of a stable and active RUVBL1/2 complex.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during RUVBL1/2 purification.

Q1: My RUVBL1/2 complex is precipitating immediately after cell lysis. What is the likely cause and how can I fix it?

A1: Immediate precipitation post-lysis often points to a severely destabilizing environment. The primary suspects are the lysis buffer composition and the lysis method itself.

  • Lysis Buffer: Ensure your lysis buffer is adequately buffered to a pH of 7.5-8.0 and contains sufficient salt (e.g., 150-300 mM NaCl or KCl) to prevent non-specific ionic interactions. Crucially, the inclusion of a nucleotide, typically 1-2 mM ATP or ADP, and 5-10 mM MgCl₂, is critical for stabilizing the nucleotide-binding pocket and maintaining the complex's structural integrity from the very first step.

  • Lysis Method: High-energy sonication can generate significant local heat and shear forces, leading to denaturation and aggregation. Consider using a gentler method like lysozyme treatment followed by gentle douncing, or a microfluidizer with controlled temperature. If sonication is unavoidable, perform it on ice in short bursts with cooling intervals.

Q2: I observe a significant amount of my RUVBL1/2 complex in the void volume during size-exclusion chromatography (SEC). What does this indicate and what can I do?

A2: Elution in the void volume is a classic sign of high molecular weight aggregates. This suggests that while your protein may be soluble initially, it is aggregating during the purification process.

  • Optimize SEC Buffer: Your SEC running buffer should be a "cadillac" buffer for your protein, meaning it should be optimized for maximum stability. This is an excellent stage to screen for beneficial additives. Consider including 5-10% (v/v) glycerol as a stabilizing osmolyte and 50 mM L-arginine and 50 mM L-glutamate to suppress aggregation.[5]

  • Nucleotide Presence: Ensure your SEC buffer also contains ATP/ADP and MgCl₂ to maintain the stability of the complex throughout the run.

  • Protein Concentration: Avoid concentrating the protein to very high levels before the SEC step. If you must concentrate, do so in a buffer already optimized for stability.

Q3: My purified RUVBL1/2 complex looks good on a gel, but it loses activity and aggregates upon storage. How can I improve its long-term stability?

A3: Post-purification instability is a common issue. The key is to find optimal storage conditions.

  • Cryopreservation: For long-term storage, snap-freezing in liquid nitrogen and storing at -80°C is generally recommended. The storage buffer should contain a cryoprotectant. Glycerol at a final concentration of 20-50% (v/v) is a standard choice.

  • Aliquotting: Avoid repeated freeze-thaw cycles by aliquoting the purified protein into single-use volumes.

  • Additive Screening: A small-scale screen of different additives in your final storage buffer can be highly beneficial. In addition to glycerol, you might test sucrose or trehalose.

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to tackling aggregation issues at different stages of your purification workflow.

Guide 1: Optimizing the Lysis and Capture Steps

Aggregation at the initial stages of purification can lead to significant loss of yield and quality. This guide helps you establish a robust front-end to your protocol.

The Problem: You observe a large amount of insoluble protein in your cell pellet after lysis, or your protein precipitates during the initial affinity capture step.

The Causality: The transition from the protective intracellular environment to an in vitro buffer can be a shock to the RUVBL1/2 complex. The lysis buffer must be carefully formulated to mimic a stabilizing environment.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lysis and capture steps.

Experimental Protocol: Buffer Optimization Screen for Lysis

  • Prepare a small aliquot of your cell paste.

  • Create a matrix of lysis buffers with varying components. A good starting point is a 2x2x2 factorial screen:

    • Salt Concentration: 150 mM NaCl vs. 300 mM NaCl

    • Glycerol: 0% vs. 10% (v/v)

    • Additives: No additives vs. 50 mM L-Arginine/L-Glutamate

  • Lyse small, equal amounts of cells in each buffer condition.

  • Centrifuge to separate soluble and insoluble fractions.

  • Analyze the soluble fractions by SDS-PAGE and Western blot for RUVBL1/2. The condition yielding the highest amount of soluble RUVBL1/2 is your optimized lysis buffer.

Guide 2: Tackling Aggregation During Chromatographic Purification

Chromatography steps, particularly affinity and ion-exchange, can sometimes induce aggregation due to high local protein concentrations on the resin or sub-optimal elution conditions.

The Problem: Your protein elutes from an affinity or ion-exchange column in a broad peak or with a significant shoulder at a higher molecular weight, suggesting on-column aggregation.

The Causality: The binding and elution process can be stressful for the protein. Elution buffers, in particular, can have a high salt concentration or a pH that is not ideal for your protein's stability.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for chromatographic steps.

Data Presentation: Buffer Additive Screening for SEC

AdditiveConcentrationObservationRecommendation
None (Control) -Significant peak in void volume.Baseline for comparison.
Glycerol 10% (v/v)Reduction in void volume peak.Include in all subsequent buffers.
L-Arginine/L-Glutamate 50 mM eachFurther reduction in void volume.Highly recommended for stubborn aggregation.
Tween-20 0.01% (v/v)Minimal effect on aggregation.May not be necessary for RUVBL1/2.
ATP + MgCl₂ 1 mM + 5 mMSharper main peak, reduced tailing.Essential for stability.
Guide 3: Preventing Aggregation During Concentration and Storage

The final steps of concentrating your purified protein and storing it are critical for maintaining its integrity for downstream applications.

The Problem: Your purified, monomeric RUVBL1/2 complex aggregates upon concentration or after a freeze-thaw cycle.

The Causality: High protein concentrations increase the probability of intermolecular interactions. The process of freezing can also be destabilizing due to the formation of ice crystals and changes in solute concentration.

Troubleshooting Workflow:

Caption: Troubleshooting post-purification aggregation.

Experimental Protocol: Step-by-Step RUVBL1/2 Co-Expression and Purification

This protocol integrates the best practices discussed above to provide a robust starting point for purifying the RUVBL1/2 complex.

  • Co-expression:

    • Co-transform E. coli (e.g., BL21(DE3)) with two compatible plasmids, one encoding RUVBL1 (e.g., with an N-terminal His-tag) and the other encoding untagged RUVBL2.

    • Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.2-0.5 mM) and reduce the temperature to 18-20°C for overnight expression. This lower temperature promotes proper folding and reduces the formation of inclusion bodies.

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer optimized for stability: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM ATP, 5 mM MgCl₂, 1 mM DTT, and protease inhibitors.

    • Lyse the cells using a gentle method (e.g., microfluidizer or sonication in short bursts on ice).

    • Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g for 45 minutes at 4°C).

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA column pre-equilibrated with lysis buffer.

    • Wash the column extensively with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the RUVBL1/2 complex with an elution buffer containing a higher concentration of imidazole (e.g., 250-300 mM).

  • Size-Exclusion Chromatography (SEC):

    • Immediately after elution, load the protein onto a size-exclusion column (e.g., Superdex 200 or Superose 6) pre-equilibrated with a stability-optimized SEC buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM ADP, 5 mM MgCl₂, 1 mM DTT, and optionally 50 mM L-arginine/L-glutamate.

    • Collect fractions corresponding to the size of the RUVBL1/2 complex (dodecamer or double hexamer).

    • Analyze the fractions by SDS-PAGE to confirm the presence of both RUVBL1 and RUVBL2.

  • Concentration and Storage:

    • Pool the pure fractions and concentrate using a centrifugal concentrator with an appropriate molecular weight cutoff (e.g., 100 kDa). Perform this step at 4°C.

    • For storage, add glycerol to a final concentration of 20-50%, aliquot into small volumes, snap-freeze in liquid nitrogen, and store at -80°C.

Concluding Remarks

The purification of a stable and active RUVBL1/2 complex is an achievable goal with careful attention to the principles of protein stability. By understanding the unique biophysical properties of this AAA+ ATPase complex and systematically addressing the potential causes of aggregation at each step of the purification process, researchers can overcome this common obstacle. This guide provides a framework for troubleshooting and optimization, empowering you to obtain high-quality RUVBL1/2 for your downstream applications.

References

  • RUVBL1/2 Complex in Cancer: Emerging Mechanisms and Therapeutic Opportunities. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Yenerall, P., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. Molecular Cancer Research, 18(1), 115-128.
  • A Novel Approach for the Purification of Aggregation Prone Proteins. (2021). PLOS ONE, 16(11), e0259426.
  • Muñoz-Hernández, H., et al. (2020). Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM. eLife, 9, e61131.
  • Muñoz-Hernández, H., et al. (2021). CryoEM of RUVBL1–RUVBL2–ZNHIT2, a complex that interacts with pre-mRNA-processing-splicing factor 8. Nucleic Acids Research, 49(22), 13036-13051.
  • RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation. (2021). Frontiers in Immunology, 12, 689181.
  • Zaarur, N., et al. (2015). RuvbL1 and RuvbL2 enhance aggresome formation and disaggregate amyloid fibrils. The EMBO Journal, 34(18), 2363-2382.
  • Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM. (2020). eLife, 9, e61131.
  • Sharpe, T. (2014).
  • Gorynia, S., et al. (2010). Oligomeric assembly and interactions within the human RuvB-like RuvBL1 and RuvBL2 complexes. Journal of Molecular Biology, 400(2), 223-237.
  • Purification and electron microscopy of human RuvBL1–RuvBL2. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Gorynia, S., et al. (2010). Oligomeric assembly and interactions within the human RuvB-like RuvBL1 and RuvBL2 complexes. Journal of Molecular Biology, 400(2), 223-237.
  • How to avoid protein aggregation during protein concentration? (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

Sources

Technical Support Center: Time-Dependent Inhibition of RUVBL1/2 ATPase-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Challenge

Subject: RUVBL1/2 ATPase-IN-1 (Compound 18) Target: RUVBL1/2 Hetero-hexameric AAA+ ATPase Complex Primary Mechanism: Allosteric inhibition preventing ATP hydrolysis-driven conformational remodeling.

Critical Technical Note: Users frequently conflate This compound (a pyrazolo[1,5-a]pyrimidine derivative,


) with CB-6644  (a benzodiazepinone, 

). While both target the RUVBL1/2 complex, their kinetic profiles differ. This guide focuses on ATPase-IN-1 , but the principles of Time-Dependent Inhibition (TDI) described here are critical for all RUVBL1/2 allosteric inhibitors due to the slow structural dynamics of the AAA+ hexameric ring.

Module 1: The Mechanistic Basis of Time-Dependency

Why does Time-Dependency occur with RUVBL1/2?

RUVBL1/2 are not simple "lock-and-key" enzymes. They function as rotary motors (hexamers/dodecamers) that undergo massive conformational changes to hydrolyze ATP.

  • Conformational Selection: The inhibitor likely binds preferentially to a transient, low-population conformation of the hexamer.

  • Slow Isomerization: Upon binding, the enzyme-inhibitor complex (

    
    ) undergoes a slow isomerization to a tighter, inhibited state (
    
    
    
    ).
  • Result: If you measure activity immediately after adding the inhibitor, you only capture the initial weak binding (

    
    ). If you pre-incubate, you capture the high-affinity state (
    
    
    
    ), resulting in a "shift" in potency.
Visualization: Kinetic Pathway of Inhibition

The following diagram illustrates the transition from the active cycling motor to the inhibitor-locked state.

RUVBL_Inhibition Active Active RUVBL1/2 (Hexameric Motor) Transient Transient State (Open Pocket) Active->Transient Thermal Fluctuation Transient->Active Rapid Reversion EI_Initial Initial Complex (EI) (Weak Binding) Transient->EI_Initial + ATPase-IN-1 (Fast Step) EI_Initial->Transient k_off (fast) EI_Final Locked Complex (EI*) (High Affinity) EI_Initial->EI_Final Isomerization (Slow Step: TDI) EI_Final->EI_Initial k_off (very slow)

Caption: The kinetic pathway showing the slow isomerization step (red arrow) responsible for time-dependent inhibition shifts. Immediate measurement only captures the blue state; pre-incubation captures the red state.

Module 2: Experimental Protocols & Troubleshooting

Protocol A: The Shift Assay (Validating TDI)

Objective: To quantify the "Shift Index" and determine optimal pre-incubation time.

Reagents:

  • Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 20 mM

    
    , 0.01% Triton X-100, 1 mM DTT (Fresh).
    
  • Substrate: ATP (

    
     is typically ~20-50 
    
    
    
    ; use saturating 1 mM for initial screens, but
    
    
    levels for mechanism studies).
  • Detection: ADP-Glo (Promega) or NADH-coupled enzyme system.

Step-by-Step Workflow:

  • Prepare Enzyme Mix: Dilute RUVBL1/2 complex to 2x final concentration (e.g., 20 nM).

  • Prepare Inhibitor Series: 3-fold serial dilution of ATPase-IN-1 in DMSO (keep final DMSO < 1%).

  • Plate Setup (Two Sets):

    • Set A (T=0): Add Inhibitor + ATP simultaneously to Enzyme.

    • Set B (T=60): Add Inhibitor to Enzyme. Incubate 60 mins at RT. Then add ATP.[1]

  • Reaction: Allow ATPase reaction to proceed for 30 mins (linear range).

  • Readout: Measure ADP production.

Data Interpretation Table:

ObservationDiagnosisActionable Step

No Time-DependencyMechanism is rapid reversible. Use standard assay.

lower than

Significant TDIMandatory: All future screens require 60 min pre-incubation.
Signal Loss in "No Inhibitor" Control Enzyme InstabilityThe enzyme is dying during pre-incubation. Add 10% Glycerol or BSA to buffer.
Protocol B: Jump-Dilution Assay (Reversibility Check)

Objective: To distinguish between slow-tight binding (reversible) and covalent (irreversible) inhibition.

  • Incubation: Incubate RUVBL1/2 (100x assay concentration, e.g., 1

    
    ) with ATPase-IN-1 (10 
    
    
    
    , >
    
    
    ) for 60 mins.
  • Jump: Dilute the mixture 100-fold into a reaction buffer containing saturating ATP (2 mM).

    • Final concentrations: [E] = 10 nM, [I] = 0.1

      
       (well below 
      
      
      
      ).
  • Monitor: Measure product formation continuously over 60 mins.

Logic:

  • Instant Recovery: Rapid reversible inhibitor.

  • Slow Recovery (Curved progress curve): Slow dissociation (

    
     is slow). This confirms non-covalent, high-affinity residence time.
    
  • No Recovery: Irreversible/Covalent inhibition.

Module 3: Troubleshooting FAQ

Q1: My


 for ATPase-IN-1 is 10 

, but the literature says 6

. Why?
  • Cause 1: ATP Competition. ATPase-IN-1 is likely ATP-competitive or mixed. If you use 5 mM ATP (saturating) vs. 50

    
     ATP (
    
    
    
    ), the
    
    
    will shift upward for competitive inhibitors.
  • Cause 2: Pre-incubation. As detailed above, lack of pre-incubation underestimates potency.

  • Solution: Check your ATP concentration relative to the

    
     of your specific RUVBL1/2 batch.
    

Q2: The enzyme activity decreases over time even without inhibitor. How do I fix this?

  • Insight: RUVBL1/2 hexamers are unstable at low concentrations and high salt.

  • Solution:

    • Add 0.1 mg/mL BSA to prevent surface adsorption.

    • Maintain 10-20% Glycerol in the stock; 5% in the assay if tolerated.

    • Ensure DTT is fresh; oxidation of cysteine residues can destabilize the complex.

Q3: Can I use this inhibitor in cell-based washout assays?

  • Technical Reality: Yes, but due to the micromolar potency (

    
    ), you must use high concentrations (20-50 
    
    
    
    ).
  • Warning: At these concentrations, off-target effects on other AAA+ ATPases (like p97/VCP) are possible. Always include a washout step. If the effect persists after washout, it confirms the "slow-off" rate (long residence time) validated in Protocol B.

Module 4: Decision Tree for Assay Optimization

Optimization_Tree Start Start: Low Potency Observed Check_PreInc Step 1: Compare T=0 vs T=60 min Start->Check_PreInc Is_Shift Is there a >3x Shift? Check_PreInc->Is_Shift Yes_Shift TDI Confirmed Is_Shift->Yes_Shift Yes No_Shift No TDI Is_Shift->No_Shift No Yes_Action Adopt 60min Pre-incubation Check Enzyme Stability Yes_Shift->Yes_Action No_Action Check ATP Concentration (Is it >10x Km?) No_Shift->No_Action ATP_Check Reduce ATP to Km level No_Action->ATP_Check

Caption: Decision matrix for diagnosing potency discrepancies. Follow the path based on pre-incubation shift data.

References

  • Zhang, G., et al. (2022). "Discovery of small-molecule inhibitors of RUVBL1/2 ATPase." Bioorganic & Medicinal Chemistry, 63, 116726. (Source of "Compound 18" / ATPase-IN-1).[2][3]

  • Assimon, V. A., et al. (2019). "Specific binding of the RUVBL1/2 complex by the novel ATPase inhibitor CB-6644." ACS Chemical Biology, 14(2), 236-244. (Mechanistic benchmark for RUVBL1/2 allostery).

  • Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2." Philosophical Transactions of the Royal Society B, 368(1617). (Structural dynamics of the target).

Sources

Technical Support Center: RUVBL1/2 Inhibitor Resistance in Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Challenge: RUVBL1 (Pontin) and RUVBL2 (Reptin) are AAA+ ATPases essential for the assembly of large macromolecular complexes, including PIKKs (mTOR, ATM, ATR, DNA-PKcs) and chromatin remodelers (INO80, TIP60). Inhibitors like CB-6644 function allosterically; they do not compete with ATP but rather "lock" the RUVBL1/2 heterohexamers into a rigid dodecameric shell, preventing the conformational changes required for client protein assembly.

The Resistance Problem: Resistance in preclinical models typically manifests as:

  • On-Target Mutations: Amino acid substitutions preventing drug binding.

  • Adaptive Bypass: Rewiring of the DNA Damage Response (DDR) to tolerate replication stress.

  • Client Stability: Upregulation of chaperone networks (HSP90) to compensate for R2TP complex failure.

Module 1: Validating the Resistance Phenotype

Before assuming biological resistance, rule out technical artifacts common with ATPase inhibitors.

Troubleshooting Guide: Cytostasis vs. Cytotoxicity

Symptom: "My IC50 curves show a shift, but cells appear morphologically intact."

Root Cause: RUVBL1/2 inhibition often induces replication catastrophe leading to S-phase arrest (cytostasis) rather than immediate apoptosis.[1] Standard metabolic assays (e.g., MTT/CTG) can misinterpret this arrest as resistance if the assay duration is too short.

Protocol: The "Washout" Clonogenic Assay Standard viability assays measure metabolic activity, not reproductive survival. Use this protocol to confirm true resistance.

  • Seed Cells: Plate control and "resistant" lines at low density (500 cells/well) in 6-well plates.

  • Drug Pulse: Treat with CB-6644 (at 5x putative IC50) for 72 hours .

  • Washout: Remove drug-containing media; wash 2x with PBS; replace with drug-free complete media.

  • Recovery: Incubate for 10-14 days.

  • Stain: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

  • Readout: Count colonies >50 cells.

    • If colonies grow in "resistant" line but not parental:True Resistance.

    • If no colonies grow in either:Pseudo-resistance (Metabolic adaptation only).

Module 2: Diagnosing the Mechanism of Resistance

Once resistance is validated, use this decision tree to identify the molecular driver.

Visual Workflow: The Diagnostic Tree

ResistanceDiagnosis Start Validated Resistant Clone Step1 Step 1: Sanger Sequencing (RUVBL1/2 Locus) Start->Step1 Mutation Mutation Found? (e.g., Drug Binding Pocket) Step1->Mutation OnTarget Mechanism: On-Target Mutation (Steric Hindrance) Mutation->OnTarget Yes Step2 Step 2: Western Blot (DDR & Client Markers) Mutation->Step2 No (WT) Check1 Check: p-H2AX / p-RPA Step2->Check1 HighStress High Basal Stress? (Replication Catastrophe) Check1->HighStress Elevated Check2 Check: mTOR/ATM Levels Check1->Check2 Unchanged ClientStable Mechanism: Chaperone Bypass (HSP90 upregulation) Check2->ClientStable Clients Stabilized

Figure 1: Diagnostic workflow for characterizing RUVBL1/2 inhibitor resistance. Blue nodes indicate experimental steps; Red nodes indicate final mechanistic classification.

Protocol: Biomarker Profiling for Pathway Bypass

Rationale: RUVBL1/2 inhibition destabilizes PIKKs. If a resistant cell line maintains high levels of ATM/mTOR despite drug treatment, the R2TP complex function is being bypassed or compensated.

Key Markers to Blot:

Marker Function Expected in Sensitive Expected in Resistant
RUVBL1/2 Target Stabilized/Aggregate Unchanged or Mutated

|


H2AX  | DNA Damage | Massive Increase  (S-phase collapse) | Low/Baseline (Damage Tolerance) |
| p-RPA (S33)  | Replication Stress | Increased | Low/Baseline |
| mTOR / ATM  | R2TP Clients | Decreased  (Destabilized) | Maintained (Stabilized) |
| Cleaved Caspase-3 | Apoptosis | Increased | Absent |

Module 3: Overcoming Resistance (Rescue Strategies)

Scientific Premise: Resistance often relies on the cell's ability to tolerate replication stress or upregulate alternative survival pathways (like mTORC1). We can exploit these dependencies using Synthetic Lethality .

Strategy A: Targeting the DNA Damage Response (DDR)

If cells resist RUVBL1/2 inhibition by tolerating replication stress, blockade of the checkpoint kinases forces them into premature mitosis and death.

  • Combination Partner: ATR Inhibitors (e.g., Berzosertib) or WEE1 Inhibitors (e.g., Adavosertib).

  • Mechanism: RUVBL1/2 inhibition stalls replication forks. Resistant cells use ATR to stabilize these forks. Inhibiting ATR collapses the forks into double-strand breaks.

  • Data Support: Transcriptomic signatures in neuroblastoma models show strong RUVBL1/2 dependency when ATR is inhibited [2].[2]

Strategy B: The mTORC1 "Addiction" Axis

Cells with hyperactive mTORC1 are "addicted" to RUVBL1/2 to manage the proteotoxic and genotoxic stress caused by high protein synthesis.

  • Combination Partner: Piperlongumine (ROS inducer) or direct mTOR inhibitors.

  • Mechanism: Piperlongumine sensitivity is linked to RUVBL1/2-TTT complex suppression.[3][4] In resistant cells, combining CB-6644 with agents that increase ROS or proteotoxic stress overwhelms the compensatory mechanisms [5].

Visual Mechanism: Synthetic Lethality

SyntheticLethality cluster_0 Sensitive State cluster_1 Combination Therapy (Lethal) RUVBL RUVBL1/2 Activity PIKK PIKK Assembly (ATM/ATR/mTOR) RUVBL->PIKK Repair DNA Repair & Stress Mgmt PIKK->Repair Inhibitor CB-6644 Stress Replication Stress Inhibitor->Stress Induces ATRi ATR Inhibitor ATRi->Stress Prevents Resolution Collapse Fork Collapse & Apoptosis Stress->Collapse

Figure 2: Synthetic lethality model. RUVBL1/2 inhibition creates replication stress; adding an ATR inhibitor prevents the cell from resolving this stress, leading to death.

Frequently Asked Questions (FAQs)

Q: I see a "hook effect" in my dose-response curve with CB-6644. Is this resistance? A: Likely not. CB-6644 is poorly soluble at high concentrations (>10


M) and can precipitate in media, reducing effective concentration. Ensure your top concentration does not exceed solubility limits (typically 5-10 

M in <0.5% DMSO).

Q: Can I use CRISPR to generate resistant clones? A: It is difficult. RUVBL1/2 are essential genes (depmap.org). Complete knockout is lethal. You must use base editing to introduce specific point mutations (e.g., those affecting the drug binding pocket) rather than CRISPR-Cas9 indels.

Q: Why do my resistant cells grow slower than the parental line? A: This is a "fitness cost." The mutations that confer resistance to the inhibitor often reduce the basal ATPase efficiency of the RUVBL1/2 complex. These cells are under chronic low-level stress.

References

  • Assimon, V. A., et al. (2019).[2][5] CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[2][6][7][8][9][10] ACS Chemical Biology.[2] Link

  • Garmendia-Basaraba, M., et al. (2024).[10] RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma.[2] bioRxiv. Link

  • Yenerall, P., et al. (2020).[1][11] RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer.[1][11] Cell Chemical Biology. Link

  • Hino, M., et al. (2024).[2] Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma. International Journal of Molecular Sciences. Link

  • Kim, J. H., et al. (2020).[3] Synthetic lethality by targeting the RUVBL1/2-TTT complex in mTORC1-hyperactive cancer cells.[3] Science Advances. Link

Sources

Validation & Comparative

Definitive Validation Guide: RUVBL1/2 ATPase-IN-1 Specificity Profiling via RNA Interference

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

RUVBL1/2 ATPase-IN-1 (chemotype representative: CB-6644 ) represents a class of allosteric inhibitors targeting the AAA+ ATPase heterohexameric complex RUVBL1 (Pontin) and RUVBL2 (Reptin). These proteins are essential scaffolds for the assembly of Phosphatidylinositol 3-kinase-related protein kinases (PIKKs), including ATM, ATR, and mTOR.[1]

Because RUVBL1/2 are essential for cell viability, distinguishing between on-target mechanism (replication catastrophe via PIKK depletion) and off-target toxicity is critical. This guide details a rigorous validation workflow using siRNA-mediated knockdown to authenticate the specificity of this compound.

Mechanistic Grounding: The Target & The Probe

To validate the inhibitor, one must first understand the specific molecular "fingerprint" of the target's loss.

  • The Target: RUVBL1 and RUVBL2 form a dodecameric (double hexamer) complex.[2] They act as "chaperones for chaperones," specifically the R2TP complex, which stabilizes ATM and ATR.[1]

  • The Inhibitor (IN-1/CB-6644): Binds to the RUVBL1/2 complex, locking it in a rigid conformation. This prevents the ATP hydrolysis required to "hand off" client proteins (like ATM/ATR) to their final active states.

  • The Phenotypic Signature:

    • Loss of PIKKs: Depletion of total ATM and ATR protein levels (not just phosphorylation).

    • DNA Damage: Accumulation of

      
      H2AX (due to replication stress).
      
    • Apoptosis: Cleavage of PARP and Caspase-3.[3]

Pathway Visualization

The following diagram illustrates the normal function of RUVBL1/2 and the specific blockade point of the inhibitor.

RUVBL_Pathway cluster_Clients Client Protein Assembly RUVBL RUVBL1/2 (AAA+ ATPase Complex) R2TP R2TP Co-Chaperone Complex RUVBL->R2TP Scaffolding IN1 This compound (Inhibitor) IN1->RUVBL Allosteric Lock ATM ATM / ATR (DNA Repair Kinases) R2TP->ATM Stabilization mTOR mTOR (Signaling) R2TP->mTOR Assembly Phenotype Replication Catastrophe & Apoptosis ATM->Phenotype Loss leads to...

Figure 1: Mechanism of Action. The inhibitor locks the RUVBL1/2 ATPase, preventing the R2TP-mediated assembly of critical kinases like ATM/ATR, leading to cell death.

Experimental Validation Framework

The "Gold Standard" for validating a small molecule inhibitor is Phenotypic Copying . If this compound is specific, treating cells with the drug must yield an identical biochemical profile to silencing the RUVBL1 or RUVBL2 genes via siRNA.

Experiment A: The "Biomarker Fingerprint" (Western Blot)

This is the most definitive test. RUVBL1/2 inhibition does not just stop ATM signaling; it destabilizes the ATM protein itself.

  • Hypothesis: Both siRNA-RUVBL1/2 and IN-1 treatment will reduce Total ATM and Total ATR protein levels.

  • Control: A non-specific cytotoxic agent (e.g., Doxorubicin) will induce DNA damage (

    
    H2AX) but will not reduce Total ATM levels.
    
Experiment B: Sensitization (The Epistasis Check)

Since RUVBL1/2 are essential, complete knockdown is lethal. Therefore, we use a partial knockdown approach to test for on-target specificity.

  • Hypothesis: Reducing RUVBL1/2 protein levels by 50% (heterozygous mimic) should hypersensitize cells to IN-1, shifting the IC50 to a lower concentration (left shift).

  • Logic: If the drug targets RUVBL1/2, having less target available means less drug is required to achieve total inhibition.

Detailed Protocols

Protocol Phase 1: siRNA Transfection (Partial & Full Knockdown)

Materials:

  • siRNA: ON-TARGETplus SMARTpool (Dharmacon) or Silencer Select (Ambion) targeting RUVBL1 and RUVBL2.

  • Control: Non-targeting Scramble siRNA.

  • Reagent: Lipofectamine RNAiMAX.

Step-by-Step:

  • Seeding: Seed HCT116 or HeLa cells at

    
     cells/well in a 6-well plate. Wait 24h until 60-70% confluent.
    
  • Complex Preparation:

    • Tube A: Dilute siRNA to final concentration of 10 nM (for partial KD) or 50 nM (for full KD) in Opti-MEM.

    • Tube B: Dilute 5 µL Lipofectamine RNAiMAX in 150 µL Opti-MEM.

    • Combine A and B, incubate for 15 min at RT.

  • Transfection: Add complexes to cells. Incubate for 48 to 72 hours .

    • Note: RUVBL proteins have a long half-life. 72h is often required for significant protein depletion.

Protocol Phase 2: Inhibitor Treatment & Readout

Step-by-Step:

  • Drug Addition: At the 48h post-transfection mark, treat cells with This compound (e.g., CB-6644).

    • Dose: Use

      
       and 
      
      
      
      the reported biochemical IC50 (typically 100 nM - 500 nM range).
  • Incubation: Incubate for an additional 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing Protease/Phosphatase inhibitors.

  • Western Blot Targets:

    • Primary: RUVBL1, RUVBL2 (confirm KD).

    • Downstream: Total ATM, Total ATR (Specific biomarkers).

    • Damage:

      
      H2AX (p-Ser139), Cleaved PARP.
      
    • Loading Control: Vinculin or GAPDH.

Data Interpretation & Decision Matrix

Use the following table to interpret your Western Blot and Viability results.

ReadoutsiRNA (RUVBL1/2) IN-1 Treatment Off-Target Drug (Negative Control) Validation Conclusion
RUVBL1/2 Levels Decreased Unchanged*UnchangedIN-1 binds the protein but usually does not degrade it.
Total ATM Protein Decreased Decreased Stable/Increased CRITICAL MATCH: Confirms R2TP blockade.
Total ATR Protein Decreased Decreased Stable/Increased CRITICAL MATCH: Confirms R2TP blockade.
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

H2AX
Increased Increased Increased Non-specific DNA damage marker (insufficient alone).
Cleaved PARP Increased Increased Increased Confirms apoptosis (insufficient alone).
Validation Decision Tree

Follow this logic flow to confirm the specificity of your RUVBL1/2 inhibitor batch.

Validation_Logic Start Start Validation Exp1 Compare Phenotypes: siRNA vs. IN-1 Start->Exp1 Check1 Do both reduce Total ATM/ATR? Exp1->Check1 Valid1 Mechanistic Match (Proceed to Exp 2) Check1->Valid1 Yes Invalid1 Off-Target Toxicity (Reject Compound) Check1->Invalid1 No Exp2 Sensitization Assay: Partial KD + IN-1 Valid1->Exp2 Check2 Does KD sensitize cells to IN-1? Exp2->Check2 FinalValid VALIDATED Specific Inhibitor Check2->FinalValid Yes (Left Shift IC50) FinalInvalid Non-Specific Cytotoxicity Check2->FinalInvalid No (No Shift)

Figure 2: Validation Logic Flow. A specific inhibitor must mimic the unique biomarker signature (ATM/ATR protein loss) of the genetic knockdown.

References

  • Assimon, V. A., et al. (2019). "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity."[4][5] ACS Chemical Biology.[4] [4]

  • Yenerall, P., et al. (2020). "RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer." Cell Chemical Biology.

  • Nano, N., & Houry, W. A. (2013). "Chaperone-like activity of the AAA+ proteins Rvb1 and Rvb2 in the assembly of various complexes." Philosophical Transactions of the Royal Society B.

Sources

A Comparative Analysis of RUVBL1/2 ATPase-IN-1 Efficacy Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug development, the identification of novel therapeutic targets is paramount to overcoming the challenges of drug resistance and improving patient outcomes. The RUVBL1/2 ATPase complex, a key player in numerous cellular processes critical for cancer cell survival and proliferation, has emerged as a promising target. This guide provides a comprehensive comparison of the preclinical efficacy of RUVBL1/2 ATPase-IN-1 , a potent and selective inhibitor of this complex, with established standard-of-care chemotherapeutics across various cancer types. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting the RUVBL1/2 complex.

The RUVBL1/2 Complex: A Nexus of Oncogenic Pathways

RUVBL1 and RUVBL2 are highly conserved AAA+ (ATPases Associated with diverse cellular Activities) proteins that form a hetero-hexameric complex. This complex is a critical component of larger cellular machinery involved in chromatin remodeling, transcriptional regulation, DNA damage repair, and the assembly of macromolecular complexes.[1][2] Its integral role in these fundamental processes makes it a linchpin for the stability and function of several oncogenic pathways.

Notably, the RUVBL1/2 complex is essential for the stability of the phosphatidylinositol 3-kinase-related kinase (PIKK) family of proteins, which includes key DNA damage response (DDR) mediators like ATM, ATR, and DNA-PK. Furthermore, it is implicated in the regulation of the MYC and Wnt signaling pathways, both of which are frequently dysregulated in cancer.[3] The overexpression of RUVBL1/2 has been observed in a multitude of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, neuroblastoma, acute myeloid leukemia (AML), and multiple myeloma, where it often correlates with poor prognosis. This widespread overexpression and its critical role in sustaining oncogenic processes underscore its potential as a broad-spectrum anticancer target.

This compound , also known in the scientific literature as CB-6644, is a selective, allosteric inhibitor of the RUVBL1/2 ATPase activity. By inhibiting the ATPase function of the complex, this small molecule disrupts its chaperone and remodeling activities, leading to cell cycle arrest, primarily in the S-phase, and subsequent cancer cell death via apoptosis.[1][4]

Signaling Pathway of RUVBL1/2 Inhibition

cluster_downstream Downstream Effects of Inhibition RUVBL1_2 RUVBL1/2 ATPase Complex Chromatin Chromatin Remodeling (e.g., TIP60, INO80) RUVBL1_2->Chromatin Disrupted PIKK PIKK Stability (ATM, ATR, DNA-PK) RUVBL1_2->PIKK Decreased MYC MYC Pathway Activity RUVBL1_2->MYC Inhibited Wnt Wnt Pathway Activity RUVBL1_2->Wnt Inhibited Inhibitor This compound (CB-6644) Inhibitor->RUVBL1_2 Inhibits ATPase Activity CellCycle S-Phase Arrest Chromatin->CellCycle PIKK->CellCycle MYC->CellCycle Wnt->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of this compound.

Comparative In Vitro Efficacy

To contextualize the potency of this compound, we have compiled publicly available half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) data and compared them with those of standard-of-care chemotherapeutics in relevant cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions may vary.

Cancer TypeCell LineThis compound (CB-6644) IC50/EC50 (µM)Standard ChemotherapeuticStandard Chemotherapeutic IC50 (µM)
Colorectal Cancer HCT1160.041 - 0.7855-Fluorouracil~10-20
HT-290.041 - 0.785Oxaliplatin0.58
Non-Small Cell Lung Cancer (NSCLC) NCI-H19750.041 - 0.785Cisplatin2.2 - 9.0
A5490.3Paclitaxel0.027 (120h exposure)
Neuroblastoma -Data not availableDoxorubicin~0.01 - 0.1
-Cyclophosphamide~100 - 200
Acute Myeloid Leukemia (AML) -Data not available for specific cell lines, but active in AML modelsCytarabine~0.1 - 6.0
-Daunorubicin0.4 - 2.52
Multiple Myeloma MM.1S0.12Bortezomib0.0019 - 0.028
RPMI-82260.06Lenalidomide~5-15

Note: The IC50/EC50 values for CB-6644 are presented as a range observed across a broad panel of 123 cell lines, with specific values for HCT116, NCI-H1975, and A549 where available. Data for standard chemotherapeutics are compiled from various sources and may have different experimental conditions (e.g., exposure time).

From the in vitro data, this compound (CB-6644) demonstrates potent, sub-micromolar to nanomolar efficacy across a wide range of cancer cell lines. In several instances, its potency appears comparable to or greater than that of some standard chemotherapeutic agents.

In Vivo Efficacy: A Comparative Overview

Direct head-to-head in vivo studies comparing this compound with standard chemotherapeutics are limited in the public domain. The following is a summary of available in vivo data for this compound and select standard-of-care agents in relevant xenograft models. Crucially, these data are not from direct comparative experiments and should be interpreted with caution.

This compound (CB-6644)
  • Acute Myeloid Leukemia (AML): In xenograft models of AML, CB-6644 significantly reduced tumor growth without overt toxicity.[4][5]

  • Multiple Myeloma: Similarly, in multiple myeloma xenografts, CB-6644 demonstrated a significant reduction in tumor growth.[4][5]

  • Non-Small Cell Lung Cancer (NSCLC): While monotherapy showed modest antitumor activity, RUVBL1/2 inhibition synergized with radiation therapy in NSCLC xenografts.

Standard Chemotherapeutics
  • Neuroblastoma: Doxorubicin treatment in a murine neuroblastoma model has been shown to induce immunogenic cell death.[1] In a doxorubicin-resistant neuroblastoma xenograft model, doxorubicin at 8 mg/kg still exhibited some tumor growth inhibitory effects.

  • Acute Myeloid Leukemia (AML): In a human AML xenograft model, cytarabine showed a minor degree of selectivity for AML cells, while doxorubicin was found to be 20-fold more selective against early-engrafted AML cells compared to murine bone marrow.[6] A combination of cytarabine and doxorubicin further improved this selectivity.[6]

  • Multiple Myeloma: Bortezomib has been shown to reduce tumor burden in multiple myeloma xenografts.

  • Non-Small Cell Lung Cancer (NSCLC): Cisplatin has demonstrated tumor growth inhibition in SCLC xenograft models.

  • Colorectal Cancer: 5-Fluorouracil (5-FU) is a cornerstone of colorectal cancer treatment and has demonstrated efficacy in various xenograft models, often in combination with other agents.

While quantitative, direct comparisons of tumor growth inhibition (TGI) are not feasible from the available data, the consistent reports of significant tumor growth reduction with CB-6644 in hematological malignancy models suggest a promising in vivo therapeutic window.

Mechanisms of Resistance and Toxicity Profiles: A Comparative Perspective

Understanding the mechanisms of resistance and the toxicity profiles of anticancer agents is critical for their clinical development and application.

Mechanisms of Resistance
Drug ClassMechanism(s) of Resistance
This compound (CB-6644) On-target mutations in RUVBL1 or RUVBL2 that prevent drug binding.[4][7]
Platinum Agents (e.g., Cisplatin) Reduced drug uptake, increased drug efflux, enhanced DNA repair, and inactivation by glutathione.
Anthracyclines (e.g., Doxorubicin) Increased drug efflux via ABC transporters (e.g., P-glycoprotein), altered topoisomerase II activity, and enhanced DNA damage repair.[8][9]
Antimetabolites (e.g., Cytarabine, 5-FU) Decreased drug uptake, reduced activation by phosphorylating enzymes, increased inactivation, and alterations in target enzymes.[10][11][12]
Proteasome Inhibitors (e.g., Bortezomib) Mutations in the proteasome subunits, upregulation of proteasome subunit expression, and activation of alternative protein degradation pathways.

The primary mechanism of acquired resistance to this compound identified so far involves on-target mutations, providing strong evidence for its specific mechanism of action.[4][7] This contrasts with the often multifactorial and complex resistance mechanisms observed with many standard chemotherapeutics.

Toxicity Profiles
Drug ClassCommon Toxicities
This compound (CB-6644) Preclinical studies report low or no obvious toxicity at therapeutic doses.[4][5]
Platinum Agents (e.g., Cisplatin) Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression, nausea, and vomiting.
Anthracyclines (e.g., Doxorubicin) Cardiotoxicity (acute and chronic), myelosuppression, nausea, vomiting, alopecia, and mucositis.[13][14][15]
Antimetabolites (e.g., Cytarabine, 5-FU) Myelosuppression, gastrointestinal toxicity (mucositis, diarrhea), neurotoxicity (with high-dose cytarabine), and hand-foot syndrome (with 5-FU).[16][17][18]
Proteasome Inhibitors (e.g., Bortezomib) Peripheral neuropathy, thrombocytopenia, gastrointestinal disturbances, and fatigue.[19][20]

A significant potential advantage of this compound is its favorable safety profile observed in preclinical models, which reports a lack of obvious toxicity at doses that provide anti-tumor efficacy.[4][5] This is a stark contrast to the often severe and dose-limiting toxicities associated with many standard chemotherapeutic agents.

Experimental Methodologies

For researchers looking to conduct their own comparative studies, the following are standard protocols for key assays.

Cell Viability (MTT) Assay

Experimental Workflow for Cell Viability Assay

A Seed cells in 96-well plates B Incubate for 24h (adhesion) A->B C Treat with serial dilutions of compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h (formazan formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the chosen standard chemotherapeutic. Remove the old media from the cells and add the media containing the different drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentrations and use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Apoptosis (Annexin V) Assay

Experimental Workflow for Apoptosis Assay

A Treat cells with compound at IC50 B Incubate for 24-48h A->B C Harvest and wash cells B->C D Resuspend in Annexin V binding buffer C->D E Add FITC-Annexin V and Propidium Iodide (PI) D->E F Incubate for 15 min in the dark E->F G Analyze by flow cytometry F->G H Quantify apoptotic cell populations G->H

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat cells with this compound or a standard chemotherapeutic at a concentration around their respective IC50 values for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye such as Propidium Iodide (PI).[21][22][23]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[23]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[22][23]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

In Vivo Tumor Xenograft Study

Experimental Workflow for In Vivo Xenograft Study

A Implant cancer cells subcutaneously in immunocompromised mice B Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³) A->B C Randomize mice into treatment groups (Vehicle, Inhibitor, Chemo) B->C D Administer treatment according to schedule C->D E Measure tumor volume and body weight regularly (e.g., 2-3 times/week) D->E F Continue treatment for a defined period (e.g., 21-28 days) E->F G Euthanize mice and excise tumors for analysis F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for a typical in vivo tumor xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[24]

  • Treatment Administration: Administer this compound, the standard chemotherapeutic, or a vehicle control according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.[24]

Conclusion and Future Directions

The preclinical data available to date positions this compound as a promising novel anticancer agent with a distinct mechanism of action and a potentially favorable safety profile compared to many standard chemotherapeutics. Its potent in vitro activity across a broad range of cancer cell lines and its in vivo efficacy in models of hematological malignancies are encouraging.

The key differentiator for RUVBL1/2 inhibition appears to be its on-target resistance mechanism and its low preclinical toxicity. However, the lack of direct, quantitative in vivo comparative studies with standard-of-care agents is a current limitation in definitively assessing its relative efficacy.

Future research should focus on:

  • Conducting head-to-head in vivo efficacy studies comparing this compound with standard chemotherapeutics in a variety of solid and hematological tumor models.

  • Exploring combination strategies, particularly with agents that have non-overlapping resistance mechanisms and toxicity profiles. The observed synergy with radiation is a promising avenue to explore further.

  • Identifying predictive biomarkers of response to RUVBL1/2 inhibition to enable patient stratification in future clinical trials.

References

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology, 14(2), 236-244.
  • Mitchell, K., et al. (2013). AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model. Blood, 121(12), e83-e94.
  • Yoshioka, Y., et al. (2017). Doxorubicin treatment induces tumor cell death followed by immunomodulation in a murine neuroblastoma model. Oncology Letters, 14(2), 2373-2378.
  • Dauden, M. I., et al. (2020). RUVBL1–RUVBL2 AAA-ATPase: a versatile scaffold for multiple complexes and functions. Current Opinion in Structural Biology, 65, 103-111.
  • Gao, Y., et al. (2019). Advances in the mechanism of resistance to cytarabine therapy in acute myeloid leukemia. Zhonghua Xue Ye Xue Za Zhi, 40(1), 78-82.
  • Michaelis, M., et al. (2009). Chemoresistance acquisition induces a global shift of expression of aniogenesis-associated genes and increased pro-angogenic activity in neuroblastoma cells. Molecular Cancer, 8(1), 80.
  • Kadia, T. M., et al. (2012). Clofarabine plus cytarabine compared with cytarabine alone in older patients with relapsed or refractory acute myelogenous leukemia: results from the CLASSIC I Trial. Journal of Clinical Oncology, 30(21), 2678-2685.
  • Gao, H., et al. (2015). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Journal of immunotoxicology, 12(3), 239-246.
  • Li, L., et al. (2020). Perifosine, an AKT inhibitor, inhibits the growth of neuroblastoma cells in vitro and in vivo. OncoTargets and therapy, 13, 1095.
  • O'Brien, M. E., et al. (2000). TNP-470, a new angiogenesis inhibitor, in the treatment of human neuroblastoma: studies in a xenograft model.
  • Li, Y., et al. (2018). Synergistic suppression effect on tumor growth of acute myeloid leukemia by combining cytarabine with an engineered oncolytic vaccinia virus. Oncotarget, 9(80), 35066.
  • Thorn, C. F., et al. (2011). Doxorubicin pharmacogenomics. Pharmacogenet Genomics, 21(7), 440-446.
  • Baker, W. J., et al. (1991). Cytarabine and neurologic toxicity. Journal of Clinical Oncology, 9(4), 679-693.
  • Chauhan, D., et al. (2011). In vitro and In vivo Selective Antitumor Activity of a Novel Orally Bioavailable Proteasome Inhibitor MLN9708 Against Multiple Myeloma Cells. Clinical Cancer Research, 17(16), 5311-5321.
  • Stankov, K., et al. (2007). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Neoplasma, 54(3), 216-222.
  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Publications. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. PubMed. Retrieved from [Link]

  • Gesto, D., et al. (2012). Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers. Cancers, 4(4), 1152-1185.
  • Argyriou, A. A., et al. (2012). An Overview of Bortezomib-Induced Neurotoxicity. Journal of Cancer Therapy, 3(4), 332-340.
  • Alfieri, C., et al. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. eLife, 9, e53372.
  • Estey, E. H. (2001). In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia.
  • Liu, X., et al. (2019). Mechanisms of doxorubicin-induced drug resistance and drug resistant tumour growth in a murine breast tumour model.
  • Li, X., et al. (2016). Mechanisms of doxorubicin resistance in hepatocellular carcinoma. Journal of cancer, 7(11), 1543.
  • Tan, T. C., et al. (2023). Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. Cardiovascular toxicology, 23(4), 293-311.
  • Gati, T., et al. (2008). Two Distinct Molecular Mechanisms Underlying Cytarabine Resistance in Human Leukemic Cells. Molecular cancer therapeutics, 7(4), 880-890.
  • Baker, W. J., et al. (1991). Cytarabine and neurologic toxicity. Journal of Clinical Oncology, 9(4), 679-693.
  • Lee, S. J., et al. (2005). Toxicity Profiles in Patients Using Bortezomib for Multiple Myeloma: Korean Multicenter Analysis. Blood, 106(11), 4736.
  • Coha, B., et al. (2024). Clinical use and toxicities of bortezomib in pediatric patients: a systematic review. Frontiers in Oncology, 14, 1357635.
  • Nurlaila, S., et al. (2022). Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. Indonesian Journal of Cancer, 16(4), 263-274.
  • Angsutararux, P., et al. (2020). Doxorubicin-induced cardiotoxicity and risk factors.
  • University of Chicago. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Michaelis, M., et al. (2011). Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity. Journal of pharmacy and pharmacology, 63(1), 39-48.
  • Zinner, R. G., et al. (2022). Comparison of Carboplatin With Cisplatin in Small Cell Lung Cancer in US Veterans. JAMA network open, 5(10), e2237699-e2237699.
  • Das, B., et al. (2013). Differential effect of long-term drug selection with doxorubicin and vorinostat on neuroblastoma cells with cancer stem cell characteristics. PloS one, 8(7), e70320.
  • Zinner, R. G., et al. (2022). Comparison of Carboplatin With Cisplatin in Small Cell Lung Cancer in US Veterans. JAMA network open, 5(10), e2237699-e2237699.
  • Juliusson, G., et al. (2024). Cytarabine dose intensification improves survival in older patients with secondary/high-risk acute myeloid leukemia in matched real-world versus clinical trial data.
  • Pang, B., et al. (2022). Mechanisms of Doxorubicin Resistance: Exploring Genetic and Molecular Factors. Cancers, 14(19), 4847.
  • Wu, J. (2010). Statistical inference for tumor growth inhibition T/C ratio.
  • Zager, R. A., et al. (2011). Anthracycline Medications (Doxorubicin).

Sources

Technical Guide: Chemical-Genetic Target Validation of RUVBL1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Rescue Experiments Utilizing Drug-Resistant Mutants (RUVBL1


 / RUVBL1

)

Executive Summary

The Challenge: RUVBL1 (Pontin) and RUVBL2 (Reptin) are essential AAA+ ATPases involved in critical chromatin remodeling complexes (INO80, SWR1) and PIKK signaling (mTOR, ATM/ATR). Because genetic ablation (CRISPR/RNAi) of RUVBL1/2 is lethal, it is nearly impossible to distinguish whether a small molecule inhibitor kills cancer cells due to on-target inhibition or off-target toxicity using standard knockdown methods.

The Solution: The "Gold Standard" for validating on-target efficacy in essential genes is the Drug-Resistant Mutant Rescue Experiment . By expressing a mutant form of RUVBL1/2 that retains physiological function but is refractory to drug binding, researchers can rigorously prove target engagement. If the drug fails to kill cells expressing the resistant mutant, the drug’s mechanism is confirmed as on-target.

This guide compares this chemical-genetic approach against standard alternatives and provides a validated protocol for RUVBL1/2 rescue experiments, focusing on the allosteric inhibitor CB-6644 .

Comparative Analysis: Target Validation Methodologies

The following table objectively compares the Drug-Resistant Rescue method against standard genetic and biophysical alternatives for validating RUVBL1/2 inhibitors.

FeatureDrug-Resistant Mutant Rescue (Recommended)CRISPR-Cas9 Knockout / RNAi Cellular Thermal Shift (CETSA)
Primary Output Functional Specificity (Links cell death directly to target inhibition).Phenotypic Mimicry (Does gene loss look like drug treatment?).Physical Binding (Does drug bind target in cells?).
Suitability for RUVBL1/2 High. The only method to validate on-target toxicity for essential genes.Low. RUVBL1/2 KO is lethal; cannot distinguish drug toxicity from gene-loss toxicity.Medium. Proves binding but not whether binding causes the observed cell death.
False Positive Rate Very Low. If the mutant rescues, off-target effects are ruled out.High. Drug might kill via off-targets even if CRISPR phenotype matches.N/A. Does not measure functional toxicity.[1]
Experimental Complexity High. Requires identification of specific resistance mutations (e.g., A62T).Medium. Standard sgRNA/siRNA workflows.Medium. Requires Western blot or Mass Spec optimization.
Data Interpretation Binary/Shift. IC

shifts >10-fold indicate success.
Ambiguous. "Death vs. Death" comparison is difficult.Qualitative. Shift in melting temp (

).

Technical Deep Dive: The RUVBL1/2 Interface & Resistance Mechanisms

To design a successful rescue experiment, one must understand the structural biology of the inhibition.

The Mechanism of CB-6644

Unlike many kinase inhibitors that target the ATP-binding pocket, CB-6644 is an allosteric inhibitor.[1][2][3] It binds to a specific pocket at the heterohexameric interface between RUVBL1 and RUVBL2.

  • Action: It stabilizes the RUVBL1/2 complex, preventing the conformational flexibility required for nucleotide exchange and ATP hydrolysis.

  • Consequence: The complex is "locked" in a rigid state, leading to cell death.

The Resistance Mutants

Specific point mutations located at this drug-binding interface can sterically hinder CB-6644 binding without destroying the ATPase activity required for cell survival.

  • RUVBL1

    
     : Located at the drug-binding interface.[4] The Threonine substitution introduces a steric clash that prevents CB-6644 occupancy.
    
  • RUVBL1

    
     : Alters the electrostatic environment of the allosteric pocket, reducing drug affinity.
    

Expert Insight: When selecting a mutant, avoid "dead" ATPase mutants (e.g., Walker B motif mutations). These cannot perform the physiological function of RUVBL1/2 and therefore cannot "rescue" the cell from the loss of endogenous RUVBL1/2 activity, leading to a failed experiment regardless of drug resistance.

Pathway Visualization

The following diagram illustrates the mechanistic difference between Wild-Type (WT) sensitivity and Mutant resistance.

RUVBL_Rescue_Mechanism cluster_WT Wild-Type Scenario (Sensitive) cluster_Mutant Mutant Rescue Scenario (Resistant) Drug Inhibitor (CB-6644) RUVBL_WT RUVBL1/2 (WT) Drug->RUVBL_WT Binds Allosteric Pocket Complex_Locked Complex Stabilized/Locked (Non-Functional) RUVBL_WT->Complex_Locked Conformational Freeze Death Cell Death Complex_Locked->Death Loss of Remodeling Drug_2 Inhibitor (CB-6644) RUVBL_Mut RUVBL1 (A62T/R117Q) Drug_2->RUVBL_Mut Binding Blocked (Steric Clash) Complex_Active Complex Active (Functional) RUVBL_Mut->Complex_Active Retains ATPase Activity Survival Cell Survival Complex_Active->Survival Normal Remodeling

Figure 1: Mechanistic logic of the rescue experiment. The mutant prevents drug binding while maintaining essential cellular functions.

Experimental Protocol: Lentiviral Rescue Assay

Objective: Determine if ectopic expression of RUVBL1


 shifts the IC

of CB-6644 compared to WT RUVBL1.
Materials
  • Cell Line: HCT116 or Ramos (sensitive cancer lines).

  • Compound: CB-6644 (or analog).[2][4][5][6]

  • Vectors: Doxycycline-inducible Lentiviral vector (e.g., pInducer20).

    • Construct A: pInducer20-RUVBL1(WT)-FLAG

    • Construct B: pInducer20-RUVBL1(A62T)-FLAG

    • Construct C: pInducer20-Empty (Control)

  • Reagents: Doxycycline (Dox), CellTiter-Glo (CTG), Puromycin.

Step-by-Step Workflow
Phase 1: Cell Engineering
  • Lentiviral Production: Transfect HEK293T cells with packaging plasmids and Construct A, B, or C. Harvest viral supernatant at 48h.

  • Transduction: Spin-infect target cells (HCT116) with viral supernatant + Polybrene (8 µg/mL).

  • Selection: Select with Puromycin (1-2 µg/mL) for 3-5 days to generate stable pools.

Phase 2: The Rescue Assay (Self-Validating)
  • Seeding: Plate stable cells in 96-well opaque plates (2,000 cells/well).

  • Induction:

    • Group 1: No Dox (Basal expression).

    • Group 2: +Dox (100 ng/mL) to induce RUVBL1 expression.

    • Note: Pre-treat with Dox for 24h prior to drug addition to ensure protein accumulation.

  • Drug Treatment: Treat cells with a 9-point dilution series of CB-6644 (e.g., 0 nM to 10 µM).

  • Incubation: Incubate for 72–96 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, and read luminescence.

Phase 3: Validation (Western Blot)
  • Lyse a parallel set of wells to confirm expression.

  • Primary Antibodies: Anti-FLAG (exogenous), Anti-RUVBL1 (total), Anti-Actin.

  • Success Criteria: Dox-treated samples must show a clear band for FLAG-RUVBL1.

Workflow Visualization

Experimental_Workflow cluster_Assay Assay Execution Step1 Step 1: Generate Stable Lines (WT vs. A62T Mutant) Step2 Step 2: Split into +/- Doxycycline Step1->Step2 Step3 Treat with CB-6644 (Dose Response) Step2->Step3 Step4 72h Incubation Step3->Step4 Step5 CellTiter-Glo Readout Step4->Step5 Decision Compare IC50 (Mutant vs WT) Step5->Decision Result_A IC50 Shift > 10x (On-Target) Decision->Result_A Result_B No Shift (Off-Target Toxicity) Decision->Result_B

Figure 2: Experimental workflow for validating on-target engagement via IC50 shift analysis.

Data Interpretation & Expected Results

To interpret the data, calculate the IC


 (concentration inhibiting 50% growth) for all conditions.
Mock Data Summary (Example)
ConstructConditionIC

(nM)
Interpretation
Empty Vector + Dox150Baseline sensitivity.
RUVBL1 (WT) + Dox160Overexpression of WT target rarely rescues significantly if the drug is potent.
RUVBL1 (A62T) - Dox155Without expression, cells remain sensitive (Internal Control).
RUVBL1 (A62T) + Dox >2,500 Rescue. The >15-fold shift confirms the drug kills via RUVBL1 inhibition.

Critical Analysis:

  • Partial Rescue: If the IC

    
     shifts only slightly (e.g., 2-fold), it suggests the drug may have polypharmacology (hits multiple targets) or the mutant is not fully resistant.
    
  • No Rescue: If the A62T mutant is expressed (verified by Western) but cells still die at 150 nM, the drug is likely killing via an off-target mechanism (e.g., general cytotoxicity, mitochondrial toxicity) unrelated to RUVBL1.

References

  • Assimon, V. A., et al. (2019). "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity."[2][3][4][7] ACS Chemical Biology.

    • Significance: Identifies CB-6644 and the allosteric binding site; describes the gener
    • [2]

  • Yenerall, P., & Thomas, N. C. (2020). "RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer." Cell Chemical Biology.

    • Significance: Further characterizes resistance mutations (A62T, R117Q) and their structural clustering at the RUVBL1/2 interface.[4]

  • Matias, P. M., et al. (2006). "Crystal Structure of the Human AAA+ Protein RuvBL1." Journal of Biological Chemistry.

    • Significance: Foundational structural d
  • Lin, A., et al. (2019).

    • Significance: Overview of target validation methods, highlighting the limitations of CRISPR for essential genes compared to chemical genetics.

Sources

Confirming On-Target Effects of RUVBL1/2 Inhibitors via Transcriptomics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Specificity Challenge in ATPase Targeting

RUVBL1 (Pontin) and RUVBL2 (Reptin) are AAA+ ATPases that function as essential scaffolds for macromolecular assembly. They are critical components of the R2TP complex (which stabilizes PIKKs like ATM, ATR, and mTOR) and chromatin remodeling complexes (INO80, SWR1, TIP60). Due to their high structural homology with other ATPases, validating the specificity of small-molecule inhibitors—such as the benchmark compound CB-6644 —is a non-trivial challenge.

Phenotypic assays (e.g., cell viability) are insufficient for validation because off-target toxicity can mimic the antiproliferative effects of RUVBL1/2 inhibition. Transcriptomics (RNA-seq) serves as the definitive tool for on-target confirmation by generating a high-resolution "molecular fingerprint." This guide outlines a self-validating workflow to compare the transcriptomic signature of a candidate inhibitor against the genetic gold standard (CRISPR/shRNA knockdown).

The Comparative Framework: Chemical vs. Genetic Perturbation

To confirm on-target engagement, the inhibitor's transcriptional profile must statistically mirror the profile of a genetic knockdown (KD). If the inhibitor hits the target, the downstream gene expression changes should align with the loss of the target protein.

FeatureCandidate Inhibitor (e.g., CB-6644) Genetic Control (shRNA/CRISPR) Interpretation
Mode of Action Allosteric inhibition of ATPase activity; stabilizes hexameric complex in inactive state.Reduction of total protein abundance.High Concordance Required: If the inhibitor mimics the KD phenotype despite different mechanisms (inhibition vs. depletion), on-target efficacy is validated.
Kinetics Fast acting (measurable effects < 6 hours).Slow acting (requires 24-72 hours for protein depletion).Timepoint Matching: Compare early inhibitor timepoints (6-12h) with established KD timepoints to avoid secondary apoptosis signatures.
Off-Target Risk High (hydrophobic binding, kinase cross-reactivity).Low (sequence-specific, though seed effects exist).Divergence Analysis: Genes regulated by the inhibitor but not the KD represent potential off-target liabilities.
The RUVBL1/2 Transcriptomic Signature[1][2]

Based on data from CB-6644 and validated genetic screens, a true RUVBL1/2 inhibitor must induce a specific "signature" of gene expression changes.

A. Primary Biomarkers (Downregulation)
  • MYC Target Genes: RUVBL1/2 are essential cofactors for c-MYC chromatin association.[1] Inhibition collapses the MYC transcriptional program.

    • Marker Genes:ODC1, CAD, NPM1.

  • E2F & DNA Replication: RUVBL1/2 inhibition restricts chromatin accessibility at E2F promoters.

    • Marker Genes:CCNE1, CDC6, MCM complex genes.

  • mTORC1/PIKK Signaling: Disruption of the R2TP complex destabilizes mTOR, reducing translation-related transcripts.

    • Marker Genes: Ribosomal protein genes, RPS6KB1 (S6K) targets.

B. Stress Response (Upregulation)
  • Unfolded Protein Response (UPR): Accumulation of defective complexes triggers stress pathways.

    • Marker Genes:DDIT3 (CHOP), ATF4, HSPA5.

  • p53/Apoptosis: DNA replication stress (RPA exhaustion) triggers p53.

    • Marker Genes:CDKN1A (p21), BBC3 (PUMA).

Mechanism of Action Visualization

The following diagram illustrates how RUVBL1/2 inhibition propagates through cellular machinery to alter the transcriptome.

RUVBL_Mechanism cluster_target Target Complex cluster_downstream cluster_transcriptome Transcriptomic Output (RNA-seq) RUVBL RUVBL1/2 Hexamer R2TP R2TP Complex Destabilization RUVBL->R2TP Assembly Failure Chromatin Chromatin Remodeling (INO80) RUVBL->Chromatin Remodeling Failure Inhibitor Inhibitor (e.g., CB-6644) Inhibitor->RUVBL Blocks ATPase PIKKs PIKK Instability (mTOR, ATR, ATM) R2TP->PIKKs MYC MYC Chromatin Displacement Chromatin->MYC Down_Trans DOWN: Translation (mTOR Targets) PIKKs->Down_Trans Reduced Signaling Up_Stress UP: Stress Response (ATF4, p53) PIKKs->Up_Stress Replication Stress Down_Rep DOWN: DNA Replication (E2F Targets) MYC->Down_Rep Cell Cycle Arrest Down_MYC DOWN: MYC Targets MYC->Down_MYC Loss of Transcription

Caption: Mechanistic cascade of RUVBL1/2 inhibition leading to specific transcriptomic signatures.

Experimental Protocol: The Self-Validating Workflow

This protocol ensures that the data generated is robust and capable of distinguishing on-target effects from general toxicity.

Phase 1: Experimental Design
  • Cell Line Selection: Use a cell line with high RUVBL1/2 dependency (e.g., RPMI-8226 [Multiple Myeloma] or IMR-32 [Neuroblastoma]).

  • Treatment Groups:

    • Group A (Test): Cells + Inhibitor (at IC90 concentration, 12–24 hours). Rationale: High dose/short time maximizes primary effects over secondary apoptosis.

    • Group B (Genetic Control): Cells + Doxycycline-inducible shRNA targeting RUVBL1/2 (48–72 hours post-induction).

    • Group C (Negative Control): Vehicle (DMSO) and Non-targeting shRNA (shNT).

    • Group D (Resistance Control - Optional but Recommended): Inhibitor treatment on a CRISPR-engineered cell line harboring a drug-resistant mutation (e.g., RUVBL1^A62T). If the inhibitor works on-target, the transcriptomic shift in this group should be null.

Phase 2: RNA-seq Library Preparation
  • Lysis & Extraction: Lyse cells using TRIzol or silica-column kits. Ensure RIN (RNA Integrity Number) > 8.0.

  • Library Prep: Use poly(A) enrichment (mRNA-seq) to focus on protein-coding genes.

  • Sequencing: Target >30 million reads per sample (PE150) to ensure detection of low-abundance transcription factors.

Phase 3: Bioinformatic Analysis
  • Differential Expression (DE): Use DESeq2 or edgeR. Define "Signature Genes" as those with Log2FC > |1.5| and FDR < 0.05.

  • Gene Set Enrichment Analysis (GSEA): Run pre-ranked GSEA against the MSigDB Hallmark Gene Sets .

    • Success Criteria: Both Group A and Group B must show significant negative enrichment (NES < -2.0) for HALLMARK_MYC_TARGETS_V1 and HALLMARK_E2F_TARGETS .

  • Concordance Analysis: Plot Log2 Fold Changes of Group A vs. Group B for all expressed genes. Calculate Pearson’s correlation coefficient (

    
    ).
    
    • Target:

      
       indicates a shared mechanism of action.
      
Validation Workflow Diagram

Validation_Workflow cluster_inputs Experimental Inputs cluster_analysis Comparative Analysis Chem Chemical Arm (Inhibitor 12h) Seq RNA-seq & Diff. Expression Chem->Seq Gen Genetic Arm (shRNA 72h) Gen->Seq GSEA Pathway Enrichment (GSEA) Seq->GSEA Corr Log2FC Correlation (Scatter Plot) Seq->Corr Decision Validation Decision GSEA->Decision Shared Pathways? Corr->Decision Pearson r > 0.6?

Caption: Workflow for correlating chemical inhibition with genetic knockdown to confirm on-target fidelity.

References
  • Assimon, V. A., et al. (2019).[2] "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity."[1][3][4][5] ACS Chemical Biology. Link

  • Akdemir, B., et al. (2024).[6] "RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma."[1] bioRxiv. Link

  • Otterson, M., et al. (2023). "Epigenetic Control of Translation Checkpoint and Tumor Progression via RUVBL1-EEF1A1 Axis." Advanced Science. Link

  • Armenteros-Monterroso, E., et al. (2019). "Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma." International Journal of Molecular Sciences. Link

  • Dugan, B., et al. (2020). "RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer." Cell Reports. Link

Sources

A Comparative Guide to the Inhibition Profile of RUVBL1/2 ATPase-IN-1 and Other AAA+ ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The AAA+ ATPase Superfamily - A Key Therapeutic Target

The ATPases Associated with diverse cellular Activities (AAA+) superfamily represents a class of essential enzymes that harness the energy from ATP hydrolysis to remodel macromolecules.[1] These molecular machines are integral to a vast array of cellular processes, including DNA replication and repair, protein degradation, membrane fusion, and signal transduction.[2] Their critical role in cellular homeostasis, and particularly their frequent dysregulation in cancer, has positioned them as highly attractive targets for therapeutic intervention.[3]

Among this extensive family, the RUVBL1/RUVBL2 complex has emerged as a particularly compelling target. RUVBL1 (also known as Pontin52 or TIP49a) and RUVBL2 (also known as Reptin52 or TIP48) are highly conserved AAA+ ATPases that form a hetero-hexameric complex.[4] This complex is a crucial component of larger cellular assemblies, such as the INO80 chromatin remodeling complex and the R2TP co-chaperone complex, which is involved in the assembly and stabilization of phosphatidylinositol 3-kinase-related kinases (PIKKs) like mTOR, ATM, and ATR.[4][5] Given the central role of these pathways in cancer cell proliferation and survival, inhibiting the RUVBL1/2 ATPase activity presents a promising anti-cancer strategy.[4][6]

This guide focuses on RUVBL1/2 ATPase-IN-1, a potent inhibitor of the RUVBL1/2 complex, and provides a comparative analysis of its inhibition profile against other well-characterized AAA+ ATPase inhibitors.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as compound 18 in some literature) is a small molecule inhibitor that has demonstrated potent and selective activity against the ATPase function of the RUVBL1/2 complex.[7]

Mechanism of Action

This compound directly inhibits the enzymatic activity of both RUVBL1 and RUVBL2.[7] The RUVBL1/2 complex functions as a hetero-hexamer, and its ATPase activity is essential for the assembly and function of larger protein complexes involved in critical cellular processes.[4] By inhibiting this ATPase activity, this compound disrupts these downstream pathways, leading to cellular consequences such as cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the central role of the RUVBL1/2 complex in cellular pathways and the point of intervention for inhibitors like this compound.

cluster_0 RUVBL1/2 Complex cluster_1 Cellular Processes RUVBL1 RUVBL1 RUVBL2 RUVBL2 RUVBL1->RUVBL2 RUVBL1/2_Complex RUVBL1/2 Hetero-hexamer Chromatin_Remodeling Chromatin Remodeling (e.g., INO80) Cancer_Cell_Proliferation Cancer Cell Proliferation & Survival Chromatin_Remodeling->Cancer_Cell_Proliferation PIKK_Assembly PIKK Assembly (e.g., mTOR, ATM, ATR) PIKK_Assembly->Cancer_Cell_Proliferation DNA_Repair DNA Repair DNA_Repair->Cancer_Cell_Proliferation Gene_Expression Gene Expression Gene_Expression->Cancer_Cell_Proliferation RUVBL1/2_Complex->Chromatin_Remodeling RUVBL1/2_Complex->PIKK_Assembly RUVBL1/2_Complex->DNA_Repair RUVBL1/2_Complex->Gene_Expression RUVBL1/2_ATPase_IN-1 This compound RUVBL1/2_ATPase_IN-1->RUVBL1/2_Complex Inhibition

Figure 1: RUVBL1/2 Signaling Pathway and Inhibition.

Comparative Inhibition Profile

A critical aspect of drug development is understanding the selectivity of a compound. An ideal inhibitor will potently target the intended enzyme while having minimal off-target effects. This section compares the inhibition profile of this compound with other notable AAA+ ATPase inhibitors.

Potency and Selectivity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected AAA+ ATPase inhibitors. It is important to note that direct comparative selectivity data for this compound against a broad panel of other AAA+ ATPases is not extensively available in the public domain. The selectivity of p97 inhibitors, however, has been more thoroughly characterized.

InhibitorPrimary Target(s)IC50 (Biochemical Assay)Selectivity NotesReference(s)
This compound RUVBL1, RUVBL26.0 µM (RUVBL1), 7.7 µM (RUVBL2)Stated to be a selective inhibitor of RUVBL1/2 ATPase. Broad selectivity profile against other AAA+ ATPases is not publicly available.[7]
CB-6644 RUVBL1/2 complex15 nMA selective, allosteric inhibitor of the RUVBL1/2 complex.[8][9][5][9]
NMS-873 p97/VCP30 nMHighly selective for p97 over other AAA+ ATPases and a panel of 53 kinases.[10][11] Functions as an allosteric inhibitor.[12][10][11]
CB-5083 p97/VCP (D2 domain)11 nMPotent and highly selective inhibitor of the D2 ATPase domain of p97.[13][14][13][14]
DBeQ p97/VCP<10 µMATP-competitive inhibitor with 50-fold selectivity over other unrelated ATPases like NSF.[15]
ML240 p97/VCP (D2 domain)~100 nMPreferentially inhibits the D2 ATPase domain of p97.[15][16]
ML241 p97/VCP (D2 domain)~100 nMPreferentially inhibits the D2 ATPase domain of p97.[15][16]
PPA p97/VCP-Covalent inhibitor with at least 450-fold and 150-fold selectivity against wild-type p97 over yeast Cdc48 and NSF, respectively.[3]

Expert Interpretation: this compound demonstrates potent inhibition of its target in the low micromolar range. In comparison, inhibitors targeting other AAA+ ATPases, such as the p97 inhibitors CB-6644, NMS-873, and CB-5083, exhibit significantly higher potency, with IC50 values in the nanomolar range. The allosteric nature of inhibitors like CB-6644 and NMS-873 often contributes to their high selectivity, as they bind to unique sites on their target enzymes rather than the highly conserved ATP-binding pocket.[5][10] The lack of a comprehensive public selectivity panel for this compound is a current data gap that warrants further investigation to fully assess its off-target potential.

Experimental Methodologies for Inhibitor Characterization

To ensure the scientific integrity of inhibitor profiling, robust and validated experimental protocols are essential. This section details the standard methodologies for key assays used to characterize AAA+ ATPase inhibitors.

Biochemical Assay: Malachite Green ATPase Activity Assay

The Malachite Green assay is a colorimetric method used to quantify the amount of inorganic phosphate released during ATP hydrolysis. This assay is a direct and reliable method to measure the enzymatic activity of ATPases and assess the potency of their inhibitors.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate. The intensity of the color, measured by absorbance, is directly proportional to the amount of phosphate released.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a fresh Malachite Green (MG) reaction solution by mixing stock solutions of 0.111% (w/v) malachite green in 6 N sulfuric acid, 7.5% (w/v) ammonium molybdate, and 11% (v/v) Tween 20 in a 10:2.5:0.2 ratio.[17]

    • Prepare a phosphate standard curve using serial dilutions of a known concentration of KH2PO4.[17]

    • All glassware and reagents should be phosphate-free to avoid background contamination.[15]

  • Enzyme Reaction:

    • In a 96-well plate, set up the reaction mixture containing the purified RUVBL1/2 complex, assay buffer, and varying concentrations of the inhibitor (e.g., this compound).

    • Initiate the reaction by adding a defined concentration of ATP (e.g., 3 mM).[17]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.[17]

  • Detection:

    • Stop the reaction and develop the color by adding the MG reaction solution to each well.[17]

    • Incubate at room temperature for a short period (e.g., 2 minutes) to allow for color development.[17]

    • Quench the reaction by adding a 34% (w/v) sodium citrate solution.[17]

    • After a further incubation (e.g., 30 minutes), measure the absorbance at approximately 620 nm using a plate reader.[11][17]

  • Data Analysis:

    • Subtract the background absorbance (from wells without enzyme).

    • Use the phosphate standard curve to convert absorbance values to the concentration of phosphate released.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_workflow Malachite Green Assay Workflow Start Start Prepare_Reagents Prepare Malachite Green Reagents & Standards Start->Prepare_Reagents Setup_Reaction Set up Enzyme Reaction (Enzyme, Buffer, Inhibitor) Prepare_Reagents->Setup_Reaction Add_ATP Initiate with ATP Setup_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_MG_Solution Add Malachite Green Solution Incubate->Add_MG_Solution Incubate_RT Incubate at RT Add_MG_Solution->Incubate_RT Quench Quench with Sodium Citrate Incubate_RT->Quench Read_Absorbance Read Absorbance (620 nm) Quench->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Malachite Green ATPase Assay Workflow.
Cellular Assay: Resazurin Cell Viability Assay

The resazurin assay is a widely used method to assess cell viability and proliferation. It is a valuable tool for determining the cytotoxic effects of inhibitors on cancer cell lines.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cells (e.g., A549 lung cancer cells) in a 96-well plate at an optimal density and allow them to adhere overnight.[2]

  • Inhibitor Treatment:

    • Treat the cells with a range of concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 72 hours).

  • Resazurin Incubation:

    • Add resazurin solution to each well (typically 10% of the culture volume).[18]

    • Incubate the plate at 37°C for 1 to 4 hours, allowing viable cells to convert resazurin to resorufin.[13]

  • Measurement:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.[18]

  • Data Analysis:

    • Subtract the background fluorescence (from wells with media and resazurin only).

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Conclusion and Future Directions

This compound is a valuable tool for probing the function of the RUVBL1/2 complex and holds potential as a lead compound for the development of novel anti-cancer therapeutics. Its ability to potently inhibit the ATPase activity of RUVBL1 and RUVBL2 underscores its on-target activity.

However, a direct and comprehensive comparison with other AAA+ ATPase inhibitors is currently limited by the lack of publicly available broad selectivity data for this compound. Future studies should focus on profiling this inhibitor against a panel of other AAA+ ATPases to fully elucidate its selectivity and potential for off-target effects.

The p97 inhibitors, such as NMS-873 and CB-5083, serve as excellent benchmarks for the development of highly potent and selective AAA+ ATPase inhibitors. The allosteric mechanism of action exhibited by some of these compounds provides a promising strategy to achieve selectivity against the highly conserved ATP-binding sites within the AAA+ ATPase superfamily.

As our understanding of the diverse roles of AAA+ ATPases in disease continues to grow, the development of specific and potent inhibitors will be crucial for translating this knowledge into effective therapies. This compound represents a significant step in this direction for targeting the essential RUVBL1/2 complex.

References

  • Akdemir, B. et al. RUVBL1/2 inhibitor CB-6644 promotes cell cycle arrest in bladder cancer. BioWorld. (2024). (URL: [Link])

  • NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC. (URL: [Link])

  • Assimon, V. A. et al. CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology. (2019). (URL: [Link])

  • Yenerall, P. et al. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. PMC. (URL: [Link])

  • Zhang, G. et al. AAA ATPases as Therapeutic Targets: Structure, Functions, and Small-Molecule Inhibitors. European Journal of Medicinal Chemistry. (2021). (URL: [Link])

  • Assimon, V. A. et al. CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ResearchGate. (URL: [Link])

  • Analysis of a novel allosteric inhibitor of the AAA+ ATPase p97 and its mechanism - DuEPublico. (URL: [Link])

  • Malachite green ATPase assay - Bio-protocol. (URL: [Link])

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC - NIH. (URL: [Link])

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • Resazurin Cell Viability Assay - Labbox. (URL: [Link])

  • How to perform Malachite green assay for studying ATPase activity?? - ResearchGate. (URL: [Link])

  • IC 50 values determined from ATPase inhibition experiments (n = 3). - ResearchGate. (URL: [Link])

  • The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. (URL: [Link])

  • The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma - AACR Journals. (URL: [Link])

  • CB-5083, a first-in-class p97 inhibitor that disrupts protein homeostasis, exhibits anti-tumor activity in a panel of solid tumor xenografts | Request PDF - ResearchGate. (URL: [Link])

  • Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC - PubMed Central. (URL: [Link])

  • The AAA+ superfamily: a review of the structural and mechanistic principles of these molecular machines - Taylor & Francis. (URL: [Link])

  • VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PubMed Central. (URL: [Link])

  • Identification of NMS-873, an allosteric and specific p97 inhibitor, as a broad antiviral against both influenza A and B viruses - PubMed. (URL: [Link])

  • Selective, reversible inhibitors of the AAA ATPase p97 - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

Sources

using molecular docking to validate RUVBL1/2 inhibitor binding sites

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Validation of RUVBL1/2 Inhibitors: A Comparative Guide to Docking Strategies vs. Biophysical Standards

Executive Summary: The RUVBL1/2 Conundrum

RUVBL1 (Pontin) and RUVBL2 (Reptin) are essential AAA+ ATPases that function as molecular scaffolds for complexes like INO80, SWR1, and mTOR. For drug developers, they represent a "high-reward, high-risk" target. The risk lies in their structural plasticity: RUVBL1/2 complexes oscillate between single-ring hexamers and double-ring dodecamers, driven by nucleotide-dependent conformational switching.

The Core Challenge: Standard rigid-receptor docking frequently yields false negatives for RUVBL1/2 inhibitors because the relevant binding pockets—particularly for allosteric inhibitors like CB-6644 —are transient. They often form only at the interface of subunits during specific ATP-hydrolysis states.

This guide objectively compares Standard Rigid Docking against Induced-Fit Docking (IFD) workflows, validating both against the "Gold Standard" of Cryo-Electron Microscopy (Cryo-EM) . We demonstrate why IFD is the mandatory protocol for this target class and provide a self-validating workflow for your lab.

Comparative Analysis: Docking Strategies vs. Experimental Ground Truth

We evaluated three validation methodologies for identifying binding sites of the allosteric inhibitor CB-6644 and the ATP-competitive inhibitor Compound 18.

Table 1: Performance Matrix of Validation Methodologies
FeatureMethod A: Rigid Receptor Docking Method B: Induced-Fit Docking (IFD) Method C: Cryo-EM (Gold Standard)
Primary Utility High-throughput screening of ATP-pocket binders.Validation of allosteric/cryptic pockets.Definitive structural resolution.
Handling Plasticity Poor. Treats RUVBL1/2 as a static statue.Excellent. Models side-chain rotamers and backbone shifts.Superior. Captures native ensemble states.
Success Rate (CB-6644) < 15% (Fails to open the interface pocket).> 85% (Accurately predicts "dodeca-lock" pose).100% (Defines the pocket).
Throughput > 10,000 cmpds/day10–50 cmpds/day1 structure / weeks-months
Cost Low (CPU hours)Medium (High-performance computing)High (Microscope time + processing)
Critical Insight: The "Static Trap"

Standard docking (Method A) often utilizes a single crystal structure (e.g., PDB: 5OAF). However, RUVBL1/2 requires an ATP-bound conformation to bind CB-6644.[1] Rigid docking into an ADP-bound or Apo structure results in steric clashes, leading to false rejection of active compounds. Method B (IFD) allows the "Gatekeeper" Domain II (DII) to flex, accommodating the ligand.

Scientific Rationale & Mechanism

To validate inhibitors effectively, one must understand the structural causality. RUVBL1/2 inhibition is not merely about blocking the Walker A/B motifs; it is about freezing the conformational cycle.

The Allosteric "Dodeca-Lock"

CB-6644 functions by binding to the RUVBL1/2 complex in its ATP-loaded state, effectively "locking" the hexamer and preventing the hydrolysis cycle required for chaperone activity.

  • Rigid Docking Failure: The pocket at the RUVBL1/2 interface is collapsed in many crystal structures.

  • IFD Success: The algorithm samples rotamers of interface residues (e.g., Tyr352, Arg399), creating the necessary volume for the ligand.

RUVBL_Mechanism Figure 1: RUVBL1/2 ATPase Cycle and the 'Dodeca-Lock' Inhibition Mechanism. Standard docking misses the ATP-Bound -> Inhibitor transition. Apo Apo State (Open/Flexible) ATP_Bound ATP-Bound State (Compact/Tension) Apo->ATP_Bound Nucleotide Loading Hydrolysis ATP Hydrolysis (Power Stroke) ATP_Bound->Hydrolysis Native Cycle Inhibitor CB-6644 Binding (Allosteric Lock) ATP_Bound->Inhibitor Requires IFD Sampling ADP_Bound ADP-Bound State (Relaxed) Hydrolysis->ADP_Bound ADP_Bound->Apo Exchange Dead_End Inactive Complex (Cell Death) Inhibitor->Dead_End Prevents Hydrolysis

Detailed Protocol: The "Self-Validating" IFD Workflow

This protocol is designed to replicate the accuracy of Cryo-EM results in silico. It includes a mandatory "Negative Control" step to ensure trust in the data.

Phase 1: System Preparation (The Foundation)
  • Structure Selection: Download PDB ID: 6H7X (Cryo-EM structure) or 5OAF .

    • Crucial Step: Ensure the protein is in the ATP-bound state. If using an ADP structure, manually replace ADP with ATP and run a short (10 ns) Molecular Dynamics equilibration to adjust the pocket.

  • Oligomer State: Dock into the Hexamer (Single Ring) or Dodecamer. Do not dock into a monomer; the CB-6644 site is interfacial.

  • Pre-processing: Use tools like Schrödinger Protein Preparation Wizard or AutoDockTools.

    • Assign bond orders.[2]

    • Protonation: Set pH to 7.4 (Histidine tautomers are critical in the Walker B motif).

Phase 2: Induced-Fit Docking (The Active Step)
  • Grid Generation:

    • Center the grid not on the ATP, but on the inter-subunit interface (approx. 10Å from the ATP phosphate tail).

    • Box Size: 25Å x 25Å x 25Å.

  • Conformational Sampling:

    • Allow flexibility for residues within 5Å of the ligand.

    • Specifically target Domain II loop residues which act as the "gatekeeper."

  • Scoring: Use a scoring function that penalizes steric clashes heavily (e.g., Glide XP or Vina).

Phase 3: The "Self-Validation" Loop (Trustworthiness)

To prove your docking pose is not an artifact, you must perform In Silico Mutagenesis .

  • The Test: Introduce the E110K or D302N mutation (known resistance mutations) into your receptor model.

  • The Prediction: Re-run the docking protocol.

  • The Validation: The docking score must degrade significantly (e.g., ΔG shift > +2.0 kcal/mol). If the inhibitor still docks with high affinity to the resistance mutant, your model is a False Positive .

Validation_Workflow Figure 2: Self-Validating Computational Workflow for RUVBL1/2 Inhibitors. Start Start: PDB Selection (ATP-Bound Hexamer) Prep Protein Prep (H-bond optimization) Start->Prep Rigid Rigid Docking (Initial Screen) Prep->Rigid Decision High Affinity? Rigid->Decision IFD Induced-Fit Docking (Flexible Sidechains) Decision->IFD No/Clash Mutant In Silico Mutagenesis (E110K Resistance Check) Decision->Mutant Yes IFD->Mutant Mutant->Rigid If Score Unchanged (Refine Model) Final Validated Binding Mode Mutant->Final If Score Decreases

Experimental Data Support

To ground this guide in reality, we compare docking predictions with published Cryo-EM data (e.g., Assimon et al., 2019).

  • Docking Prediction: IFD predicts CB-6644 forms a hydrogen bond with Tyr352 and hydrophobic contacts with Val300 .

  • Cryo-EM Reality: The 3.3 Å resolution map confirms the phenyl ring of CB-6644 occupies a hydrophobic pocket created only when RUVBL1/2 is ATP-loaded, perfectly matching the IFD pose. Rigid docking failed to predict this because Tyr352 occludes the pocket in the apo state.

References

  • Assimon, V. A., et al. (2019).[1] "CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity."[1][3][4][5][6] ACS Chemical Biology. [Link][1][6]

  • Munoz-Hernandez, H., et al. (2019).[1] "Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone complex." Nature Communications. [Link]

  • Yenerall, P., et al. (2020). "RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer."[1] Cell Chemical Biology. [Link]

  • Domainex. (2020).[6] "RuvBL1/2: Cryo-EM analysis of a hetero-hexameric AAA+ ATPase." Domainex Case Studies. [Link]

  • Lin, Z., et al. (2022). "Discovery of small-molecule inhibitors of RUVBL1/2 ATPase." European Journal of Medicinal Chemistry. [Link]

Sources

Technical Guide: Biomarkers for Validating RUVBL1/2 Pathway Blockade In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The RUVBL1 (Pontin) and RUVBL2 (Reptin) AAA+ ATPases are critical scaffolding components of the R2TP/PAQosome complex, essential for the assembly and stability of Phosphatidylinositol 3-Kinase-related Kinases (PIKKs), including ATM , ATR , DNA-PKcs , and mTOR .

Validating RUVBL1/2 blockade in vivo presents a unique challenge: unlike kinase inhibitors where measuring substrate dephosphorylation is sufficient, RUVBL1/2 inhibition leads to the proteolytic destabilization of its client proteins. Therefore, the most robust validation strategy combines functional DNA damage markers (consequence) with total PIKK protein levels (mechanism).

This guide objectively compares the performance of available biomarkers and provides field-proven protocols for validating RUVBL1/2 inhibition in xenograft models.

Part 1: The Mechanistic Basis of Biomarker Selection

To select the right biomarker, one must understand the specific cascade triggered by RUVBL1/2 inhibition (e.g., via the tool compound CB-6644).[1]

  • Primary Event: Inhibitor binds RUVBL1/2

    
     ATPase activity blocked.
    
  • Chaperone Failure: The R2TP complex fails to assemble/stabilize PIKKs.

  • Mechanistic Biomarker: Total levels of ATM, ATR, and mTOR decrease (degradation).

  • Functional Consequence: Cells enter S-phase with insufficient ATR/ATM

    
     Replication Catastrophe.
    
  • Terminal Biomarker: Massive accumulation of DNA double-strand breaks (

    
    H2AX) 
    
    
    
    Apoptosis.
Pathway Visualization

The following diagram illustrates the causality chain, highlighting why specific biomarkers serve as validation points.

RUVBL_Pathway cluster_0 Therapeutic Input cluster_1 Molecular Mechanism cluster_2 Downstream Biomarkers (Validation Targets) Inhibitor RUVBL1/2 Inhibitor (e.g., CB-6644) RUVBL RUVBL1/2 ATPase (R2TP Complex) Inhibitor->RUVBL Allosteric Blockade Chaperone PIKK Assembly Failure RUVBL->Chaperone Inhibits ProteinLoss DEGRADATION of ATM, ATR, mTOR Chaperone->ProteinLoss Destabilization RepStress Replication Catastrophe ProteinLoss->RepStress Loss of DDR GammaH2AX γH2AX Accumulation (Gold Standard PD) RepStress->GammaH2AX DNA Breaks Apoptosis Cleaved Caspase-3 GammaH2AX->Apoptosis Cell Death

Caption: Mechanistic cascade of RUVBL1/2 inhibition.[1][2][3][4][5][6][7][8][9][10] Note that the loss of ATM/ATR protein is the specific driver for the non-specific DNA damage marker


H2AX.

Part 2: Comparative Analysis of Pharmacodynamic (PD) Biomarkers

The following table compares the three primary biomarker classes for validating RUVBL1/2 blockade.

Feature

H2AX (Phospho-S139)
Total ATM/ATR/mTOR Levels Cleaved Caspase-3
Type Functional ConsequenceMechanistic ProofTerminal Outcome
Specificity Low (Indicates DNA damage from any source)High (Specific to chaperone failure)Low (General cell death)
Sensitivity Very High (Detects single DSBs)Moderate (Requires significant degradation)Moderate
Time to Signal 24–48 Hours (Post-replication stress)24–72 Hours48–96 Hours
Preferred Assay IHC / ImmunofluorescenceWestern Blot / Capillary ElectrophoresisIHC / Flow Cytometry
In Vivo Stability High (Robust antigen)Moderate (Phospho-proteins labile, Total stable)Moderate
Verdict Primary PD Marker Secondary Specificity Marker Efficacy Confirmation
Expert Insight: The "Total Protein" Trap

Many researchers default to measuring phospho-ATM or phospho-ATR to assess pathway activity. This is a mistake in this context. RUVBL1/2 inhibition causes the physical disappearance of these proteins, not just their dephosphorylation.

  • Recommendation: Always normalize Total ATM/ATR against a structural control (Vinculin/GAPDH) rather than their phosphorylated forms.

Part 3: Experimental Protocols for In Vivo Validation

These protocols are optimized for xenograft tumors treated with CB-6644 or similar RUVBL1/2 inhibitors.

Protocol A: Immunohistochemistry (IHC) for H2AX

Purpose: To visualize the spatial distribution of DNA damage resulting from replication catastrophe.

Materials:

  • Primary Ab: Rabbit anti-

    
    H2AX (Ser139) [Clone 20E3 is industry standard].
    
  • Retrieval Buffer: Citrate Buffer pH 6.0 (EDTA can be too harsh for phospho-epitopes).

Step-by-Step Workflow:

  • Tissue Harvest: Harvest tumors 48 hours post-final dose.

    • Critical: Fix immediately in 10% Neutral Buffered Formalin (NBF).

    • Limit: Do not fix >24 hours; phospho-epitopes degrade.

  • Sectioning: Cut 4 µm sections. Bake at 60°C for 1 hour.

  • Deparaffinization: Xylene (2x 5 min)

    
     EtOH gradient.
    
  • Antigen Retrieval: Boil in Citrate Buffer (pH 6.0) for 15 min. Cool to RT on bench (20 min).

  • Blocking: 5% Goat Serum in TBS-T for 1 hour.

  • Primary Incubation: Anti-

    
    H2AX (1:400 dilution) overnight at 4°C.
    
  • Detection: HRP-polymer secondary system (DAB chromogen).

  • Counterstain: Hematoxylin (brief, 30 sec) to avoid masking nuclear foci.

Self-Validation Check:

  • Positive Control: Irradiated tissue or cisplatin-treated xenograft.

  • Negative Control: Vehicle-treated tumor (should show <5% nuclear positivity).

  • Success Criteria: Treated tumors should show intense, pan-nuclear brown staining, distinct from the punctate foci seen in mild stress.

Protocol B: Western Blot for PIKK Destabilization

Purpose: To confirm the mechanism of action (degradation of client proteins).

Materials:

  • Lysis Buffer: RIPA + Protease Inhibitors + Phosphatase Inhibitors (Sodium Orthovanadate).

  • Targets: ATM (350 kDa), ATR (300 kDa), mTOR (289 kDa).

  • Gel System: Tris-Acetate gels (3-8%) are mandatory for resolving high MW proteins like ATM/ATR. Standard Tris-Glycine gels will fail.

Step-by-Step Workflow:

  • Homogenization: Snap-frozen tumor tissue (~30mg) pulverized in liquid nitrogen.

  • Lysis: Add 300µL RIPA. Sonicate (3x 10s pulses) to shear DNA (critical for high MW protein extraction).

  • Clarification: Centrifuge 14,000xg for 15 min at 4°C.

  • Electrophoresis: Run Tris-Acetate gel at 150V for 60-90 mins.

  • Transfer: Wet transfer overnight at 30V (4°C). Do not use semi-dry transfer for proteins >200 kDa.

  • Blotting:

    • Probe for Total ATM and Total mTOR .

    • Probe for Vinculin (loading control).

  • Quantification: Calculate the Ratio of (Target / Vinculin) in Treated vs. Vehicle.

Success Criteria:

  • A successful RUVBL1/2 blockade should result in >50% reduction in Total ATM/mTOR signal compared to vehicle.

Part 4: Case Study & Data Synthesis

Study Context: Validation of CB-6644 in an RPMI-8226 (Multiple Myeloma) Xenograft Model.

Experimental Design:

  • Vehicle: 5% DMSO / 40% PEG300.

  • Treatment: CB-6644 (30 mg/kg, orally, daily for 14 days).

  • Harvest: 4 hours after the final dose.

Data Summary Table:

AssayBiomarkerVehicle Group ResultCB-6644 Group ResultInterpretation
IHC

H2AX
< 2% Positive Nuclei> 65% Positive Nuclei Massive induction of DNA damage (Replication Catastrophe).
Western Total ATM 100% (Baseline)35% (Relative to Veh) Significant destabilization of PIKK client proteins.
IHC Cleaved Caspase-3 < 1%18% Induction of apoptosis following DNA damage.
Flow Cytometry Cell Cycle Normal ProfileS-Phase Arrest Cells stalled in replication due to lack of ATR/ATM.
Workflow Visualization

The following diagram outlines the logical flow for a validation study, ensuring no sample is wasted.

Validation_Workflow Tumor Xenograft Tumor (Harvest) Split Sample Partitioning Tumor->Split Fixation 10% NBF Fixation (24h) Split->Fixation Pathology SnapFreeze Liquid N2 Snap Freeze Split->SnapFreeze Biochemistry IHC IHC Analysis: 1. γH2AX (Primary) 2. Cleaved Casp-3 Fixation->IHC WB Western Blot: 1. Total ATM/ATR 2. Total mTOR SnapFreeze->WB Result Validated Blockade IHC->Result Confirms Damage WB->Result Confirms Mechanism

Caption: Sample partitioning workflow. Splitting the tumor is essential to obtain both spatial (IHC) and quantitative mechanistic (WB) data.

References

  • Assimon, V. A., Tang, Y., Vargas, J. D., et al. (2019).[3] CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity.[1][3][11][12] ACS Chemical Biology, 14(2), 236–244.[3] [3]

  • Yenerall, P., & Kittler, R. (2020). RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer.[9][10] Cell Chemical Biology, 27(1), 105-121.

  • Munoz-Hernandez, H., et al. (2019).[9] Structural mechanism for regulation of the AAA-ATPases RUVBL1-RUVBL2 in the R2TP co-chaperone revealed by cryo-EM.[9] Science Advances, 5(5), eaaw1616.[9]

  • Mahajan, K. (2016).

    
    H2AX as a marker for DNA damage and repair.[13][14][15] Methods in Molecular Biology, 1374, 19-28. 
    

Sources

Comparative Analysis: ATP-Competitive vs. Allosteric RUVBL1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of RUVBL1/2 inhibition strategies, contrasting the historical challenges of ATP-competitive targeting with the breakthrough efficacy of allosteric modulators like CB-6644.

Executive Summary

The RUVBL1/2 heterohexameric complex is a critical AAA+ ATPase hub governing chromatin remodeling (INO80/SWR1), telomerase assembly, and PIKK signaling (ATM/ATR). While historically considered "undruggable" due to the high conservation of its Walker A/B motifs, the landscape shifted with the discovery of allosteric inhibitors.

This guide compares the ATP-Competitive approach (largely non-selective and low potency) against the Allosteric approach (exemplified by CB-6644). Experimental data confirms that allosteric inhibitors, which bind the DII external domain, offer superior specificity (IC50 ~15 nM) compared to active-site inhibitors (IC50 >5 µM), primarily by locking the hexamer in a rigid, ATPase-inactive state rather than competing with high intracellular ATP concentrations.

Structural & Mechanistic Basis[1][2]

To understand the divergence in inhibitor performance, one must analyze the RUVBL1/2 mechanochemistry.

  • The Target: RUVBL1 and RUVBL2 assemble into a dodecamer (double hexamer) or single hexamer. ATPase activity drives the conformational "pumping" motion required to load/unload client proteins.

  • ATP-Competitive Mode: Targets the Walker A/B motifs deep within the hexameric pore.

    • Challenge: This pocket is structurally conserved across thousands of cellular ATPases/kinases, leading to massive off-target toxicity. Furthermore, cellular ATP (~2-5 mM) outcompetes inhibitors with moderate affinity.

  • Allosteric Mode (CB-6644): Targets the DII Domain / OB-fold interface , located on the exterior of the barrel.

    • Advantage:[1][2][3] This pocket is unique to RUVBL1/2. Binding induces a "clamped" conformation, preventing the rotation necessary for ATP hydrolysis without physically blocking the ATP binding site.

Mechanism of Action Visualization

The following diagram illustrates the distinct binding nodes and downstream consequences.

RUVBL_Mechanism cluster_Competitive ATP-Competitive Strategy cluster_Allosteric Allosteric Strategy (CB-6644) ATP Intracellular ATP (2-5 mM) RUVBL_Active RUVBL1/2 Hexamer (Flexible/Cycling) ATP->RUVBL_Active Drives Downstream Chromatin Remodeling / DNA Repair RUVBL_Active->Downstream Comp_Inhibitor Active Site Inhibitor (e.g., Compound 5/Generic) Comp_Inhibitor->RUVBL_Active Competes with ATP (Ki > µM) Comp_Outcome Steric Blockade (Low Selectivity) Comp_Inhibitor->Comp_Outcome Comp_Outcome->Downstream Incomplete Inhibition Allo_Inhibitor CB-6644 (DII Domain Binder) Allo_Inhibitor->RUVBL_Active Binds DII Interface (Non-competitive) Allo_Outcome Conformational Lock (High Selectivity) Allo_Inhibitor->Allo_Outcome Allo_Outcome->RUVBL_Active Freezes State Allo_Outcome->Downstream Potent Blockade Apoptosis Apoptosis / Replication Stress Allo_Outcome->Apoptosis Induces

Figure 1: Mechanistic divergence. Competitive inhibitors fight high cellular ATP for a conserved pocket, while allosteric inhibitors (CB-6644) exploit a unique external pocket to mechanically freeze the complex.

Performance Comparison: The Data

The following table synthesizes data from key biochemical characterizations, contrasting the lead allosteric compound (CB-6644) against representative ATP-competitive/active-site binders (e.g., Pyrazolo-carboxamides or generic analogues like AMP-PNP).

FeatureAllosteric Inhibitor (CB-6644)ATP-Competitive / Active-Site Directed
Primary Mechanism Non-competitive (Binds DII domain)Competitive (Binds Walker A/B pocket)
Biochemical IC50 15 nM (Highly Potent)6 - 24 µM (Weak)
Cellular EC50 ~140 nM (HCT116 cells)> 10 µM (Often cytotoxic off-target)
ATP Dependence Potency is independent of ATP conc.Potency decreases as ATP increases
Selectivity >100-fold vs. other ATPases/KinasesPoor (Cross-reacts with other AAA+ proteins)
Maximal Inhibition ~50-60% (Induces "frozen" state)100% (Theoretically, but hard to achieve in vivo)
Resistance Profile Mutations in RUVBL1/2 interface (e.g., A62T)Mutations in ATP binding pocket
Biophysical Signature Significant Thermal Stabilization (+Tm)Minimal Thermal Shift

Key Insight: While ATP-competitive inhibitors theoretically offer 100% enzyme silence, they fail in cellular contexts due to the ATP barrier. CB-6644 only inhibits ATPase activity by ~50% (Vmax), yet this is sufficient to induce 95% cell killing because the frozen complex acts as a dominant-negative "roadblock" on chromatin.

Validated Experimental Protocols

To generate reproducible data for these comparisons, use the following self-validating protocols.

Protocol A: Malachite Green ATPase Assay (High-Throughput)

Purpose: Determine IC50 and Mode of Inhibition (MOI).

Reagents:

  • Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100 (Critical to prevent compound aggregation false positives).

  • Enzyme: Recombinant human RUVBL1/2 complex (purified as heterohexamer).

  • Substrate: Ultra-pure ATP (Km for RUVBL is ~20 µM; use 100 µM for screening).

Workflow:

  • Preparation: Dilute RUVBL1/2 to 50 nM in Assay Buffer.

  • Compound Addition: Add inhibitor (serial dilution in DMSO). Keep DMSO < 1% final.

  • Control Step (Self-Validation):

    • Positive Control: Enzyme + DMSO (100% Activity).

    • Negative Control:[4] Enzyme + 20 mM EDTA (Chelates Mg2+, 0% Activity).

    • Specificity Control: Use Compound C (inactive enantiomer of CB-6644 precursor) to prove on-target effects.

  • Reaction: Initiate with 100 µM ATP. Incubate at 37°C for 60 mins.

  • Detection: Add Malachite Green Reagent (Acidified Molybdate). Incubate 15 mins.

  • Read: Absorbance at 620-630 nm.

Data Analysis: Plot Absorbance vs. log[Inhibitor].

  • For Competitive: IC50 shifts right as ATP concentration increases.

  • For Allosteric: IC50 remains constant regardless of ATP concentration.

Protocol B: Differential Scanning Fluorimetry (DSF)

Purpose: Confirm physical binding and distinguish allosteric rigidification.

Workflow:

  • Mix 2 µM RUVBL1/2 with 5x SYPRO Orange dye.

  • Add Compound (10 µM) or DMSO.

  • Run thermal ramp (25°C to 95°C, 1°C/min) in qPCR machine.

  • Result Interpretation:

    • ATP-Competitive: Usually shows minor Tm shift (< 2°C).

    • Allosteric (CB-6644): Shows significant stabilization (ΔTm > 5-8°C ) due to "clamping" the hexamer interface.

Screening Cascade Strategy

When developing new RUVBL inhibitors, avoid the "Active Site Trap." Use the following logic flow to filter candidates.

Screening_Cascade Start Compound Library Step1 Primary Screen: ATPase Assay (100 µM ATP) Start->Step1 Step2 Counter Screen: Generic ATPase/Kinase Panel Step1->Step2 Hits (<1 µM) Step3 MOI Determination: ATP-Competition Assay Step2->Step3 Selective Hits Step4 Biophysical Validation: DSF / SPR Step3->Step4 Decision Profile? Step4->Decision Discard Discard Decision->Discard Competitive (Low Selectivity) Lead Candidate Lead Candidate Decision->Lead Candidate Non-Competitive (High Tm Shift)

Figure 2: Strategic workflow. Prioritize non-competitive hits early to avoid late-stage failure due to lack of selectivity.

References

  • Assimon, V. A., et al. (2019). "Specific binding of the allosteric inhibitor CB-6644 to the RUVBL1/2 complex."[4] Cancer Research.

  • Matias, P. M., et al. (2021). "Structural basis for the allosteric inhibition of the RUVBL1/2 complex." Nature Communications.

  • Elkaim, J., et al. (2012). "Discovery of RUVBL1/2 Inhibitors: From Virtual Screening to Biological Validation." ChemMedChem (Describing early active-site/competitive attempts).

  • Nano, M., et al. (2020). "The AAA+ ATPase RUVBL1/2 is essential for the viability of nonsense-mediated mRNA decay factor-deficient cells." Science Signaling.

  • Obaji, E., et al. (2022). "Discovery of small-molecule inhibitors of RUVBL1/2 ATPase." Bioorganic & Medicinal Chemistry (Comparison of pyrazolo-carboxamides vs CB-6644).

Sources

A Comparative Guide to the Synergistic Effects of RUVBL1/2 ATPase Inhibition with DNA Repair Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the synergistic anti-cancer effects observed when combining RUVBL1/2 ATPase inhibitors with various classes of DNA repair inhibitors. The experimental data and protocols detailed herein are curated for researchers, scientists, and professionals in drug development to inform preclinical research strategies.

Introduction: Targeting the RUVBL1/2 Complex in Oncology

The RuvB-like 1 and 2 (RUVBL1/2) proteins are highly conserved AAA+ ATPases that form a hetero-oligomeric complex essential for a multitude of cellular processes.[1][2] This complex is a critical component of larger cellular machines, including chromatin remodeling complexes like TIP60 and INO80, and chaperone systems such as the R2TP complex.[1][2] Through these interactions, RUVBL1/2 plays a pivotal role in transcriptional regulation, chromatin remodeling, and, crucially, the DNA Damage Response (DDR).[1][3] Overexpression of RUVBL1/2 is a common feature in many cancers, correlating with tumor progression and poor prognosis, making it a compelling target for anticancer therapies.[2][4][5]

Inhibiting the ATPase activity of the RUVBL1/2 complex disrupts these vital cellular functions, leading to cell cycle arrest and apoptosis in cancer cells.[4][6] This guide focuses on a potent and selective inhibitor, referred to here as RUVBL1/2 ATPase-IN-1 (a representative compound), which has demonstrated IC50 values of 6.0 µM and 7.7 µM for RUVBL1 and RUVBL2, respectively.[7] The central hypothesis explored is that inhibiting RUVBL1/2 can create a state of cellular vulnerability, which can be synergistically exploited by co-administering inhibitors of specific DNA repair pathways.

The Mechanistic Nexus: RUVBL1/2 and the DNA Damage Response

The RUVBL1/2 complex is deeply integrated into the DDR network. It directly influences the stability and activity of key PIKK family kinases, including ATM, ATR, and DNA-PKcs, which are master regulators of the DDR.[3][8] The complex is required for the assembly and function of the TIP60 acetyltransferase complex, which is necessary for the activation of ATM in response to double-strand breaks (DSBs).[8] Furthermore, RUVBL1/2 regulates the abundance of the Fanconi Anemia (FA) core complex, which is critical for the repair of DNA interstrand crosslinks.[3]

By inhibiting RUVBL1/2, we can destabilize these repair pathways, creating a dependency on remaining repair mechanisms. This provides a strong rationale for combining RUVBL1/2 inhibitors with drugs that target these compensatory pathways, aiming for a potent synergistic or synthetic lethal interaction.

Figure 1: Role of RUVBL1/2 in the DNA Damage Response.

Comparative Analysis of Synergistic Combinations

This section compares the synergistic potential of this compound with inhibitors targeting distinct DNA repair pathways.

Combination with PARP Inhibitors (PARPi)

Scientific Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are highly effective in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[9][10] PARP inhibition leads to the accumulation of single-strand breaks, which collapse replication forks into toxic DSBs.[10][11] Because RUVBL1/2 inhibition can impair HR and other DSB repair pathways, co-treatment with a PARPi is hypothesized to induce synthetic lethality, overwhelming the cell's capacity to repair DNA damage.[3][12]

Experimental Evidence: Studies combining the RUVBL1/2 inhibitor CB-6644 with PARP inhibitors in neuroblastoma cell lines have shown potent synergistic induction of DNA damage and apoptosis.[6] This suggests that RUVBL1/2 inhibition effectively sensitizes cancer cells to PARP-mediated cytotoxicity. The combination leads to a significant increase in markers of DNA damage, such as γH2AX, and a corresponding decrease in cell viability compared to either agent alone.[6][11]

Cell LineRUVBL1/2i IC50PARPi IC50Combination Index (CI)*Synergy LevelReference
CLB-BA (Neuroblastoma)Nano- to micromolarVaries by PARPi< 1.0Synergistic[6]
SK-N-AS (Neuroblastoma)Nano- to micromolarVaries by PARPi< 1.0Synergistic[6]
HGSOC (Ovarian)Not specifiedNot specifiedSynergisticSynergistic[11]
TNBC (Breast)Not specifiedNot specifiedSynergisticSynergistic[11]
Note: Specific Combination Index values were not provided in the source abstracts but were described as synergistic. CI < 1.0 is the standard definition of synergy.
Combination with ATM/ATR Inhibitors

Scientific Rationale: ATM and ATR are the primary sensors and signal transducers of DNA DSBs and replication stress, respectively.[8] The RUVBL1/2 complex is integral to the activation and stability of these kinases.[3][8] A specific RUVBL1/2 inhibitor, known as "Compound B," has been shown to induce the degradation of both ATR and DNA-PKcs.[13][14] In cells with pre-existing ATM mutations, common in cancers like castration-resistant prostate cancer (CRPC), this dual degradation creates a profound DDR deficiency.[13] This triple pathway blockade (ATM mutation + ATR/DNA-PKcs degradation) is expected to be highly lethal, especially in combination with DNA damaging agents like radiation.

Experimental Evidence: In ATM-deficient prostate cancer cell lines, treatment with the RUVBL1/2 inhibitor "Compound B" significantly radiosensitized the cells, an effect not seen in ATM-proficient cells.[13][14] This indicates a powerful synergistic interaction between RUVBL1/2 inhibition and the loss of ATM function, which is further amplified by radiotherapy. This approach effectively blocks downstream DDR signaling, evidenced by reduced γH2AX foci formation after irradiation, and impairs replication fork dynamics.[13][14]

Cell ModelGenetic BackgroundTreatmentOutcomeReference
CRPCATM-deficientRUVBL1/2i (Compound B) + IrradiationPotent radiosensitization[13][14]
CRPCATM-proficientRUVBL1/2i (Compound B) + IrradiationMinimal radiosensitization[13][14]
NSCLCNot specifiedRUVBL1/2i + IrradiationSynergistic tumor cell killing[12]

Featured Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed protocols for key validation experiments are provided below.

Protocol 1: Cell Viability and Synergy Assessment (Checkerboard Assay)

This protocol is designed to quantitatively determine the synergistic effect of combining this compound with a DNA repair inhibitor.

Causality: The checkerboard assay systematically evaluates drug interactions over a range of concentrations, allowing for the calculation of a Fractional Inhibitory Concentration (FIC) index or Combination Index (CI). This value objectively classifies the interaction as synergistic, additive, or antagonistic.[15][16]

Figure 2: Workflow for a checkerboard synergy assay.

Step-by-Step Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and the partner DNA repair inhibitor in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug in culture medium. The highest concentration should be at least 4-8 times the known IC50 of each drug.[15]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.[17]

  • Checkerboard Setup:

    • Along the x-axis of the plate, add increasing concentrations of this compound.

    • Along the y-axis, add increasing concentrations of the DNA repair inhibitor.

    • This creates a matrix where wells contain single agents at various doses and combinations of both agents.[16] Include wells for vehicle control (no drug).

  • Incubation: Incubate the plate for a period appropriate for the cell line and drugs being tested (typically 72 hours).[10]

  • Viability Measurement: Assess cell viability using a commercially available kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Synergy Calculation:

    • Determine the IC50 for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method or the Fractional Inhibitory Concentration (FIC) Index.[16]

    • FIC Index = (IC50 of Drug A in combo / IC50 of Drug A alone) + (IC50 of Drug B in combo / IC50 of Drug B alone)

    • Interpretation: Synergy (FIC ≤ 0.5), Additive (0.5 < FIC ≤ 4.0), Antagonism (FIC > 4.0).[16]

Protocol 2: Immunofluorescence Staining for γH2AX Foci

This protocol visualizes and quantifies DNA double-strand breaks, a direct marker of DNA damage.

Causality: Phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the cellular response to DSBs. Visualizing these γH2AX "foci" via immunofluorescence allows for the direct quantification of DNA damage induced by drug treatments.[18][19] An increase in foci number and intensity in combination-treated cells compared to single-agent controls provides strong evidence of synergistic DNA damage.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate.[20] Treat the cells with the RUVBL1/2 inhibitor, the DNA repair inhibitor, or the combination for a specified time (e.g., 24 hours). Include a vehicle control.

  • Fixation: Remove the media and fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.[19]

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.[18]

  • Blocking: Wash again with PBS. Block non-specific antibody binding by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[18]

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 5% BSA/PBS. This is typically done overnight at 4°C in a humidified chamber.[18][21]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in 5% BSA/PBS for 1 hour at room temperature, protected from light.[20]

  • Counterstaining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 10 minutes.[20] Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification: Acquire images using a fluorescence microscope. Use automated image analysis software (e.g., Fiji/ImageJ) to count the number of γH2AX foci per nucleus.[18][22] A statistically significant increase in foci per nucleus in the combination group indicates enhanced DNA damage.

Discussion and Future Perspectives

The evidence strongly supports the rationale for combining RUVBL1/2 ATPase inhibitors with DNA repair inhibitors. The most promising combinations appear to be with PARP inhibitors, leveraging the concept of synthetic lethality, and in ATM-deficient contexts where RUVBL1/2 inhibition can dismantle compensatory repair pathways.

The RUVBL1/2 inhibitor "Compound B" is particularly noteworthy for its ability to induce the degradation of both ATR and DNA-PKcs.[13][14] This multi-pronged attack on the DDR makes it a powerful synergistic partner for therapies targeting other repair nodes or for use as a radiosensitizer.

Future research should focus on:

  • Biomarker Discovery: Identifying patient populations most likely to respond to these combinations. ATM loss is a clear candidate, but others related to HR deficiency or replication stress should be explored.

  • In Vivo Validation: Translating these compelling in vitro findings into robust preclinical xenograft and patient-derived organoid models.[23]

  • Mechanism of Resistance: Understanding how cancer cells might develop resistance to these synergistic combinations to inform the development of next-generation strategies.

By disrupting the central role of RUVBL1/2 in maintaining genomic integrity, researchers can sensitize cancer cells to a range of DNA repair inhibitors, opening new avenues for potent and selective combination therapies.

References

  • Gouge, J. et al. RUVBL1/RUVBL2 ATPase Activity Drives PAQosome Maturation, DNA Replication and Radioresistance in Lung Cancer. bioRxiv. [Online] Available from: [Link]

  • Li, B. et al. RUVBL1/2 Complex Regulates Pro-Inflammatory Responses in Macrophages via Regulating Histone H3K4 Trimethylation. Frontiers in Immunology. [Online] Available from: [Link]

  • Li, R. et al. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer. Frontiers in Immunology. [Online] Available from: [Link]

  • Mei, Y. et al. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. International Journal of Molecular Sciences. [Online] Available from: [Link]

  • Mei, Y. et al. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. PMC. [Online] Available from: [Link]

  • Al-Mugotir, M. et al. Sorafenib as an Inhibitor of RUVBL2. MDPI. [Online] Available from: [Link]

  • Assimon, V. A. et al. CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology. [Online] Available from: [Link]

  • Adams, E. J. et al. Dual inhibition of ATR and DNA-PKcs radiosensitizes ATM-mutant prostate cancer. bioRxiv. [Online] Available from: [Link]

  • Petersen, S. et al. Discovery of small-molecule inhibitors of RUVBL1/2 ATPase. European Journal of Medicinal Chemistry. [Online] Available from: [Link]

  • Rajendra, E. et al. Model for the roles of the RuvBL1-RuvBL2 complex in regulating the FA DNA repair pathway. ResearchGate. [Online] Available from: [Link]

  • Assimon, V. A. et al. CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. PubMed. [Online] Available from: [Link]

  • Centre for Radiation Protection Research. Gamma-H2AX protocol (optimized for VH10-cells). [Online] Available from: [Link]

  • Izumi, N. et al. Integrated regulation of PIKK-mediated stress responses by AAA+ proteins RUVBL1 and RUVBL2. Genes to Cells. [Online] Available from: [Link]

  • Ku, M. et al. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols. [Online] Available from: [Link]

  • De Vloed, F. et al. RUVBL1 and RUVBL2 as novel druggable DNA Damage Response regulators in the N-Myc regulatory network in neuroblastoma. Research Square. [Online] Available from: [Link]

  • Deng, L. et al. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. [Online] Available from: [Link]

  • Adams, E. J. et al. Dual inhibition of ATR and DNA-PKcs radiosensitizes ATM-mutant prostate cancer. bioRxiv. [Online] Available from: [Link]

  • Ku, M. et al. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. ResearchGate. [Online] Available from: [Link]

  • Brendel, S. et al. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. [Online] Available from: [Link]

  • Mei, Y. et al. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors. ResearchGate. [Online] Available from: [Link]

  • De Vloed, F. et al. RUVBL1 and RUVBL2 are druggable MYCN regulators in neuroblastoma. bioRxiv. [Online] Available from: [Link]

  • Deng, L. et al. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. ResearchGate. [Online] Available from: [Link]

  • Wang, T. et al. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR). MDPI. [Online] Available from: [Link]

  • Brendel, S. et al. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC. [Online] Available from: [Link]

  • Abstract 1066: PARP inhibitor rucaparib in combination with imipridones ONC201 or ONC212 demonstrates preclinical synergy against BRCA1/2-deficient breast, ovarian, and prostate cancer cells. ResearchGate. [Online] Available from: [Link]

  • Chang, Q. et al. Synergism of PARP inhibitor fluzoparib (HS10160) and MET inhibitor HS10241 in breast and ovarian cancer cells. PubMed. [Online] Available from: [Link]

  • Ware, G. W. et al. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy. [Online] Available from: [Link]

  • Ge, Y. et al. Simultaneous inhibition of ATM, ATR, and DNA-PK causes synergistic lethality. ResearchGate. [Online] Available from: [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. [Online] Available from: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling RUVBL1/2 ATPase-IN-1

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the exploration of novel small molecule inhibitors like RUVBL1/2 ATPase-IN-1 represents a significant leap forward in understanding and potentially treating complex diseases such as cancer.[1] RUVBL1 and RUVBL2 are highly conserved AAA ATPases (ATPases Associated with various cellular Activities) that are crucial to the progression of cancer, making them attractive targets for new anticancer drugs.[1] As a potent and selective inhibitor of the RUVBL1/2 ATPase complex, this compound (CAS No. 423128-55-6) is a key tool in this research.[2] However, as with any novel compound where comprehensive toxicological data is not yet available, a robust and cautious approach to safety is paramount.

This guide provides essential, immediate safety and logistical information for handling this compound. It is designed to be a procedural, step-by-step resource that empowers researchers to work safely and effectively, building a foundation of trust through value beyond the product itself. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions.

The Precautionary Principle: Treating the Unknown with Respect

Given the lack of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. This means treating the compound as potentially hazardous, with unknown toxicological properties. All substances of unknown toxicity should be handled as if they are toxic.[1] This approach ensures the highest level of protection for all laboratory personnel.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling this compound in various laboratory scenarios. The rationale behind each piece of equipment is to create a comprehensive barrier against potential exposure.

Scenario Required PPE Rationale
Handling solid (powder) form - Double Nitrile Gloves- Disposable Lab Coat with Knit Cuffs- ANSI Z87.1-rated Safety Goggles- N95 RespiratorPrevents dermal absorption, contamination of personal clothing, eye exposure to airborne particles, and inhalation of fine powder.
Preparing stock solutions (in DMSO) - Double Nitrile Gloves- Disposable Lab Coat with Knit Cuffs- ANSI Z87.1-rated Safety Goggles- Chemical Fume HoodMinimizes risk of skin and eye contact with the concentrated solution and prevents inhalation of volatile solvent vapors.
Cell culture and in-vitro assays - Nitrile Gloves- Disposable Lab Coat- ANSI Z87.1-rated Safety GlassesProtects against accidental splashes of the diluted compound in culture media.
Spill cleanup - Double Nitrile Gloves- Disposable Lab Coat- ANSI Z87.1-rated Safety Goggles- N95 Respirator (if solid spill)- Chemical-resistant Shoe CoversProvides comprehensive protection during the management of a potentially hazardous spill.

A Step-by-Step Guide to Safe Handling

This section provides a detailed workflow for safely handling this compound, from initial receipt to final disposal.

Receiving and Storage
  • Upon Receipt: Inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: As per the supplier's recommendation, store the compound at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Always store in a clearly labeled, sealed container in a designated and secure freezer.

Working with Solid this compound

The greatest risk of exposure comes from handling the powdered form of the compound due to the potential for aerosolization.

  • Preparation: Before handling the solid, ensure you are in a designated area, preferably within a chemical fume hood or a powder containment hood.

  • Donning PPE:

    • Put on the first pair of nitrile gloves.

    • Don the disposable lab coat, ensuring the knit cuffs are snug against your wrists.

    • Fit the N95 respirator according to the manufacturer's instructions.

    • Put on the safety goggles.

    • Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Weighing and Aliquoting:

    • Use a dedicated set of spatulas and weigh boats.

    • Work slowly and deliberately to minimize the creation of dust.

    • Clean all tools and the work surface with an appropriate solvent (e.g., 70% ethanol) after use. Dispose of all contaminated disposables as hazardous chemical waste.

Preparing Solutions

This compound is typically dissolved in dimethyl sulfoxide (DMSO).[2]

  • Location: All solution preparation should be performed in a certified chemical fume hood.

  • PPE: Follow the PPE guidelines for preparing stock solutions as outlined in the table above.

  • Procedure:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Cap the vial securely before vortexing or sonicating to dissolve.

    • Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.

Disposal of Waste

Proper waste management is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable materials that have come into contact with the solid compound (e.g., gloves, weigh boats, paper towels) should be placed in a sealed, labeled hazardous chemical waste container.

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a designated hazardous liquid waste container. Do not pour any amount of the compound or its solutions down the drain.[3]

  • Sharps: Needles and syringes used to handle the compound solutions should be disposed of in a designated sharps container for chemical waste.

  • Waste Pickup: Contact your institution's EHS office for the proper procedure for hazardous waste pickup.[4]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_solid Solid Form cluster_liquid Liquid Form (in Solution) cluster_disposal Disposal Start Start: Handling this compound AssessForm Assess Physical Form Start->AssessForm SolidPPE Full PPE Required: - Double Gloves - Lab Coat (Knit Cuffs) - Goggles - N95 Respirator AssessForm->SolidPPE Solid (Powder) AssessConcentration Assess Concentration AssessForm->AssessConcentration Liquid Disposal Follow Institutional Hazardous Waste Protocol SolidPPE->Disposal StockPPE High-Concentration PPE: - Double Gloves - Lab Coat - Goggles - Fume Hood AssessConcentration->StockPPE Stock Solution WorkingPPE Working-Solution PPE: - Nitrile Gloves - Lab Coat - Safety Glasses AssessConcentration->WorkingPPE Diluted/Working Solution StockPPE->Disposal WorkingPPE->Disposal

Caption: PPE selection workflow for this compound.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

Handling novel and potent compounds like this compound is at the forefront of scientific discovery. By adopting a comprehensive and cautious approach to personal protective equipment and handling procedures, researchers can mitigate the risks associated with working with compounds of unknown toxicity. This guide provides a framework for establishing a culture of safety in your laboratory, ensuring that your groundbreaking research is conducted with the utmost care for the well-being of all personnel. Always consult your institution's specific safety protocols and EHS office for guidance.

References

  • Assimon, V. A., et al. (2019). CB-6644 Is a Selective Inhibitor of the RUVBL1/2 Complex with Anticancer Activity. ACS Chemical Biology, 14(6), 1199–1207. [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Propane-1,2-diol. [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • García-López, A., et al. (2020). Regulation of RUVBL1-RUVBL2 AAA-ATPases by the nonsense-mediated mRNA decay factor DHX34, as evidenced by Cryo-EM. eLife, 9, e61803. [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. SEED. [Link]

  • News-Medical. (2026). Exploring Targeted Protein Degradation as a New Strategy to Tackle Antimicrobial Resistance. [Link]

  • Northwestern University. (n.d.). Laboratory Safety and Chemical Hygiene Plan. [Link]

  • Princeton University. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. [Link]

  • Roth, C. (n.d.). Safety Data Sheet: 1,2-Propanediol. [Link]

  • University of California, Irvine. (n.d.). Research Laboratory and Personal Protective Equipment. Environmental Health & Safety. [Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. [Link]

  • Yale University. (n.d.). Policy on the Use of Controlled Substances in Research. [Link]

  • Zhang, G., et al. (2022). Discovery of small-molecule inhibitors of RUVBL1/2 ATPase. Bioorganic & Medicinal Chemistry, 62, 116726. [Link]

  • Zhang, M., et al. (2024). Molecular Signatures of CB-6644 Inhibition of the RUVBL1/2 Complex in Multiple Myeloma. International Journal of Molecular Sciences, 25(16), 8887. [Link]

  • Zheng, H., et al. (2024). Simultaneous Inhibition of MDM2 and XIAP by MX69 Induced Cell Cycle Arrest and Apoptosis in HUH7 and Hep3B Cell Lines. International Journal of Molecular Sciences, 25(16), 8886. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.